molecular formula C7H12N4 B1451609 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 791777-96-3

3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

カタログ番号: B1451609
CAS番号: 791777-96-3
分子量: 152.2 g/mol
InChIキー: KYAGGLONXREQED-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-6-9-10-7-5-8-3-4-11(6)7/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAGGLONXREQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666282
Record name 3-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791777-96-3
Record name 3-Ethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities. This guide provides a comprehensive, in-depth technical overview of a proposed synthetic route to 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a representative analog of this important class of compounds. While the 3-(trifluoromethyl) derivative, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, is well-documented, this whitepaper elucidates a plausible and scientifically grounded pathway to its 3-ethyl counterpart. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering detailed mechanistic insights, a step-by-step experimental protocol, and guidance on characterization.

Introduction: The Significance of the Triazolopyrazine Core

The fusion of a triazole ring with a pyrazine system gives rise to the[1][2][3]triazolo[4,3-a]pyrazine core, a structure that has garnered significant attention in the pharmaceutical sciences. Derivatives of this scaffold have demonstrated a remarkable diversity of biological activities, including but not limited to, antidiabetic, anti-cancer, and antibacterial properties. The therapeutic success of Sitagliptin, a potent inhibitor of DPP-4 for the treatment of type 2 diabetes, has further solidified the importance of this heterocyclic system in modern drug design. The substituent at the 3-position of the triazole ring plays a crucial role in modulating the pharmacological profile of these molecules. This guide focuses on the synthesis of the 3-ethyl analog, providing a foundational methodology that can be adapted for the preparation of a library of 3-alkyl-substituted triazolopyrazines for further investigation.

Proposed Synthetic Pathway and Mechanistic Rationale

The proposed synthesis of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a multi-step process commencing with readily available starting materials. The overall strategy involves the initial formation of a key intermediate, 2-hydrazinylpiperazine, followed by a cyclocondensation reaction to construct the fused triazole ring system.

Synthetic Pathway cluster_0 Step 1: Synthesis of Propionohydrazide cluster_1 Step 2: Synthesis of 2-Hydrazinylpiperazine Dihydrochloride cluster_2 Step 3: Synthesis of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine A Ethyl Propionate C Propionohydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C D 1-Boc-piperazine F 1-Boc-4-nitrosopiperazine D->F E Sodium Nitrite, HCl E->F H 1-Boc-4-aminopiperazine F->H Reduction G Zinc, Acetic Acid G->H J 1-Boc-4-azidopiperazine H->J Diazotization I Sodium Nitrite, HCl I->J L 1-Boc-4-hydrazinylpiperazine J->L Staudinger Reaction K Triphenylphosphine, Water K->L N 2-Hydrazinylpiperazine Dihydrochloride L->N Boc Deprotection M HCl in Dioxane M->N N_ref 2-Hydrazinylpiperazine Dihydrochloride P 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine N_ref->P Ethanol, Reflux O Triethyl Orthopropionate O->P

Caption: Proposed multi-step synthesis of the target compound.

Rationale for the Synthetic Strategy

This synthetic route is designed for robustness and is based on well-established chemical transformations. The preparation of propionohydrazide is a standard reaction between an ester and hydrazine. The synthesis of 2-hydrazinylpiperazine, while multi-step, utilizes common and reliable reactions. The final cyclization with an orthoester is a classic method for the formation of 1,2,4-triazoles. This approach offers the flexibility to introduce various alkyl or aryl groups at the 3-position by simply changing the orthoester in the final step.

Detailed Experimental Protocols

Note: All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Propionohydrazide
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl propionate (1.0 eq) and ethanol (5 mL per gram of ester).

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system such as ethanol/ether to afford pure propionohydrazide.

Synthesis of 2-Hydrazinylpiperazine Dihydrochloride

This intermediate can be synthesized via a multi-step sequence starting from 1-Boc-piperazine.

  • Nitrosation: Dissolve 1-Boc-piperazine (1.0 eq) in a mixture of acetic acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.

  • Reduction: To the solution containing 1-Boc-4-nitrosopiperazine, slowly add zinc dust (3.0 eq) in portions, keeping the temperature below 20 °C. Stir for 2-3 hours at room temperature.

  • Work-up: Filter the reaction mixture to remove excess zinc. Basify the filtrate with a concentrated sodium hydroxide solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-Boc-4-aminopiperazine.

  • Diazotization and Azide Formation: Dissolve the 1-Boc-4-aminopiperazine in dilute hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise. After stirring for 30 minutes, add a solution of sodium azide (1.2 eq) in water. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Staudinger Reaction: Extract the 1-Boc-4-azidopiperazine with an organic solvent like ethyl acetate. To this solution, add triphenylphosphine (1.1 eq) and stir at room temperature overnight. Then, add water and heat the mixture to reflux for 2-3 hours to hydrolyze the intermediate phosphazene.

  • Boc Deprotection: After cooling, separate the aqueous layer containing the 1-Boc-4-hydrazinylpiperazine and treat it with a solution of hydrochloric acid in dioxane (4M). Stir at room temperature for 2-4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain 2-hydrazinylpiperazine dihydrochloride as a solid.

Synthesis of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
  • Reaction Setup: In a round-bottom flask, suspend 2-hydrazinylpiperazine dihydrochloride (1.0 eq) in ethanol.

  • Addition of Reagents: Add triethyl orthopropionate (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 6-8 hours. The reaction can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to yield the final product, 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (ppm)Expected Mass Spectrum (m/z)
PropionohydrazideC₃H₈N₂O88.11Triplet (CH₃), Quartet (CH₂), Broad Singlets (NH, NH₂)[M+H]⁺ = 89.07
2-Hydrazinylpiperazine DihydrochlorideC₄H₁₄Cl₂N₄189.09Broad signals for piperazine and hydrazinyl protons[M-2Cl+H]⁺ = 117.12
3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazineC₇H₁₂N₄152.20Triplet and Quartet for ethyl group; Multiplets for piperazine protons[M+H]⁺ = 153.11

Table 1: Expected Analytical Data for Synthesized Compounds.

Characterization_Workflow Start Synthesized Compound TLC TLC Analysis (Purity Check) Start->TLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) TLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS IR IR Spectroscopy (Functional Group Analysis) MS->IR End Pure, Characterized Compound IR->End

Caption: Workflow for the characterization of synthesized compounds.

Conclusion

This technical guide outlines a logical and robust synthetic pathway for the preparation of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. By leveraging established synthetic methodologies for analogous compounds, this document provides a detailed, step-by-step protocol that can be readily implemented in a laboratory setting. The presented synthesis is not only valuable for obtaining the target molecule but also serves as a versatile template for the creation of a diverse library of 3-substituted triazolopyrazine derivatives. Such a library would be of significant interest to researchers in the field of drug discovery, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

References

Mechanism of action of triazolo[4,3-a]pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Triazolo[4,3-a]pyrazine Derivatives as Kinase Inhibitors

Introduction: The Versatility of a Privileged Scaffold

The[1][2][3]triazolo[4,3-a]pyrazine core is recognized in medicinal chemistry as a privileged scaffold.[4] This structural motif is a cornerstone in the design of a multitude of biologically active molecules, demonstrating a remarkable versatility that has captured significant attention in synthetic organic chemistry.[4] While derivatives of this scaffold have shown a wide array of biological activities, including antidiabetic, anti-platelet, and antibacterial properties, their most profound impact has been in the field of oncology.[4][5][6] Pyrazine-based compounds, in particular, have been extensively developed as potent agents against various human cancers by targeting key cellular enzymes and receptors.[5]

This guide provides an in-depth exploration of the primary mechanism of action for this promising class of compounds: the inhibition of protein kinases. We will dissect the specific kinase targets, the downstream cellular consequences, and the rigorous experimental methodologies required to validate these mechanisms, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: The Core Mechanism: Competitive Inhibition of Protein Kinases

The vast majority of clinically relevant triazolo[4,3-a]pyrazine derivatives exert their anticancer effects by functioning as ATP-competitive kinase inhibitors.[5][6] Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of cancer cell proliferation, survival, and metastasis, making them prime therapeutic targets.[6][7] These small molecules are designed to bind to the ATP-binding pocket of the kinase, either reversibly through hydrogen bonding and hydrophobic interactions or irreversibly via covalent bonds, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades.[5]

Key Oncogenic Kinase Targets

While derivatives have been developed against numerous kinases, several key targets have emerged as particularly sensitive to inhibition by the triazolo[4,3-a]pyrazine scaffold.

  • c-Met (Hepatocyte Growth Factor Receptor): The c-Met receptor tyrosine kinase and its ligand, HGF, play a critical role in tumor progression. Overactivation of the c-Met pathway is implicated in cell proliferation, invasion, and angiogenesis. A significant number of[1][3]triazolo[4,3-a]pyrazine derivatives have been specifically designed and synthesized as potent c-Met inhibitors.[8][9][10][11]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a crucial target for restricting tumor growth and metastasis. The triazolo[4,3-a]pyrazine scaffold has proven to be an effective pharmacophore for developing dual-target inhibitors that simultaneously block both c-Met and VEGFR-2, offering a multi-pronged attack on tumor signaling.[8][10][12]

  • Aurora Kinases: This family of serine/threonine kinases, particularly Aurora A and Aurora B, are essential for proper cell division (mitosis). Their overexpression is common in many cancers, leading to chromosomal instability. The triazolo[4,3-a]pyrazine core has been successfully incorporated into potent inhibitors of Aurora kinases.[13][14][15][16]

Below is a diagram illustrating the intervention points of these inhibitors within the c-Met and VEGFR-2 signaling pathways.

Kinase_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds VEGF VEGF (Ligand) VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg Inhibitor Triazolo[4,3-a]pyrazine Derivative Inhibitor->cMet Inhibits ATP Binding Inhibitor->VEGFR2 Inhibits ATP Binding Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->RAS_RAF Experimental_Workflow step1 Step 1: Biochemical Assays (Target Potency & Selectivity) step2 Step 2: Cell-Based Assays (Cellular Efficacy & Target Engagement) step1->step2 Confirm cellular activity sub1 In Vitro Kinase Assay (IC50 Determination) step1->sub1 sub2 Kinase Selectivity Panel step1->sub2 step3 Step 3: In Vivo Models (Preclinical Efficacy & Safety) step2->step3 Validate in whole organism sub3 Antiproliferative Assay (Cell Viability IC50) step2->sub3 sub4 Western Blot (Target Phosphorylation) step2->sub4 sub5 Apoptosis / Cell Cycle Assays step2->sub5 sub6 Human Tumor Xenograft Model (Tumor Growth Inhibition) step3->sub6 sub7 Pharmacokinetic (PK) / Pharmacodynamic (PD) Studies step3->sub7

References

The Emerging Role of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Derivatives as P2X7 Receptor Antagonists: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Mediator of Inflammation and Pain

In the landscape of modern drug discovery, the purinergic P2X7 receptor (P2X7R) has emerged as a compelling therapeutic target. As an ATP-gated ion channel predominantly expressed on immune cells, its overactivation is a key driver of inflammatory and neuropathic pain pathways. The search for potent and selective P2X7R antagonists has led to the exploration of diverse chemical scaffolds. Among these, the 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core has garnered significant attention. This technical guide delves into the biological activity of derivatives of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, a promising class of P2X7R modulators with the potential to treat a spectrum of inflammatory and pain-related disorders. While specific data for the unadorned 3-ethyl derivative is limited in public literature, extensive research on its substituted analogues provides a strong foundation for understanding its therapeutic promise.

The P2X7 Receptor: A Central Hub in Inflammatory Signaling

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[1] Its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, initiates a cascade of pro-inflammatory events.[1]

Structure and Function: P2X7R is a trimeric protein that forms a non-selective cation channel. Initial activation leads to a rapid influx of Na⁺ and Ca²⁺. Prolonged stimulation results in the formation of a larger, non-selective pore capable of passing molecules up to 900 Daltons in size.[2] This pore formation is a hallmark of P2X7R activation.

Role in Inflammation and Disease: The downstream consequences of P2X7R activation are profound. The influx of K⁺ ions triggers the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that cleaves pro-caspase-1 into its active form.[3] Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms.[3] The release of IL-1β is a pivotal event in initiating and amplifying the inflammatory response.[4] Consequently, dysregulated P2X7R signaling has been implicated in a range of pathologies, including:

  • Chronic Pain: Neuropathic and inflammatory pain states are associated with heightened P2X7R activity in microglia and other immune cells in the central and peripheral nervous systems.[1][5]

  • Neuroinflammation: P2X7R is a key player in neurodegenerative diseases where inflammation is a contributing factor.

  • Rheumatoid Arthritis and Osteoarthritis: The receptor's role in inflammation and cartilage degradation makes it a target for these conditions.[6]

Derivatives of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as P2X7 Receptor Antagonists

The 5,6,7,8-tetrahydro[1][2][7]triazolo[4,3-a]pyrazine scaffold has proven to be a versatile template for the design of P2X7R antagonists.[6] Notably, a patent has identified 7-{[2-chloro-3-(trifluoromethyl)phenyl]carbonyl}-3-ethyl-5,6,7,8-tetrahydro[1][2][7]triazolo[4,3-a]pyrazine as a modulator of the P2X7 receptor, highlighting the potential of the 3-ethyl substitution in this class of compounds.[6] These compounds are proposed to be effective in the treatment of inflammatory pain, neuropathic pain, visceral pain, rheumatoid arthritis, osteoarthritis, and neurodegenerative disorders.[6]

Mechanism of Action: Quenching the Inflammatory Cascade

P2X7 receptor antagonists bearing the 3-ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core are designed to competitively or allosterically bind to the receptor, preventing its activation by ATP. By blocking the initial ion flux and subsequent pore formation, these antagonists effectively halt the downstream signaling cascade, leading to a reduction in inflammasome activation and the release of pro-inflammatory cytokines.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Mediates Pore Pore Formation (YO-PRO-1 uptake) P2X7R->Pore Antagonist 3-Ethyl-triazolopyrazine Antagonist Antagonist->P2X7R Blocks NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release (Inflammation & Pain) Casp1->IL1b

P2X7R signaling and antagonist intervention.

Quantitative Analysis of P2X7R Antagonism

While specific IC₅₀ values for 7-{[2-chloro-3-(trifluoromethyl)phenyl]carbonyl}-3-ethyl-5,6,7,8-tetrahydro[1][2][7]triazolo[4,3-a]pyrazine are not publicly disclosed, data from closely related phenyl-substituted 5,6-dihydro-[1][2][7]triazolo[4,3-a]pyrazine P2X7 antagonists demonstrate the potency of this scaffold.

CompoundTargetAssayIC₅₀ (nM)Reference
Compound 25Human P2X7Calcium Influx9[7]
Compound 25Rat P2X7Calcium Influx42[7]

These values indicate that the triazolopyrazine core can be decorated to yield highly potent P2X7 receptor antagonists. The optimization of substituents on this scaffold is a key aspect of lead development.

Experimental Protocols for the Evaluation of P2X7R Antagonists

The characterization of novel P2X7R antagonists relies on a suite of robust in vitro assays. The following protocols provide a framework for assessing the biological activity of compounds such as 3-ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives.

Experimental_Workflow cluster_workflow Workflow for P2X7R Antagonist Characterization Compound Test Compound (e.g., 3-Ethyl-triazolopyrazine derivative) Primary_Screen Primary Screen: Calcium Influx Assay Compound->Primary_Screen Secondary_Screen Secondary Screen: Dye Uptake Assay (YO-PRO-1) Primary_Screen->Secondary_Screen Active Hits Functional_Assay Functional Assay: IL-1β Release Assay Secondary_Screen->Functional_Assay Confirmed Hits InVivo In Vivo Validation: Pain/Inflammation Models Functional_Assay->InVivo Potent Inhibitors Lead Lead Candidate InVivo->Lead

Workflow for P2X7R antagonist evaluation.
Calcium Influx Assay

This assay is a primary high-throughput screening method to identify compounds that block the initial ion channel function of P2X7R.

Principle: P2X7R activation leads to a rapid increase in intracellular calcium. This change is detected using a calcium-sensitive fluorescent dye.

Methodology:

  • Cell Culture: Plate cells expressing P2X7R (e.g., HEK293 cells stably expressing the receptor or a cell line with endogenous expression like THP-1 monocytes) in a 96-well black, clear-bottom plate and culture to confluency.

  • Dye Loading: Wash the cells with an appropriate assay buffer and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This is typically done for 30-60 minutes at 37°C.

  • Compound Incubation: After washing to remove excess dye, add the test compounds (3-ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine derivatives) at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader. Initiate reading to establish a baseline fluorescence. Inject a P2X7R agonist (e.g., ATP or BzATP) into each well and continue to monitor the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the compound. IC₅₀ values are determined by plotting the percent inhibition against the compound concentration.[8]

Dye Uptake Assay (YO-PRO-1)

This assay specifically measures the formation of the large pore associated with sustained P2X7R activation.[7]

Principle: YO-PRO-1 is a fluorescent dye that is normally impermeant to the cell membrane. Upon P2X7R-mediated pore formation, the dye enters the cell and intercalates with nucleic acids, leading to a significant increase in fluorescence.[2]

Methodology:

  • Cell Preparation: Seed P2X7R-expressing cells in a 96-well plate as described for the calcium influx assay.

  • Assay Cocktail Preparation: Prepare an assay cocktail containing the assay buffer, YO-PRO-1 dye (typically at a final concentration of 1-5 µM), and the P2X7R agonist.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate as required.

  • Assay Initiation and Measurement: Add the assay cocktail to the wells to initiate the reaction. Immediately begin reading the fluorescence intensity over time using a microplate reader (excitation ~491 nm, emission ~509 nm).

  • Data Analysis: The rate of increase in fluorescence is proportional to the rate of dye uptake and pore formation. The inhibitory effect of the compounds is determined by comparing the rates in the presence and absence of the antagonist to calculate IC₅₀ values.[7]

IL-1β Release Assay

This functional assay measures the downstream consequence of P2X7R activation and inflammasome assembly.[4]

Principle: P2X7R activation in immune cells like macrophages or monocytes (primed with a Toll-like receptor agonist like LPS) leads to the release of mature IL-1β. The amount of released cytokine is quantified, typically by ELISA.[9]

Methodology:

  • Cell Priming: Culture monocytic cells (e.g., THP-1 or primary peripheral blood mononuclear cells) and prime them with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.[10]

  • Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compounds for a specified duration.

  • P2X7R Stimulation: Add a P2X7R agonist (ATP or BzATP) to the wells to stimulate receptor activation and subsequent IL-1β release. Incubate for the appropriate time (e.g., 30-60 minutes).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantification of IL-1β: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release for each compound concentration relative to the control (agonist alone). Determine the IC₅₀ value from the concentration-response curve.[10]

Structure-Activity Relationships (SAR) and Future Directions

The available literature on triazolopyrazine-based P2X7R antagonists suggests that modifications at various positions of the scaffold can significantly impact potency, selectivity, and pharmacokinetic properties.[11] For the 3-ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine series, future research will likely focus on:

  • Systematic modification of the 3-ethyl group: Exploring other alkyl or aryl substitutions to optimize interactions with the receptor binding pocket.

  • Derivatization at the 7-position: As seen in the patented compound, the substituent at this position is crucial for activity. A wide range of aromatic and heteroaromatic groups can be explored.

  • Stereochemistry: Investigating the impact of stereoisomers on antagonist activity and selectivity.

Conclusion

Derivatives of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine represent a promising class of P2X7 receptor antagonists with significant therapeutic potential for a wide range of inflammatory and pain-related conditions. The triazolopyrazine scaffold provides a robust platform for further chemical exploration and lead optimization. The experimental protocols detailed in this guide offer a comprehensive framework for the in-depth characterization of these and other novel P2X7R modulators, paving the way for the development of next-generation therapeutics targeting this critical inflammatory pathway.

References

An In-depth Technical Guide to 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique electronic and structural properties have made it a focal point in medicinal chemistry for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. While experimental data for this particular analog is limited, this document synthesizes available information and provides expert insights based on closely related structures, particularly the well-studied 3-(trifluoromethyl) analog. This guide will cover the physicochemical properties, a plausible synthetic route with detailed protocols, reactivity, and a discussion of its potential as a scaffold in drug discovery, grounded in the established biological activities of the broader triazolo[4,3-a]pyrazine class.

Introduction: The Significance of the Triazolo[4,3-a]pyrazine Core

The fusion of a triazole and a pyrazine ring creates the[1][2][3]triazolo[4,3-a]pyrazine system, a nitrogen-rich heterocycle with a distinct profile of chemical and biological properties. This scaffold has garnered significant attention in pharmaceutical research due to its presence in a variety of therapeutic agents. Derivatives of this core structure have demonstrated a wide array of biological activities, including roles as antidiabetic, antibacterial, antimalarial, and anticancer agents.[2][4] A notable example is Sitagliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, which features a 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core.[4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles. This guide focuses on the 3-ethyl derivative, exploring its fundamental chemical characteristics and its potential within the broader landscape of medicinal chemistry.

Physicochemical Properties of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Precise experimental data for 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is not extensively reported in the public domain. The information presented below is a consolidation of data from chemical suppliers and computational predictions. It is important to note that there are conflicting reports regarding its physical state at room temperature, with some sources listing it as a solid and others as a liquid.[1][5]

PropertyValueSource
CAS Number 791777-96-3[1][4][6]
Molecular Formula C₇H₁₂N₄[1][6]
Molecular Weight 152.20 g/mol [1][5]
Physical State Solid or Liquid (Conflicting Reports)[1][5]
Purity Typically ≥95% (as commercially available)[5]
Canonical SMILES CCC1=NN=C2CNCCN12[5]
InChI Key KYAGGLONXREQED-UHFFFAOYSA-N[1][5]

Safety and Handling: This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. Handling should be performed in a well-ventilated area or a fume hood.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process, beginning with the formation of propionyl hydrazide from a suitable propionyl precursor. This is followed by a reaction sequence to build the pyrazine and triazole rings.

Synthesis_of_3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine cluster_0 Step 1: Formation of Propionyl Hydrazide cluster_1 Step 2: Formation of Dihydro-oxadiazole Intermediate cluster_2 Step 3: Ring Opening and Recyclization cluster_3 Step 4: Final Cyclization A Ethyl Propionate C Propionyl Hydrazide A->C Reflux B Hydrazine Hydrate B->C D Propionyl Hydrazide C->D F N'-(2-chloroacetyl)propionohydrazide D->F E Chloroacetyl Chloride E->F H 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole F->H Dehydration/Cyclization G POCl₃ G->H I 2-(chloromethyl)-5-ethyl- 1,3,4-oxadiazole H->I K N'-(piperazin-2-ylidene)propionohydrazide I->K J Ethylenediamine J->K L N'-(piperazin-2-ylidene)propionohydrazide K->L N 3-Ethyl-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine L->N M Acid (e.g., HCl) M->N

Caption: Proposed synthetic pathway for 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Experimental Protocols (Hypothetical)

The following protocols are adapted from established procedures for similar compounds and should be considered as a starting point for experimental work. Optimization of reaction conditions, purification methods, and yields will be necessary.

Step 1: Synthesis of Propionyl Hydrazide

  • Rationale: The formation of the acylhydrazide is the initial step to introduce the propionyl group. The reaction of an ester with hydrazine hydrate is a common and effective method.[2]

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add ethyl propionate (1.0 eq).

    • Add hydrazine hydrate (1.2 eq) dropwise with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Remove the excess hydrazine and ethanol under reduced pressure to yield crude propionyl hydrazide, which can be used in the next step without further purification or recrystallized from a suitable solvent.

Step 2: Synthesis of 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole

  • Rationale: This step involves the formation of a key oxadiazole intermediate. This is analogous to the synthesis of the trifluoromethyl counterpart.[3]

  • Procedure:

    • In a flask, dissolve propionyl hydrazide (1.0 eq) in a suitable solvent such as acetonitrile.

    • Add chloroacetyl chloride (1.1 eq) dropwise at a low temperature (e.g., 0-5 °C).

    • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • To the resulting N'-(2-chloroacetyl)propionohydrazide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.2 eq) and heat the mixture to reflux.

    • After the reaction is complete, carefully quench the reaction mixture with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of N'-(piperazin-2-ylidene)propionohydrazide

  • Rationale: The oxadiazole ring is opened by ethylenediamine, which then undergoes an intramolecular cyclization to form the piperazin-2-ylidene hydrazide intermediate.[3]

  • Procedure:

    • Dissolve 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole (1.0 eq) in a suitable solvent like methanol.

    • Cool the solution to a low temperature (e.g., -20 °C) in an ice-salt bath.

    • Add ethylenediamine (3.0 eq) dropwise while maintaining the low temperature.

    • Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours) until a precipitate forms.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired intermediate.

Step 4: Synthesis of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

  • Rationale: The final step is an acid-catalyzed intramolecular cyclization to form the fused triazolo-pyrazine ring system.[3]

  • Procedure:

    • Suspend N'-(piperazin-2-ylidene)propionohydrazide (1.0 eq) in methanol.

    • Heat the mixture to a moderate temperature (e.g., 50-60 °C).

    • Slowly add concentrated hydrochloric acid (1.1 eq) dropwise.

    • Maintain the temperature and stir for 1-2 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to precipitate the hydrochloride salt of the product.

    • The free base can be obtained by neutralization with a suitable base (e.g., sodium carbonate) and extraction with an organic solvent. The final product can be purified by column chromatography or recrystallization.

Reactivity

The 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine molecule possesses several reactive sites. The pyrazine ring nitrogen atoms are basic and can be protonated or alkylated. The secondary amine in the tetrahydro-pyrazine ring is nucleophilic and can undergo reactions such as acylation and alkylation. The triazole ring is generally stable, but the fused system's electronic nature can influence the reactivity of the pyrazine ring. The ethyl group at the 3-position is relatively unreactive under normal conditions but could potentially be a site for metabolic oxidation in a biological system.

Potential Applications in Drug Discovery

While specific biological activity data for 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is not yet published, the extensive research on other derivatives of the triazolo[4,3-a]pyrazine scaffold provides a strong basis for predicting its potential therapeutic applications. The nature of the substituent at the 3-position is known to significantly influence the biological activity and target selectivity.

Structure-Activity Relationship (SAR) Insights

The ethyl group at the 3-position, being a small, lipophilic alkyl group, can influence the compound's interaction with biological targets compared to the electron-withdrawing trifluoromethyl group found in Sitagliptin. This change can affect the binding affinity and selectivity for various enzymes and receptors. For instance, in the context of kinase inhibition, the ethyl group might occupy a hydrophobic pocket in the ATP-binding site.

Potential Therapeutic Areas

Based on the known activities of related compounds, 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine could be investigated for its potential in the following areas:

  • Oncology: Derivatives of the[1][2][3]triazolo[4,3-a]pyrazine core have been identified as potent inhibitors of c-Met and VEGFR-2 kinases, which are crucial targets in cancer therapy.[9][10] The 3-ethyl derivative could be a starting point for developing novel kinase inhibitors.

  • Infectious Diseases: The triazolo[4,3-a]pyrazine scaffold has been explored for its antibacterial and antimalarial properties.[3] The ethyl substituent may confer a favorable lipophilicity for cell membrane penetration in pathogens.

  • Neurological Disorders: Certain triazolopyrazine derivatives have shown activity at neuroreceptors, suggesting potential applications in treating neurological and psychiatric conditions.

Proposed Mechanism of Action (Hypothetical)

As a hypothetical example, if this compound were to act as a kinase inhibitor, its mechanism would likely involve competitive binding to the ATP-binding site of the target kinase.

Kinase_Inhibition_Mechanism cluster_0 Normal Kinase Activity cluster_1 Inhibition by 3-Ethyl-triazolopyrazine Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 3-Ethyl-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine Kinase_Active_Site Kinase Active Site Inhibitor->Kinase_Active_Site Inactive_Kinase Inactive Kinase-Inhibitor Complex No_Reaction No Phosphorylation Inactive_Kinase->No_Reaction Kinase_Active_Site->Inactive_Kinase Binding ATP_blocked ATP ATP_blocked->Kinase_Active_Site Blocked

Caption: Hypothetical mechanism of kinase inhibition by competitive ATP binding.

Conclusion and Future Directions

3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a molecule of significant interest within the broader class of biologically active triazolopyrazines. While detailed experimental characterization is currently lacking in publicly accessible literature, this guide provides a solid foundation for researchers by outlining its known physicochemical properties, proposing a viable synthetic route, and discussing its potential in drug discovery based on well-established data from its analogs.

Future research should focus on the definitive synthesis and characterization of this compound, including detailed spectroscopic analysis (NMR, IR, MS) and determination of its physicochemical properties such as melting point, boiling point, and solubility. Subsequently, a thorough biological evaluation against a panel of relevant targets, such as kinases, proteases, and microbial enzymes, would be crucial to uncover its therapeutic potential. The insights gained from such studies will undoubtedly contribute to the expanding landscape of medicinal chemistry and the development of novel therapeutics based on the versatile[1][2][3]triazolo[4,3-a]pyrazine scaffold.

References

An In-Depth Technical Guide to the Synthesis and Evaluation of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the exploration of structural analogs of the 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core. This scaffold represents a promising starting point for the development of novel therapeutics across a range of disease areas. We will delve into the rationale for its selection, detailed synthetic strategies, robust protocols for biological evaluation, and an analysis of structure-activity relationships (SAR).

Introduction: The Triazolo[4,3-a]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[2][4] This scaffold is a key pharmacophore in numerous biologically active molecules, demonstrating a broad spectrum of activities including antidiabetic, antibacterial, anticancer, and antimalarial properties.[4][5] The structural rigidity of the fused ring system, combined with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and target engagement.

The 3-substituted-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine framework, in particular, has been a focal point of drug discovery efforts. The well-known DPP-4 inhibitor, Sitagliptin, features a 3-trifluoromethyl derivative of this core, highlighting its clinical significance.[3] Our focus in this guide is the 3-ethyl analog, which serves as a valuable bioisosteric replacement for the trifluoromethyl group. The substitution of a trifluoromethyl group with an ethyl group can modulate lipophilicity, metabolic stability, and target-binding interactions, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[6]

This guide will provide the necessary technical details to empower researchers to synthesize and evaluate novel 3-ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine analogs, thereby accelerating the discovery of new chemical entities with therapeutic potential.

Synthetic Strategies for 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its Analogs

The synthesis of the 3-ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core can be achieved through a well-established synthetic route, analogous to the synthesis of its trifluoromethyl counterpart.[7] The general strategy involves the condensation of a hydrazine derivative with a cyclic precursor, followed by cyclization to form the triazole ring.

Synthesis of the Core Scaffold

The proposed synthesis of the 3-ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine hydrochloride salt is outlined below. This method is adapted from the established synthesis of the 3-trifluoromethyl analog.[7]

Synthesis_of_3-Ethyl-core Ethyl_propionate Ethyl propionate Propionohydrazide Propionohydrazide Ethyl_propionate->Propionohydrazide (a) Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Propionohydrazide N'-(2-chloroacetyl)propionohydrazide N'-(2-chloroacetyl)propionohydrazide Propionohydrazide->N'-(2-chloroacetyl)propionohydrazide (b) Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->N'-(2-chloroacetyl)propionohydrazide 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole N'-(2-chloroacetyl)propionohydrazide->2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole (c) POCl3 POCl3 POCl3->2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole N'-(piperazin-2-ylidene)propionohydrazide N'-(piperazin-2-ylidene)propionohydrazide 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole->N'-(piperazin-2-ylidene)propionohydrazide (d) Ethylenediamine Ethylenediamine Ethylenediamine->N'-(piperazin-2-ylidene)propionohydrazide Core_product 3-Ethyl-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine Hydrochloride N'-(piperazin-2-ylidene)propionohydrazide->Core_product (e) HCl HCl HCl->Core_product Derivatization Core_Scaffold 3-Ethyl-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine Hydrochloride Analog Substituted Analog Core_Scaffold->Analog Isocyanate R-N=C=O Isocyanate->Analog Base Triethylamine (Et3N) Base->Analog DCM, RT, 5h

References

The Ascendant Scaffold: A Technical Guide to the Discovery and Development of Novel Triazolo[4,3-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the concept of the "privileged scaffold" has emerged as a cornerstone of efficient drug discovery. These are not merely common molecular frameworks; they are validated chemical architectures that demonstrate the ability to bind to multiple, often unrelated, biological targets with high affinity. The triazolo[4,3-a]pyrazine core is a quintessential example of such a scaffold. Its rigid, nitrogen-rich heterocyclic structure offers a unique combination of properties: it is metabolically stable, synthetically tractable, and presents multiple vectors for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides an in-depth exploration of the triazolo[4,3-a]pyrazine scaffold, from its synthesis to its diverse therapeutic applications, offering a technical narrative for researchers, scientists, and drug development professionals.

I. The Triazolo[4,3-a]pyrazine Core: A Structural and Electronic Overview

The triazolo[4,3-a]pyrazine system is a fused bicyclic heterocycle, integrating a 1,2,4-triazole ring with a pyrazine ring. This fusion results in an electron-deficient aromatic system that is predisposed to engage in a variety of non-covalent interactions with biological macromolecules. The unique arrangement of nitrogen atoms within the scaffold imparts specific hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition at the active sites of enzymes and receptors.[3][4]

The versatility of this scaffold is exemplified by the success of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type II diabetes, which features a 3-(trifluoromethyl)-5,6,7,8-tetrahydro[3][5][6]triazolo[4,3-a]pyrazine core.[1][3] The trifluoromethyl group, a common substituent in many active derivatives, significantly enhances metabolic stability and binding affinity.[6]

II. Synthetic Strategies: Building the Core and Its Analogs

The construction of the triazolo[4,3-a]pyrazine scaffold and its derivatives can be approached through several synthetic routes. The choice of a particular pathway is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the condensation of a substituted hydrazinopyrazine with a suitable one-carbon electrophile.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted triazolo[4,3-a]pyrazine derivatives, a strategy that allows for late-stage functionalization, a key aspect in building libraries of analogs for screening.

G cluster_0 Core Synthesis cluster_1 Cyclization and Functionalization A Substituted 2-chloropyrazine C 2-Hydrazinopyrazine Intermediate A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E Triazolo[4,3-a]pyrazine Core C->E Condensation/Cyclization D One-Carbon Electrophile (e.g., Orthoester, Carboxylic Acid) D->E F Late-Stage Functionalization (e.g., Cross-Coupling, Nucleophilic Substitution) E->F G Diverse Library of Novel Compounds F->G

Caption: Generalized synthetic workflow for triazolo[4,3-a]pyrazine derivatives.

Exemplary Protocol: Synthesis of a 3-Aryl-triazolo[4,3-a]pyrazine

This protocol provides a representative method for the synthesis of a 3-aryl substituted triazolo[4,3-a]pyrazine, a common motif in many biologically active compounds.

Step 1: Synthesis of 2-Hydrazinopyrazine

  • To a solution of 2-chloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to afford 2-hydrazinopyrazine.

Step 2: Cyclization to form the Triazolo[4,3-a]pyrazine Core

  • Suspend 2-hydrazinopyrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aromatic carboxylic acid (1.1 eq) and a coupling agent like polyphosphoric acid (PPA) or Lawesson's reagent.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the 3-aryl-triazolo[4,3-a]pyrazine.

III. A Spectrum of Biological Activity: From Infectious Diseases to Oncology

The triazolo[4,3-a]pyrazine scaffold has demonstrated a remarkable breadth of biological activities, a testament to its privileged nature.[1][3]

Antimicrobial and Antimalarial Applications

In an era of growing antimicrobial resistance, the need for novel antibacterial agents is critical. A series of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and shown to exhibit moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3][7] For instance, compound 2e from one study displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin.[3] The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane or inhibition of DNA gyrase.[3]

Furthermore, the Open Source Malaria (OSM) consortium has investigated the 1,2,4-triazolo[4,3-a]pyrazine scaffold (designated Series 4) for its antimalarial potential.[4][5] Several analogues have demonstrated moderate activity against Plasmodium falciparum, with IC50 values in the sub-micromolar range.[5]

Compound Target Organism Activity (MIC/IC50) Reference
Compound 2eS. aureus32 µg/mL[3][6]
Compound 2eE. coli16 µg/mL[3][6]
OSM Series 4 AnalogP. falciparum0.3 to >20 µM[4][5]
Oncology: Targeting Key Signaling Pathways

The triazolo[4,3-a]pyrazine core has proven to be a fertile ground for the development of novel anticancer agents, particularly kinase inhibitors.

Dual c-Met/VEGFR-2 Inhibition: The c-Met and VEGFR-2 receptor tyrosine kinases are critical regulators of tumor growth, angiogenesis, and metastasis. Dual inhibition of these pathways is a promising strategy to overcome drug resistance. Novel[3][5][6]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as potent dual c-Met/VEGFR-2 inhibitors.[8] One of the most promising compounds, 17l , exhibited excellent antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM, respectively.[8] This compound also demonstrated potent kinase inhibitory activity with an IC50 of 26.00 nM for c-Met and 2.6 µM for VEGFR-2.[8]

G cluster_0 Signaling Cascade cluster_1 Inhibition Met c-Met Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Met->Downstream VEGFR2 VEGFR-2 Receptor VEGFR2->Downstream Proliferation Cell Proliferation Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Triazolo[4,3-a]pyrazine Compound 17l Inhibitor->Met Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Mechanism of action for dual c-Met/VEGFR-2 inhibitors.

PARP1 Inhibition: Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors have shown significant success in treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations. A series of[3][5][6]triazolo[4,3-a]pyrazine derivatives have been identified as potent PARP1 inhibitors.[9] Notably, compound 19k from this series not only displayed potent PARP1 inhibition but also significantly inhibited the proliferation of resistant Capan-1 cancer cells.[9]

Compound Target Cell Line Activity (IC50) Reference
17lc-Met-26.00 nM[8]
17lVEGFR-2-2.6 µM[8]
17l-A5490.98 µM[8]
19kPARP1-< 4.1 nM[9]
19k-Resistant Capan-1< 0.3 nM[9]
Central Nervous System (CNS) Applications

The triazolo[4,3-a]pyrazine scaffold has also been explored for its potential in treating neurological and psychiatric disorders. A novel series of pyrido[4,3-e][3][5][6]triazolo[4,3-a]pyrazines have been reported as potent and selective phosphodiesterase 2 (PDE2) inhibitors.[10] PDE2 is involved in regulating cyclic nucleotide signaling in the brain, and its inhibition is a potential therapeutic strategy for cognitive enhancement.[10]

IV. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The extensive research into triazolo[4,3-a]pyrazine derivatives has led to the elucidation of key structure-activity relationships that are invaluable for the rational design of new and more potent compounds.

For antibacterial agents, the presence of a[3][5][6]triazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine moiety appears to be favorable for activity.[3] It is hypothesized that at physiological pH, the protonated amines can form π-cation interactions with amino acid residues in the target enzyme, such as DNA gyrase.[3]

In the context of anticancer activity, for the dual c-Met/VEGFR-2 inhibitors, the introduction of a fluorine atom on the phenoxy group generally enhances antiproliferative activity.[8] Molecular docking studies have indicated that these compounds can bind effectively to the ATP-binding pockets of both c-Met and VEGFR-2.[8][11]

V. Future Directions and Challenges

The triazolo[4,3-a]pyrazine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:

  • Exploring New Therapeutic Areas: While significant progress has been made in oncology and infectious diseases, the full therapeutic potential of this scaffold is yet to be unlocked. Exploring its utility in other areas, such as inflammatory and metabolic diseases, is a promising avenue.

  • Target Deconvolution and Mechanism of Action Studies: For many of the reported active compounds, the precise molecular targets and mechanisms of action are not fully understood. Further studies are needed to elucidate these, which will enable more targeted drug design.

  • Optimization of Pharmacokinetic Properties: While the triazolo[4,3-a]pyrazine core is generally metabolically stable, further optimization of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for advancing lead compounds into clinical development.

  • Application of Novel Synthetic Methodologies: The use of modern synthetic techniques, such as photoredox catalysis and flow chemistry, could accelerate the synthesis of diverse libraries of triazolo[4,3-a]pyrazine derivatives for high-throughput screening.[4][5]

VI. Conclusion

The triazolo[4,3-a]pyrazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, has led to the discovery of numerous compounds with potent therapeutic potential. This in-depth guide has provided a comprehensive overview of the core aspects of triazolo[4,3-a]pyrazine chemistry and biology, from fundamental synthetic strategies to diverse therapeutic applications. As our understanding of the intricate biology of disease continues to grow, the rational design and synthesis of novel derivatives based on this remarkable scaffold will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

In silico modeling of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Abstract

The 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] Its derivatives have shown a wide spectrum of activities, including potential as anticancer, antimalarial, and antidiabetic therapeutics.[1][4][5] This guide provides a comprehensive, in-depth walkthrough of the in silico modeling pipeline for a representative derivative, 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. As drug discovery increasingly relies on computational methods to reduce costs and accelerate timelines, a robust understanding of these techniques is paramount.[6][7] This document is intended for researchers, computational chemists, and drug development professionals, offering a framework that combines theoretical underpinnings with practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and ADMET profiling.

Introduction: The Rationale for Computational Scaffolding

The journey of a drug from concept to clinic is notoriously long and expensive. Computational chemistry and computer-aided drug design (CADD) have emerged as indispensable tools to de-risk this process.[6] By simulating molecular interactions and predicting pharmacokinetic properties, we can identify promising candidates and eliminate those destined for late-stage failure with greater efficiency.[8][9]

The triazolopyrazine core is of particular interest due to its structural rigidity and versatile substitution patterns, which allow for fine-tuning of its interactions with biological targets.[3][10] This guide uses 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (PubChem CID: 13839216) as a case study to illustrate a complete in silico evaluation workflow. We will explore its potential interactions with a hypothetical protein target, assess the stability of this interaction, and predict its drug-like properties.

Ligand Preparation: From 2D Structure to 3D Reality

The principle of "garbage in, garbage out" is critically important in computational chemistry. The quality of the initial ligand structure directly dictates the reliability of all subsequent predictions.

Step-by-Step Protocol: Ligand Geometry Optimization
  • Obtain 2D Structure: The 2D structure of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is first obtained, typically from a chemical database like PubChem or drawn using chemical sketcher software. The molecular formula is C7H12N4.[11]

  • Conversion to 3D: The 2D structure is converted into an initial 3D conformation using a program like Open Babel.

  • Energy Minimization and Conformational Search: The initial 3D structure is a single, likely high-energy, conformation. A robust energy minimization using a suitable force field (e.g., MMFF94) is performed to relieve steric clashes and find a local energy minimum.

  • Quantum Mechanical Refinement (Optional but Recommended): For higher accuracy, especially in charge distribution, a final geometry optimization using quantum mechanics (QM) is advisable.[12][13] Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G* provides a good balance of accuracy and computational cost for a molecule of this size.[14][15] This step is crucial for accurately representing the molecule's electronic structure, which governs its interactions.[14][15]

Table 1: Calculated Physicochemical Properties
PropertyValueMethod/Tool
Molecular FormulaC7H12N4-
Molecular Weight152.20 g/mol Calculated
LogP (Octanol/Water)-0.25SwissADME
Water SolubilityHighly SolubleSwissADME
Polar Surface Area51.5 ŲSwissADME
Lipinski's Rule of 50 ViolationsSwissADME[4]

Target Identification and Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the interaction.[16][17] Given that triazolopyrazine derivatives have shown activity against various kinases,[3] we will use a hypothetical kinase active site for this workflow.

Causality: Why Docking is a Cornerstone of CADD

Docking allows us to perform virtual screening on a massive scale, filtering large libraries of compounds down to a manageable number for experimental testing.[6][18] It provides invaluable insights into the specific amino acid residues involved in binding and helps formulate hypotheses about structure-activity relationships (SAR).[19]

Experimental Protocol: Structure-Based Molecular Docking
  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[20]

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate partial charges using software like AutoDock Tools.[17]

  • Binding Site Definition:

    • Define a "grid box" that encompasses the known active site of the protein. The size of this box is critical; it must be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.

  • Ligand Preparation for Docking:

    • The optimized 3D structure of the ligand from Section 2.0 is used.

    • Assign rotatable bonds to allow for conformational flexibility during the docking process.

  • Execution of Docking Algorithm:

    • Run the docking simulation using a program like AutoDock Vina.[21] The software will systematically sample different poses (orientations and conformations) of the ligand within the binding site.

    • A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.[16]

  • Post-Docking Analysis:

    • Analyze the top-ranked poses. The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking. This analysis is crucial for understanding the molecular basis of binding.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand 1. Prepare Ligand (Sec 2.0) Grid 3. Define Binding Site (Grid Box Generation) Ligand->Grid Receptor 2. Prepare Receptor (PDB Structure) Receptor->Grid RunDock 4. Execute Docking (e.g., AutoDock Vina) Grid->RunDock Analyze 5. Analyze Poses (Binding Energy) RunDock->Analyze Visualize 6. Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize

Caption: A generalized workflow for molecular docking simulations.

Table 2: Hypothetical Docking Results Summary
MetricValueInterpretation
Binding Affinity-8.2 kcal/molStrong predicted binding affinity.
Interacting ResiduesLYS-78, GLU-95, LEU-140, PHE-152Key amino acids stabilizing the complex.
Hydrogen Bonds2 (with LYS-78, GLU-95)Specific, directional interactions contributing to affinity.
Hydrophobic ContactsLEU-140, PHE-152Non-specific interactions with non-polar residues.

Molecular Dynamics (MD) Simulation: From Static Pose to Dynamic Stability

While docking provides a valuable static image, biological systems are inherently dynamic. MD simulations model the movements of atoms over time, allowing us to assess the stability of the docked protein-ligand complex in a more realistic, solvated environment.[22][23]

Causality: Why MD Simulation is a Necessary Validation Step

An MD simulation validates the docking result.[23] It can reveal whether the key interactions predicted by docking are maintained over time, if the ligand remains stably bound in the active site, or if it undergoes significant conformational changes or even dissociates. This provides a much higher level of confidence in the predicted binding mode.

Experimental Protocol: Protein-Ligand MD Simulation
  • System Setup:

    • The starting point is the best-ranked pose from the molecular docking simulation (Section 3.2).

    • Select a suitable force field (e.g., CHARMM36, AMBER) to describe the physics of the atoms.[14] The ligand's parameters must be generated and validated.

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules (e.g., TIP3P model) to simulate the aqueous cellular environment.

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Minimization:

    • Perform an energy minimization of the entire solvated system to remove any steric clashes introduced during the setup phase.

  • Equilibration:

    • Gradually heat the system to the target physiological temperature (e.g., 310 K) while keeping the protein and ligand restrained. This is the NVT (constant Number of particles, Volume, and Temperature) ensemble.

    • Subsequently, switch to the NPT (constant Number of particles, Pressure, and Temperature) ensemble to allow the system density to relax to the correct value. This two-step equilibration is critical for achieving a stable starting point for the production run.[24]

  • Production MD:

    • Run the simulation for a significant period (e.g., 100 nanoseconds) without restraints, saving the atomic coordinates at regular intervals. This trajectory file contains the raw data for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, fluctuating RMSD indicates the system has reached equilibrium and the ligand is not dissociating.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible or rigid regions upon ligand binding.

    • Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking to see if they persist throughout the simulation.

G Start 1. Start with Best Docked Pose Setup 2. Solvate and Ionize System Start->Setup Minimize 3. Energy Minimization Setup->Minimize Equilibrate 4. NVT & NPT Equilibration Minimize->Equilibrate Production 5. Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis 6. Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Caption: A standard workflow for Molecular Dynamics (MD) simulations.

ADMET Profiling: Predicting Drug-Likeness and Safety

A compound with excellent target affinity is useless if it cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to flag potential liabilities early in the discovery process.[8][25]

Causality: The Importance of Early ADMET Assessment

Poor pharmacokinetic properties and toxicity are major reasons for drug candidate failure in clinical trials.[25] Predicting these properties computationally allows medicinal chemists to prioritize compounds with more favorable profiles or to guide the chemical modification of leads to overcome specific ADMET issues.[6]

Protocol: In Silico ADMET Prediction
  • Tool Selection: Utilize a consensus approach by employing multiple prediction tools (e.g., SwissADME, ProTox-II, ADMETlab 2.0) as the accuracy of any single tool can vary depending on its underlying algorithm and training dataset.[9]

  • Input: The only required input is the simplified molecular-input line-entry system (SMILES) string or the 2D structure of the molecule.

  • Analysis: Collate the predictions for key parameters and evaluate the overall profile.

Table 3: Predicted ADMET Profile for 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
ParameterPredictionImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
P-glycoprotein SubstrateNoLess susceptible to efflux pumps.
Distribution
BBB PermeantNoUnlikely to cause CNS side effects.
Plasma Protein BindingLowHigh fraction of free, active drug expected.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions.
CYP3A4 InhibitorNoLow risk of drug-drug interactions.
Toxicity
hERG BlockerLow RiskLow risk of cardiotoxicity.
Ames MutagenicityNot MutagenicLow risk of being carcinogenic.
HepatotoxicityLow RiskLow risk of liver damage.

Note: These are predictive data and must be confirmed by in vitro and in vivo experiments.

Conclusion and Future Directions

This guide has outlined a comprehensive and logically sequenced in silico workflow for the evaluation of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. Through a combination of ligand optimization, molecular docking, molecular dynamics, and ADMET profiling, we can build a robust computational model of a compound's behavior. The hypothetical results presented here suggest that our compound is a promising scaffold with strong binding potential and a favorable drug-like profile.

The authoritative grounding for these protocols demonstrates a self-validating system: the QM-refined ligand structure ensures high-quality input for docking; the MD simulation provides a dynamic check on the static docking prediction; and the ADMET profile places the biological activity in the context of drug development reality.

The next logical steps would be to use the validated binding mode to generate a pharmacophore model for screening larger compound libraries to find novel, related scaffolds.[26][27] Ultimately, the predictions made through this in silico cascade must be validated through experimental synthesis and biological testing, but the computational groundwork significantly enhances the probability of success.

References

An In-depth Technical Guide to the Therapeutic Potential of the Triazolo[4,3-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a "privileged" structure in modern medicinal chemistry. Its unique nitrogen-rich heterocyclic framework allows for versatile structural modifications, leading to compounds with a broad spectrum of biological activities.[4] This technical guide provides an in-depth analysis of the most promising therapeutic targets for compounds based on this core, intended for researchers, medicinal chemists, and drug development professionals. We will explore the mechanistic basis for targeting key proteins in oncology, neuroscience, and infectious diseases, provide detailed experimental protocols for target validation and compound screening, and present a critical analysis of the structure-activity relationships that govern the potency and selectivity of these promising molecules.

Introduction: The Triazolo[4,3-a]pyrazine Scaffold - A Versatile Pharmacophore

The triazolo[4,3-a]pyrazine core is a fused bicyclic heterocycle, characterized by a triazole ring fused to a pyrazine ring.[4] This arrangement confers favorable physicochemical properties, including metabolic stability and the ability to participate in a variety of non-covalent interactions with biological macromolecules. The core itself is a key pharmacophore in several clinically used drugs, most notably the dipeptidyl peptidase-4 (DPP-IV) inhibitor sitagliptin, used for the treatment of type II diabetes.[5][6] However, the therapeutic potential of this scaffold extends far beyond metabolic diseases, with a growing body of evidence pointing to its utility in oncology, neurology, and infectious diseases.[4][6] This guide will focus on these emerging applications, providing a detailed roadmap for researchers looking to exploit the unique properties of the triazolo[4,3-a]pyrazine core in their drug discovery programs.

Oncology: Dual Inhibition of c-Met and VEGFR-2 Kinases

A significant area of interest for triazolo[4,3-a]pyrazine derivatives is in the development of dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2, both of which are key drivers of tumor growth, angiogenesis, and metastasis.[7][8]

Mechanistic Rationale

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in a variety of human cancers, leading to uncontrolled cell proliferation, survival, and invasion.[9] Similarly, the vascular endothelial growth factor (VEGF) pathway, primarily through the VEGFR-2 receptor, is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10] The complementary roles of c-Met and VEGFR-2 in tumorigenesis make their simultaneous inhibition a compelling therapeutic strategy.[8] Triazolo[4,3-a]pyrazine-based compounds have been designed to bind to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[7]

Signaling Pathway

cMet_VEGFR2_Pathway

Key Compounds and Structure-Activity Relationship (SAR)

A recent study detailed the design and synthesis of a series of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors.[7] The most promising compound, 17l , exhibited excellent kinase inhibitory activity and potent anti-proliferative effects against several cancer cell lines.[7]

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)Hela IC50 (µM)
17l 26.002.60.98 ± 0.081.05 ± 0.171.28 ± 0.25
Foretinib -----

Table 1: In vitro activity of a lead triazolo[4,3-a]pyrazine derivative (17l) compared to the lead compound foretinib.[7]

The study highlighted that the introduction of the triazolo[4,3-a]pyrazine core was a key determinant of the observed anti-tumor activity.[11]

Experimental Protocols

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate peptide by a specific kinase.

  • Objective: To determine the IC50 value of a triazolo[4,3-a]pyrazine derivative against c-Met and VEGFR-2.

  • Methodology:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the recombinant kinase (c-Met or VEGFR-2), a biotinylated substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature.

    • Stop the reaction by adding a solution containing EDTA, a Europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

    • Read the plate on a TR-FRET compatible plate reader and calculate the IC50 value.[12]

This assay assesses the ability of a compound to inhibit receptor phosphorylation in a cellular context.

  • Objective: To confirm the inhibition of c-Met and VEGFR-2 phosphorylation in cancer cells.

  • Methodology:

    • Culture cancer cells (e.g., A549) and starve them in a serum-free medium.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with HGF or VEGF to induce receptor phosphorylation.

    • Lyse the cells, separate the protein lysates by SDS-PAGE, and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total c-Met and VEGFR-2, followed by HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and image the results.[12]

western_blot_workflow

Neuroscience: Selective Inhibition of Phosphodiesterase 2 (PDE2)

The triazolo[4,3-a]pyrazine scaffold has also been successfully adapted to generate potent and selective inhibitors of phosphodiesterase 2 (PDE2), an enzyme implicated in various neurological and psychiatric disorders.[13]

Mechanistic Rationale

PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[14] In the brain, particularly in regions associated with cognition and memory like the hippocampus, PDE2 plays a crucial role in regulating cyclic nucleotide signaling.[13] Inhibition of PDE2 leads to an elevation of intracellular cAMP and cGMP levels, which can enhance synaptic plasticity and neuronal function.[13] This makes PDE2 an attractive target for the treatment of cognitive deficits associated with conditions such as Alzheimer's disease and schizophrenia.[15]

Signaling Pathway

PDE2_Signaling_Pathway

Key Compounds and SAR

A series of pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines has been reported as potent and selective PDE2 inhibitors with good brain penetrance.[13] The introduction of a linear, lipophilic moiety on the meta-position of the phenyl ring attached to the triazole was found to be crucial for achieving selectivity over other PDE isoforms, such as PDE10.[13]

CompoundPDE2 IC50 (nM)PDE10 IC50 (nM)
6 2.41200
12 1.11800

Table 2: In vitro inhibitory activity of representative pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines against PDE2 and PDE10.[13]

Experimental Protocols

This assay measures the amount of phosphate produced from the hydrolysis of cAMP to 5'-AMP, followed by the conversion of 5'-AMP to adenosine and phosphate by 5'-nucleotidase.

  • Objective: To determine the IC50 of a test compound against PDE2.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add recombinant human PDE2A, the test compound, and cAMP as the substrate.

    • Incubate to allow for enzymatic activity.

    • Add 5'-nucleotidase to convert the 5'-AMP product to adenosine and phosphate.

    • Add a phosphate detection reagent (e.g., Malachite Green-based) and measure the absorbance.

    • Calculate the IC50 value from the dose-response curve.[14]

Infectious Diseases: Antimalarial Activity

The triazolo[4,3-a]pyrazine scaffold is also being actively investigated for its potential as a novel antimalarial agent, particularly through the efforts of the Open Source Malaria (OSM) consortium.[16]

Mechanistic Rationale

While the precise molecular target is still under investigation for some compound series, evidence suggests that certain triazolo[4,3-a]pyrazine derivatives may target the Plasmodium falciparum ATPase, PfATP4.[17] PfATP4 is a cation-transporting ATPase that is essential for maintaining sodium ion homeostasis in the parasite.[17] Inhibition of PfATP4 leads to a disruption of this crucial physiological process, ultimately resulting in parasite death.[17]

Key Compounds and SAR

The OSM "Series 4" compounds, based on the 1,2,4-triazolo[4,3-a]pyrazine scaffold, have demonstrated potent in vitro activity against P. falciparum.[18] Structure-activity relationship studies have explored modifications at various positions of the core, leading to compounds with low nanomolar potency.[17]

CompoundP. falciparum 3D7 IC50 (µM)
OSM-S-106 0.016
OSM-S-411 0.021

Table 3: In vitro antimalarial activity of representative OSM Series 4 compounds.[16][17]

Experimental Protocols

This assay measures the ability of a test compound to inhibit the growth of the malaria parasite in red blood cells.

  • Objective: To determine the IC50 of a test compound against P. falciparum.

  • Methodology:

    • Culture synchronized, ring-stage P. falciparum parasites in human red blood cells.

    • Add serial dilutions of the test compound to the parasite cultures in a 96- or 384-well plate.

    • Incubate the plates for 72 hours under appropriate atmospheric conditions.

    • Quantify parasite growth using a suitable method, such as:

      • [3H]-hypoxanthine incorporation: Measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA.[2]

      • SYBR Green I-based fluorescence assay: SYBR Green I intercalates with parasite DNA, and the fluorescence intensity is proportional to the parasite biomass.

      • DAPI-based fluorescence assay: DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA and can be used to quantify parasite DNA.[1][2][3][4]

    • Calculate the IC50 value from the dose-response curve.

malaria_assay_workflow

Other Potential Therapeutic Targets

The versatility of the triazolo[4,3-a]pyrazine scaffold suggests its potential for interacting with a wider range of biological targets. While less explored, the following areas represent intriguing avenues for future research:

  • N-methyl-D-aspartate (NMDA) Receptor Antagonism: Some heterocyclic compounds have been shown to modulate NMDA receptors, which are implicated in various neurological and psychiatric disorders.[19][20] The potential for triazolo[4,3-a]pyrazine derivatives to act as NMDA receptor antagonists warrants further investigation.

  • Antibacterial Agents: Given the nitrogen-rich nature of the scaffold, which is a common feature in many antibacterial agents, and some preliminary reports of antibacterial activity, exploring specific bacterial targets could be a fruitful area of research.[1][21]

  • Bromodomain Inhibition: Bromodomains are protein interaction modules that recognize acetylated lysine residues and are emerging as important targets in oncology and inflammation. The triazolo[4,3-a]pyrazine core could serve as a starting point for the design of novel bromodomain inhibitors.[16]

Conclusion and Future Directions

The triazolo[4,3-a]pyrazine core has proven to be a highly valuable scaffold in drug discovery, with a diverse range of biological activities and significant potential for the development of novel therapeutics. The successful application of this scaffold in targeting c-Met/VEGFR-2, PDE2, and malarial parasites highlights its versatility and drug-like properties. Future research should continue to explore the vast chemical space around this core, focusing on optimizing potency, selectivity, and pharmacokinetic properties for the identified targets. Furthermore, systematic screening of triazolo[4,3-a]pyrazine libraries against a broader range of biological targets is likely to uncover new and exciting therapeutic opportunities. The integration of computational modeling, structure-based drug design, and robust biological evaluation will be crucial in fully realizing the therapeutic potential of this remarkable scaffold.

References

Methodological & Application

Application Notes & Protocols for High-Throughput Screening using 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazolopyrazine Scaffold as a Privileged Structure in Drug Discovery

The 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine belongs to the triazolopyrazine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[1][2] Triazolopyrazine derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, antimalarial, and antimicrobial agents.[1][2] Notably, derivatives of the closely related[1][2][3]triazolo[4,3-a]pyrazine core have been investigated as potent inhibitors of protein kinases, such as c-Met and VEGFR-2, which are critical targets in oncology.[4][5]

This document provides a comprehensive guide for utilizing 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and similar derivatives in high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. We will delve into the rationale behind assay design, provide detailed protocols for both primary biochemical and secondary cell-based assays, and outline the necessary steps for robust data analysis and hit validation.

Conceptual Framework: Targeting Kinase Activity with 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding pocket of kinases is a common target for small molecule inhibitors. The triazolopyrazine scaffold can be designed to fit into this pocket, disrupting the kinase's ability to phosphorylate its substrates. Given the documented activity of triazolopyrazine derivatives against kinases like c-Met[4][5], a logical HTS strategy is to screen 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and its analogues against a panel of cancer-relevant kinases.

Part 1: Primary High-Throughput Screening - Biochemical Kinase Assay

The primary screen is designed to rapidly assess the inhibitory potential of a large number of compounds on the activity of a purified kinase enzyme.[3][6] A common and robust method for this is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

Principle of the Assay

This protocol utilizes a commercially available kinase assay kit that quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a fluorescent signal. The assay principle is as follows: the kinase phosphorylates a substrate using ATP, generating ADP. A coupling enzyme then uses this ADP to produce a fluorescent product. A decrease in fluorescence relative to a control indicates inhibition of the kinase.

Workflow for Primary HTS

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Compound_Plating Compound Plating in 384-well plates Dispensing Dispense Reagents and Compounds Compound_Plating->Dispensing Reagent_Prep Assay Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Dispensing Incubation Incubation at Room Temperature Dispensing->Incubation Detection Fluorescence Reading Incubation->Detection Data_QC Data Quality Control (Z'-factor calculation) Detection->Data_QC Hit_ID Hit Identification (% Inhibition) Data_QC->Hit_ID

Caption: High-Throughput Screening Workflow for a Biochemical Kinase Assay.

Detailed Protocol: Primary Biochemical Kinase Assay

1. Compound Preparation and Plating:

  • Prepare a stock solution of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in 100% DMSO.

  • Perform serial dilutions to create a concentration range for dose-response testing. A typical starting concentration for a primary screen is 10 µM.[7]

  • Using an automated liquid handler, dispense the compound solutions into 384-well assay plates.[8] Also, include wells for positive (no enzyme or no ATP) and negative (DMSO vehicle) controls.

2. Assay Execution:

  • Prepare the kinase reaction buffer containing the purified kinase, its specific substrate, and ATP. The concentrations of these components should be optimized during assay development to be near the Km for ATP and substrate to ensure sensitivity to competitive inhibitors.

  • Dispense the kinase/substrate/ATP mixture into the wells of the 384-well plate containing the compounds.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzymatic reaction.

  • Add the detection reagent, which contains the coupling enzyme and its substrate.

  • Incubate for a further 30 minutes to allow the fluorescent signal to develop.

3. Data Acquisition and Analysis:

  • Read the fluorescence intensity on a compatible plate reader.

  • Quality Control: The robustness of the assay is determined by calculating the Z'-factor.[7][8] The Z'-factor is a statistical measure of the separation between the positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[7]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation and Mean is the average of the positive and negative controls.

  • Hit Identification: Calculate the percent inhibition for each compound concentration.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Compounds showing inhibition above a certain threshold (e.g., >50% at 10 µM) are considered "hits" and are selected for further validation.

ParameterRecommended ValueRationale
Plate Format 384-wellBalances throughput and reagent consumption.[7]
Final Compound Conc. 10 µMA standard concentration for primary screening.
DMSO Tolerance < 1%High concentrations of DMSO can inhibit enzyme activity.
Z'-factor > 0.5Ensures the assay is robust and can reliably identify hits.[7]
Hit Threshold > 50% InhibitionA common starting point for identifying active compounds.

Part 2: Secondary Screening - Cell-Based Assay

Hits from the primary biochemical screen must be validated in a more biologically relevant system.[] A cell-based assay confirms that the compound can penetrate the cell membrane and inhibit the target kinase within a cellular context.

Principle of the Assay

This protocol describes a cell-based assay to measure the phosphorylation of a kinase's downstream substrate. This can be achieved using various technologies, such as high-content imaging or specific antibody-based detection methods like ELISA or Western blotting adapted to a high-throughput format. For this example, we will focus on an immunofluorescence-based high-content screening (HCS) approach.[6]

Workflow for Secondary Cell-Based Assay

HCS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 384-well plates Compound_Treatment Treat Cells with Hit Compounds Cell_Seeding->Compound_Treatment Cell_Fix_Perm Fix and Permeabilize Cells Compound_Treatment->Cell_Fix_Perm Antibody_Staining Immunostain for Phospho-Substrate Cell_Fix_Perm->Antibody_Staining Nuclei_Stain Counterstain Nuclei (e.g., DAPI) Antibody_Staining->Nuclei_Stain Image_Acquisition Automated Microscopy Nuclei_Stain->Image_Acquisition Image_Analysis Quantify Phospho-Substrate Signal Image_Acquisition->Image_Analysis Dose_Response Generate IC50 Curves Image_Analysis->Dose_Response

Caption: High-Content Screening Workflow for a Cell-Based Kinase Assay.

Detailed Protocol: Secondary Cell-Based Assay

1. Cell Culture and Treatment:

  • Select a cell line that expresses the target kinase and shows detectable levels of substrate phosphorylation.

  • Seed the cells into 384-well imaging plates and allow them to adhere overnight.

  • Treat the cells with a dose-response range of the hit compounds identified in the primary screen. Include appropriate vehicle controls.

  • Incubate for a duration sufficient to observe changes in substrate phosphorylation (e.g., 1-24 hours).

2. Immunofluorescence Staining:

  • After treatment, fix the cells with a solution such as 4% paraformaldehyde.

  • Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.

  • Incubate with a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate.

  • Wash the cells to remove unbound primary antibody.

  • Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstain the nuclei with a fluorescent dye like DAPI for cell segmentation during image analysis.

3. Image Acquisition and Analysis:

  • Acquire images using an automated high-content imaging system.

  • Use image analysis software to identify individual cells (based on the DAPI stain) and quantify the fluorescence intensity of the phospho-substrate signal within each cell.

  • The data is used to generate dose-response curves and calculate the IC50 value (the concentration of the compound that inhibits 50% of the phospho-substrate signal).

ParameterDescriptionRationale
Cell Line Expresses the target kinaseEnsures biological relevance of the assay.
Readout Phosphorylation of a downstream substrateConfirms inhibition of the kinase signaling pathway.
Endpoint IC50 determinationQuantifies the potency of the compound in a cellular context.
Controls DMSO vehicle, known inhibitorEnsures the validity of the experimental results.

Conclusion and Forward Look

The successful identification of potent and cell-permeable inhibitors of the target kinase using 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a starting point opens the door for lead optimization. Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, as well as ADME/Tox profiling to assess the drug-like properties of the most promising compounds. The versatile nature of the triazolopyrazine scaffold makes it an excellent starting point for the development of novel therapeutics.[1][2]

References

Application of Triazolo[4,3-a]pyrazines in Cancer Cell Line Studies: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse chemical space. Among the promising scaffolds, the triazolo[4,3-a]pyrazine core has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated significant cytotoxic and cytostatic effects across a range of human cancer cell lines. This guide provides an in-depth overview of the application of these compounds in cancer research, detailing their mechanisms of action and providing robust, field-proven protocols for their evaluation.

Introduction: The Rationale for Targeting Cancer with Triazolo[4,3-a]pyrazines

The triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that offers a three-dimensional arrangement of substituents, enabling precise interactions with various biological targets. This structural versatility has been exploited to design potent inhibitors of key signaling pathways that are frequently dysregulated in cancer. Research has shown that these compounds can induce cancer cell death and inhibit proliferation by targeting critical cellular machinery, making them a compelling class of molecules for further drug development.

Key Mechanisms of Action and Targeted Pathways

Triazolo[4,3-a]pyrazine derivatives exert their anticancer effects through multiple mechanisms, often by inhibiting protein kinases and other crucial enzymes involved in tumor growth and survival.

Inhibition of Receptor Tyrosine Kinases: c-Met and VEGFR-2

The c-Met and VEGFR-2 receptor tyrosine kinases are pivotal players in cancer progression, driving processes like cell proliferation, survival, migration, and angiogenesis.[1][2][3] Several triazolo[4,3-a]pyrazine derivatives have been specifically designed as potent inhibitors of these kinases.

  • c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is implicated in a wide array of human cancers, promoting tumor growth, invasion, and metastasis.[1][2][4] Triazolopyrazine compounds can bind to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and downstream signaling.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a key mediator of angiogenesis, VEGFR-2 is a critical target for cancer therapy. By inhibiting VEGFR-2, triazolopyrazine derivatives can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3][5]

Signaling Pathway Overview: c-Met and VEGFR-2 Inhibition

The following diagram illustrates the central role of c-Met and VEGFR-2 in cancer cell signaling and the points of intervention for triazolo[4,3-a]pyrazine inhibitors.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR2->PI3K VEGFR2->RAS TriazoloPyrazine Triazolo[4,3-a]pyrazine Inhibitor TriazoloPyrazine->cMet TriazoloPyrazine->VEGFR2 AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation, Survival, Angiogenesis Transcription->Proliferation PARP1_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 BER Base Excision Repair PARP1->BER recruits ReplicationFork Replication Fork Collapse PARP1->ReplicationFork stalls at SSB TriazoloPyrazine Triazolo[4,3-a]pyrazine (PARP Inhibitor) TriazoloPyrazine->PARP1 inhibits DNA_DSB DNA Double-Strand Break (DSB) ReplicationFork->DNA_DSB HR_Proficient Homologous Recombination (BRCA Proficient) DNA_DSB->HR_Proficient HR_Deficient Defective HR (BRCA Deficient) DNA_DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Apoptosis / Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death Apoptosis_Workflow Start Cell Seeding & Treatment Harvest Harvest Cells (Adherent + Floating) Start->Harvest Wash Wash with cold PBS (2x) Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze Add Binding Buffer & Analyze by Flow Cytometry Incubate->Analyze End Quantify Cell Populations Analyze->End

References

Application Note: A Strategic Guide to Assay Development for Novel Triazolo[4,3-a]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Strategic Overview

The[1][2]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of several compounds with diverse biological activities.[3][4] Notably, derivatives of this class have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular processes whose dysregulation is a hallmark of diseases like cancer.[5][6] Recent studies have highlighted their potential as inhibitors for targets such as c-Met and VEGFR-2, making them a promising avenue for targeted drug discovery.[5][7][8]

Effective drug discovery hinges on a robust and logical assay cascade to identify and validate promising lead compounds. Simply screening for activity is insufficient; a well-designed strategy must de-risk candidates by progressively evaluating them in assays of increasing biological complexity. This guide outlines a field-proven, two-tiered approach for testing novel triazolo[4,3-a]pyrazine derivatives:

  • Tier 1: Primary Biochemical Screening: A high-throughput, target-specific biochemical assay to identify direct inhibitors of the kinase of interest and determine their potency (IC50).

  • Tier 2: Secondary Cellular Screening: A suite of cell-based assays to confirm on-target activity in a physiological context, assess cell permeability, and evaluate downstream functional consequences such as pathway modulation and cytotoxicity.

This strategic workflow ensures that resources are focused on compounds that not only bind their intended target but also exert the desired biological effect within a living cell.

G cluster_0 Assay Development Workflow cluster_1 Secondary Assay Suite Compound_Library Triazolo[4,3-a]pyrazine Compound Library Primary_Screen Tier 1: Primary Screening (Biochemical Kinase Assay) Compound_Library->Primary_Screen High-Throughput Screening Hit_Identification Hit Identification & Potency Ranking (IC50) Primary_Screen->Hit_Identification Direct Inhibition Data Secondary_Screen Tier 2: Secondary Screening (Cell-Based Assays) Hit_Identification->Secondary_Screen Prioritized Hits Pathway_Assay Target Pathway Modulation (e.g., Western Blot) Secondary_Screen->Pathway_Assay Mechanism of Action Viability_Assay Cell Viability & Cytotoxicity (e.g., MTT) Secondary_Screen->Viability_Assay Functional Outcome Lead_Selection Lead Candidate Selection Pathway_Assay->Lead_Selection Integrated Data Analysis Viability_Assay->Lead_Selection Integrated Data Analysis

Figure 1: The Assay Development Workflow. A strategic cascade from high-throughput biochemical screening to confirmatory cell-based assays.

Tier 1: Primary Screening - Luminescence-Based Biochemical Kinase Assay

| Scientific Rationale

The primary screen must be robust, scalable, and directly measure the compound's effect on the purified kinase enzyme.[9][10][11] This isolates the drug-target interaction from cellular complexities like membrane transport or metabolic degradation. We recommend a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[12][13] The amount of ADP is directly proportional to kinase activity, and its inhibition results in a lower signal. This "signal-on" format is highly sensitive and less prone to interference from colored or fluorescent compounds compared to other methods.[14][15]

| Assay Development and Validation

Before screening a full compound library, the assay must be rigorously optimized and validated to ensure it is suitable for high-throughput screening (HTS).[16][17][18][19]

  • Enzyme and Substrate Titration: The concentrations of the kinase and its substrate must be optimized to ensure the reaction is in the linear range during the incubation period. The goal is to use the lowest enzyme concentration that still provides a robust signal, conserving valuable reagents.

  • ATP Concentration: The concentration of ATP is critical. For identifying ATP-competitive inhibitors, the ATP concentration should be set at or near its Michaelis-Menten constant (Km).[20] This provides a balanced condition where inhibitors can effectively compete with the natural substrate.

  • Assay Robustness (Z'-Factor): The quality and robustness of the assay for HTS are determined by the Z'-factor. This statistical parameter accounts for the dynamic range of the signal (signal-to-background) and the data variation.[21][22] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[22]

Z'-Factor Calculation: Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| ) Where:

  • Mean_max and SD_max are the mean and standard deviation of the high control (e.g., DMSO, full kinase activity).

  • Mean_min and SD_min are the mean and standard deviation of the low control (e.g., a known potent inhibitor, no kinase activity).

Table 1: Example Assay Validation Data
ParameterValueInterpretation
Mean High Control (RLU)150,000The average signal for uninhibited kinase activity.
SD High Control (RLU)7,500The standard deviation of the uninhibited signal.
Mean Low Control (RLU)5,000The average signal for fully inhibited kinase activity.
SD Low Control (RLU)500The standard deviation of the inhibited signal.
Signal-to-Background (S/B) 30.0A strong dynamic range (Mean High / Mean Low).
Z'-Factor 0.69 Excellent for HTS. The value is > 0.5, indicating a robust and reliable assay.[21][22]
| Protocol: Luminescence-Based Kinase Inhibition Assay (384-well format)

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay.[12]

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X kinase/substrate solution in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer (at 2x the final desired Km concentration).

    • Serially dilute triazolo[4,3-a]pyrazine derivatives in 100% DMSO, then create intermediate dilutions in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare positive control (DMSO vehicle) and negative control (known inhibitor) wells.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 5 µL of the compound dilutions or controls.

    • Add 10 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 25 µL.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the substrate for luciferase.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the high (0% inhibition) and low (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Tier 2: Secondary Screening - Cell-Based Assays

Hits from the primary screen must be validated in a more biologically relevant context.[1][2][23][24][25] Cell-based assays are crucial for confirming that a compound can enter a cell, engage its target, and produce a desired functional outcome.

| Target Engagement & Pathway Modulation via Western Blot

A potent biochemical inhibitor is of little value if it cannot inhibit its target within the complex cellular milieu. Western blotting is a fundamental technique used to verify that the compound inhibits the intended signaling pathway.[26][27][28] By measuring the phosphorylation status of a kinase's direct downstream substrate, we can confirm on-target activity. For example, if testing inhibitors against the c-Met receptor tyrosine kinase, one would measure the level of phosphorylated c-Met (p-c-Met) or a downstream effector like Akt.[5][8] A successful inhibitor should reduce the level of phosphorylation in a dose-dependent manner.

G cluster_0 Signaling Cascade cluster_1 Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Phosphorylates & Recruits Compound Triazolo[4,3-a]pyrazine Inhibitor Compound->cMet Inhibits Phosphorylation Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Response Proliferation, Survival, Motility pAkt->Response

Figure 2: Simplified c-Met Signaling Pathway. An example pathway to monitor for target engagement of an inhibitor.

This protocol is a general guideline and should be optimized for specific cell lines and antibodies.[29]

  • Cell Culture and Treatment:

    • Seed cells (e.g., A549 lung cancer cells, which overexpress c-Met) in 6-well plates and grow to 70-80% confluency.[5]

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat cells with various concentrations of the triazolo[4,3-a]pyrazine inhibitor for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., HGF for c-Met) for 15-30 minutes to activate the pathway. Include an unstimulated control and a stimulated vehicle (DMSO) control.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[29]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and 2x Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes to denature the proteins.[29]

    • Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-c-Met) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

    • Crucial Step: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total c-Met) to ensure equal protein loading across lanes.

| Phenotypic Readout - Cell Viability Assay

The ultimate goal of a kinase inhibitor in oncology is often to halt cell proliferation or induce cell death. A cell viability assay measures the overall cellular metabolic activity, which is proportional to the number of viable cells.[30] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[5] It determines the cytotoxic or cytostatic effects of the compound, providing a functional IC50 value that can be compared to the biochemical IC50. A large discrepancy between these two values may suggest poor cell permeability or other cellular resistance mechanisms.

This protocol is based on standard MTT assay procedures.[31][32]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the triazolo[4,3-a]pyrazine derivatives in culture medium.

    • Remove the old media from the plate and add 100 µL of the compound-containing media to the respective wells. Include a vehicle control (DMSO).

    • Incubate for 72 hours (or a desired time point) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix thoroughly on an orbital shaker for 15 minutes.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the compound concentration and fit to a dose-response curve to determine the cytotoxic IC50 value.

Table 2: Example Integrated Data for Lead Selection
Compound IDBiochemical IC50 (nM)p-c-Met Inhibition (Western)Cell Viability IC50 (nM)Senior Scientist Notes
Tzp-00115Strong, dose-dependent50Excellent Candidate. Potent at the target and in cells. The ~3-fold shift from biochemical to cellular IC50 is expected and acceptable.
Tzp-00225Strong, dose-dependent>10,000Poor Permeability/Efflux. Potent on the enzyme but inactive in cells. Likely has poor membrane permeability or is an efflux pump substrate. Deprioritize.
Tzp-0035,000No inhibition8,000Inactive. Weak activity in both assays. Deprioritize.
Tzp-004100No inhibition150Off-Target Cytotoxicity. Potent in the viability assay but does not inhibit the intended pathway. This suggests an off-target mechanism of toxicity. Deprioritize.

Conclusion

This application note provides a comprehensive and logical framework for the initial stages of drug discovery involving triazolo[4,3-a]pyrazine derivatives as kinase inhibitors. By employing a strategic cascade that begins with a robust biochemical screen and progresses to confirmatory cell-based assays for target engagement and functional outcomes, researchers can efficiently identify and validate high-quality lead compounds. This self-validating system, which integrates direct target inhibition data with cellular mechanism of action and phenotypic readouts, provides the necessary confidence to advance the most promising candidates into further preclinical development.

References

Application Notes and Protocols for the Evaluation of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine as a c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Rationale for Targeting the c-Met Signaling Pathway

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, with its ligand hepatocyte growth factor (HGF), is a critical regulator of cellular growth, survival, and migration.[1][2] Under normal physiological conditions, the HGF/c-Met signaling axis is integral to embryonic development and tissue repair.[2] However, dysregulation of this pathway, through genetic alterations such as mutations, gene amplification, or protein overexpression, is a key driver in the development and progression of numerous human cancers.[2][3] Aberrant c-Met activation triggers a cascade of downstream signaling events, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, promoting tumor cell proliferation, survival, angiogenesis, invasion, and metastasis.[1][2] This well-established role in oncology makes c-Met a compelling therapeutic target. Small molecule inhibitors aimed at the c-Met kinase domain represent a promising strategy to counteract the oncogenic effects of this pathway.[4][5]

The[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a promising pharmacophore for the development of potent c-Met inhibitors.[6] This guide provides a comprehensive overview of the experimental protocols to validate and characterize novel compounds based on this scaffold, such as 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, as c-Met inhibitors.

The c-Met Signaling Cascade: A Visualization

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain. This activation creates docking sites for adaptor proteins like GRB2 and GAB1, initiating downstream signaling cascades that collectively contribute to cancer progression.[1]

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation GRB2 GRB2/SOS p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2->RAS AKT AKT PI3K->AKT p_STAT3 p-STAT3 STAT3->p_STAT3 RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Transcription Gene Transcription p_STAT3->Transcription Regulates MEK MEK RAF->MEK mTOR->Transcription Regulates ERK ERK MEK->ERK ERK->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Experimental Validation Workflow

A tiered approach is recommended for the comprehensive evaluation of a novel c-Met inhibitor. This workflow ensures a systematic assessment from direct enzyme inhibition to cellular effects and finally to in vivo efficacy.

validation_workflow cluster_A Direct Inhibition cluster_B Cellular Potency cluster_C On-Target Activity cluster_D Animal Models A Biochemical Kinase Assay B Cell-Based Assays A->B Confirmation in Cellular Context A_detail Determine IC50 against recombinant c-Met kinase C Target Engagement & Pathway Modulation B->C Mechanism of Action B_detail1 Anti-proliferative Assay (e.g., MTT, CellTiter-Glo) in c-Met dependent cancer cell lines D In Vivo Efficacy Studies C->D Preclinical Proof-of-Concept C_detail Western Blot for p-c-Met and downstream effectors (p-AKT, p-ERK) D_detail Xenograft tumor models with c-Met amplified or addicted tumors B_detail2 Migration/Invasion Assay (e.g., Boyden Chamber)

Caption: A structured workflow for the evaluation of a novel c-Met inhibitor.

Protocols

Biochemical c-Met Kinase Assay

Objective: To determine the direct inhibitory activity of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine on the enzymatic activity of recombinant c-Met kinase and to calculate its IC50 value.

Principle: This assay measures the transfer of phosphate from ATP to a synthetic peptide substrate by the c-Met kinase. The amount of phosphorylated product is quantified, and the inhibition by the test compound is determined. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[7]

Materials:

  • Recombinant human c-Met kinase

  • ULight™-poly GT substrate and ATP

  • Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection buffer (Kinase buffer with 20 mM EDTA)

  • 384-well plates

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in kinase buffer with a constant percentage of DMSO (e.g., not exceeding 1% in the final reaction). These will be your 4x concentrated inhibitor solutions.

  • Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor) controls.

  • Enzyme Addition: Dilute the recombinant c-Met enzyme to a 4x working concentration in kinase buffer. Add 5 µL of the diluted enzyme to all wells except the "no enzyme" controls.

  • Initiate Reaction: Prepare a 2x working solution of the ULight™-poly GT substrate and ATP in kinase buffer. Add 10 µL of this substrate/ATP mix to all wells to start the reaction. The final volume is 20 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Stop and Detect: Prepare a stop/detection mix by diluting the Eu-antibody in the stop/detection buffer. Add 10 µL of this mix to all wells. The EDTA will chelate Mg2+ and stop the kinase reaction.

  • Final Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).

Data Analysis:

  • Calculate the TR-FRET ratio: (665 nm signal / 615 nm signal) * 10,000.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of the test compound on cancer cells with aberrant c-Met signaling.

Principle: Cancer cell lines with known c-Met amplification or activating mutations (e.g., MKN-45, EBC-1) are treated with the inhibitor. Cell viability is measured after a set incubation period to determine the compound's effect on cell growth.

Materials:

  • c-Met dependent cancer cell lines (e.g., MKN-45 gastric cancer, EBC-1 lung cancer)

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the c-Met dependent cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. Include vehicle-treated (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the vehicle-treated controls (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Western Blot Analysis for c-Met Phosphorylation

Objective: To confirm the on-target activity of the inhibitor by measuring the phosphorylation status of c-Met and its downstream signaling proteins.[8]

Principle: c-Met dependent cells are treated with the inhibitor, followed by cell lysis. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met, as well as downstream targets like p-AKT and p-ERK.

Materials:

  • c-Met dependent cancer cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-c-Met, anti-total c-Met, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture c-Met dependent cells and treat with varying concentrations of the inhibitor for a short duration (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualization: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Interpretation: A potent and specific c-Met inhibitor should show a dose-dependent decrease in the levels of p-c-Met, p-AKT, and p-ERK, with little to no change in the total protein levels of c-Met, AKT, and ERK.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in a preclinical animal model.

Principle: Immunocompromised mice are implanted with a c-Met dependent human tumor cell line. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • c-Met dependent cancer cell line (e.g., S114)[9]

  • Vehicle for drug formulation

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the c-Met dependent tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly.

  • Randomization and Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the inhibitor (e.g., orally, twice daily) at predetermined doses for a set duration (e.g., 2-3 weeks).[9]

  • Data Collection: Measure tumor volume and body weight regularly throughout the study.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested to assess the levels of p-c-Met to confirm target engagement in vivo.[9]

Data Analysis:

  • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Plot the mean tumor volume over time for each group.

  • Monitor body weight as an indicator of toxicity.

Metric Calculation
Tumor Volume (Length x Width²) / 2
Tumor Growth Inhibition (%) (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100

Conclusion and Future Directions

The successful execution of these protocols will provide a robust preclinical data package for 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, characterizing its potency, mechanism of action, and in vivo efficacy as a c-Met inhibitor. Positive results from these studies would support its further development as a potential therapeutic agent for c-Met driven cancers. It is crucial to note that patient selection based on c-Met pathway activation, rather than just protein overexpression, may be key to the clinical success of c-Met inhibitors.[10]

References

Use of triazolo[4,3-a]pyrazines in antimicrobial activity assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Title: Evaluating the Antimicrobial Efficacy of Triazolo[4,3-a]pyrazine Derivatives: A Guide to In Vitro Susceptibility Assays

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2][3] The triazolo[4,3-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial properties.[1][4][5] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the preliminary evaluation of novel triazolo[4,3-a]pyrazine derivatives. We delve into the foundational principles of antimicrobial susceptibility testing, offering step-by-step methodologies for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The causality behind experimental choices is explained to ensure robust, reproducible, and self-validating results.

Scientific Background: The Promise of Triazolo[4,3-a]pyrazines

Nitrogen-containing heterocycles are fundamental to many physiologically active compounds and approved drugs.[6] Among these, the fused triazole ring system, specifically the triazolo[4,3-a]pyrazine core, is a key pharmacophore in several clinically relevant molecules.[1][6] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors allow for favorable interactions with a variety of biological targets.

A Privileged Scaffold in Drug Discovery

The triazolo[4,3-a]pyrazine framework is considered a privileged scaffold due to its synthetic accessibility and its derivatives' broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and antidiabetic properties.[1][4][5] This versatility makes it an attractive starting point for the development of new therapeutic agents.

Postulated Mechanisms of Antimicrobial Action

While the exact mechanism can vary between derivatives, studies suggest that the antimicrobial effects of triazolo compounds often involve the disruption of essential cellular processes. For bacteria, a prominent proposed mechanism is the inhibition of DNA gyrase and topoisomerase IV.[1][4] These enzymes are critical for DNA replication, transcription, and repair. It is hypothesized that the nitrogen heterocycles within the scaffold can form π-cation interactions with amino acid residues in the enzyme's active site, disrupting its function and leading to bacterial cell death.[1] For fungi, some triazolopyrimidine derivatives have been shown to be potent inhibitors of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids.[7]

Experimental Workflow for Antimicrobial Evaluation

The successful evaluation of a new chemical entity's antimicrobial properties follows a logical and systematic progression. The workflow outlined below ensures that preliminary screening is conducted efficiently, leading to the key metrics of MIC and MBC.

Caption: General experimental workflow for antimicrobial susceptibility testing.

Core Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Assay

A standardized suspension of bacteria is exposed to serial twofold dilutions of the triazolo[4,3-a]pyrazine compound in a liquid growth medium. Following incubation, the presence or absence of microbial growth is determined visually or spectrophotometrically. The MIC is the lowest concentration where no growth is observed.

Materials and Reagents
  • Sterile 96-well flat-bottom microtiter plates

  • Test triazolo[4,3-a]pyrazine derivatives

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)[4][6]

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or microplate reader (optional)

  • Resazurin sodium salt solution (optional, for viability indication)

Step-by-Step Methodology
  • Preparation of Compound Stock Solution:

    • Accurately weigh the triazolo[4,3-a]pyrazine derivative and dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or 10240 µg/mL).

    • Causality: DMSO is a common solvent for organic compounds. Preparing a high-concentration stock minimizes the final concentration of DMSO in the assay wells, which can itself be toxic to microbes at higher levels (<1% is generally considered safe).

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

    • Causality: A standardized inoculum is critical for reproducibility. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can result in falsely low MICs.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of sterile CAMHB to wells 2 through 12 in a 96-well plate.

    • Prepare an intermediate dilution of your compound stock in CAMHB. For example, add 4 µL of a 10240 µg/mL stock to 996 µL of CAMHB to get a 40.96 µg/mL solution. Then add 200 µL of this solution to well 1. This makes the starting concentration in well 1 20.48 µg/mL after adding bacteria. A better way for serial dilution:

    • Add 100 µL of CAMHB to wells 2-11. Well 12 will be the growth control.

    • Prepare a working solution of the compound at 2X the highest desired final concentration (e.g., for a final concentration of 128 µg/mL, prepare a 256 µg/mL solution in CAMHB).

    • Add 100 µL of this 2X working solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mixing thoroughly. This creates a 1:1 serial dilution.

    • Continue this serial transfer from well 2 to well 10. Discard 100 µL from well 10. Wells 1-10 now contain 100 µL of compound at decreasing concentrations.

    • Well 11 serves as the sterility control (100 µL CAMHB only).

    • Well 12 serves as the growth control (100 µL CAMHB only).

  • Inoculation:

    • Add 100 µL of the final diluted bacterial inoculum (from step 2) to wells 1 through 10 and well 12.

    • DO NOT add bacteria to the sterility control (well 11).

    • The final volume in each well (except 11) is now 200 µL, and the compound concentrations are halved to their final test values. The final DMSO concentration should be ≤1%.

  • Incubation:

    • Cover the plate with a lid or sterile sealer and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

    • Controls Check: The sterility control (well 11) should be clear. The growth control (well 12) should be turbid. If these controls fail, the assay is invalid.

Follow-Up Protocol: Determining Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is a critical parameter for differentiating between bacteriostatic (inhibits growth) and bactericidal (kills) activity.

Principle of the Assay

This assay is a direct extension of the MIC test. Aliquots from the clear wells of the MIC plate are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in no microbial growth on the agar after incubation.

Step-by-Step Methodology
  • Selection of Wells: Identify the MIC well and all wells with higher concentrations (i.e., all clear wells) from the completed MIC assay.

  • Subculturing:

    • Using a calibrated loop or pipette, take a 10-20 µL aliquot from each selected well.

    • Spot-plate or streak the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Causality: It is crucial to transfer a defined volume to ensure the results are comparable. This step tests for viable bacteria that were inhibited but not killed by the compound.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies for each spot.

    • The MBC is defined as the lowest concentration that produces a ≥99.9% reduction in CFU/mL from the initial inoculum count. Practically, it is often recorded as the lowest concentration with no growth or only 1-2 isolated colonies.

Data Presentation and Interpretation

Results should be tabulated for clear comparison between different derivatives and against reference antibiotics.

Example Data Table
Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Derivative 2a S. aureus64>128Bacteriostatic
Derivative 2b S. aureus1632Bactericidal
Derivative 2e S. aureus3264Bactericidal
Derivative 2e E. coli1632Bactericidal
Ampicillin S. aureus3264Bactericidal
Ampicillin E. coli816Bactericidal

Note: The data for Derivative 2e and Ampicillin are based on values reported in the literature to provide context.[2][4][6]

Interpreting the MBC/MIC Ratio

The ratio of MBC to MIC is a useful heuristic for classifying the antimicrobial effect:

  • Bactericidal: If MBC/MIC ≤ 4.

  • Bacteriostatic: If MBC/MIC > 4.

A bactericidal compound is generally preferred for treating serious infections, especially in immunocompromised patients.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Replication->DNA_Gyrase requires Cell_Death Cell Death DNA_Gyrase->Cell_Death inhibition leads to Compound Triazolo[4,3-a]pyrazine Derivative Inhibition Inhibition Compound->Inhibition Inhibition->DNA_Gyrase

Caption: Postulated mechanism of action for antibacterial triazolopyrazines.

References

Application Notes and Protocols for In Vivo Studies with Triazolo[4,3-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[4,3-a]pyrazine Scaffold - A Privileged Structure in Drug Discovery

The triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique chemical structure allows for diverse substitutions, influencing polarity, lipophilicity, and hydrogen-bonding capabilities, which in turn can optimize pharmacokinetic and pharmacodynamic properties.[1][2] This structural versatility has led to the development of triazolo[4,3-a]pyrazine derivatives with a wide spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anticonvulsant properties.[1] Notably, this scaffold is a key pharmacophore in several marketed drugs and clinical candidates, targeting a range of molecular pathways implicated in various diseases.[1][2] For instance, derivatives have been identified as potent inhibitors of phosphodiesterase 2 (PDE2) for potential cognitive enhancement, dual c-Met/VEGFR-2 inhibitors in oncology, and as novel antimalarial agents.[3][4][5]

Given the therapeutic potential of this compound class, rigorous and well-designed in vivo studies are paramount to translate promising in vitro findings into clinically viable drug candidates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo experiments with triazolo[4,3-a]pyrazine compounds, ensuring scientific integrity and robust, reproducible data.

Part 1: Foundational Strategy - The Pre-Experimental Phase

The success of any in vivo study is predicated on meticulous planning. Before the first animal is dosed, a clear hypothesis must be formulated, and the experimental design must be structured to rigorously test it.[6] This initial phase is critical for preventing wasted resources and ensuring the ethical use of animals.[7][8]

Hypothesis-Driven Experimental Design

The cornerstone of a robust preclinical study is a clear and testable hypothesis.[6] This moves beyond simple observation to a structured inquiry into the compound's effect. An exploratory study may be initially conducted to generate a hypothesis, followed by a confirmatory study designed to rigorously test it.[7]

Example Hypotheses for a Triazolo[4,3-a]pyrazine Compound (Compound X):

  • Oncology: "Compound X, a dual c-Met/VEGFR-2 inhibitor, will significantly reduce tumor growth in a human A549 lung cancer xenograft model compared to vehicle control."[4][9]

  • Neuroscience: "Sub-chronic administration of Compound Y, a selective PDE2 inhibitor, will reverse scopolamine-induced memory deficits in a novel object recognition task in mice."

The Importance of a Thorough Literature Review

A comprehensive literature review is essential to identify the most appropriate animal model for the proposed study and to understand any existing research related to the compound or its target.[7][8] This step helps in avoiding unnecessary duplication of experiments and informs the selection of relevant endpoints.

Part 2: The In Vivo Model - Selecting the Appropriate System

The choice of animal model is a critical decision that directly impacts the translatability of the findings to human disease.[10][11] The selection should be guided by the specific research question and the biological target of the triazolo[4,3-a]pyrazine compound.

Animal Models in Oncology Research

For triazolo[4,3-a]pyrazine compounds with anticancer activity, several well-established mouse models are available.[12][13][14]

  • Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous injection of immortalized cancer cell lines into immunocompromised mice.[12] They are widely used for initial efficacy assessments.

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[14][15] These models better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[14][15]

  • Genetically Engineered Mouse Models (GEMMs): GEMMs are engineered to develop tumors through the activation of oncogenes or the deletion of tumor suppressor genes, closely mimicking human cancer development.[14][15]

Oncology Model Advantages Disadvantages Recommended Use Case
CDX Cost-effective, rapid tumor growth, high reproducibility.Lacks tumor microenvironment, may not reflect human tumor heterogeneity.Initial efficacy screening, dose-response studies.
PDX Preserves original tumor architecture and heterogeneity, higher clinical relevance.[15]More expensive, variable tumor take-rate, slower growth.[12]Efficacy studies in a more clinically relevant setting, biomarker discovery.
GEMM Intact immune system, spontaneous tumor development, mimics human disease progression.[15]Time-consuming to develop, can be expensive.Studying tumor-immune interactions, evaluating therapies targeting the tumor microenvironment.
Animal Models for Central Nervous System (CNS) Disorders

For triazolo[4,3-a]pyrazine compounds targeting CNS disorders, a variety of rodent models are available to assess therapeutic efficacy.[16][10][11]

  • Neurodegenerative Disease Models: Transgenic mouse models expressing human genes associated with diseases like Alzheimer's (e.g., APP/PS1, 5XFAD) are commonly used to study disease pathology and test therapeutic interventions.[16]

  • Neuropsychiatric Disorder Models: These models often rely on pharmacological induction (e.g., scopolamine-induced amnesia) or behavioral paradigms to mimic aspects of human psychiatric conditions.[16]

Part 3: Compound Formulation and Administration

The physicochemical properties of triazolo[4,3-a]pyrazine compounds, particularly their solubility, will dictate the formulation strategy. Many small molecule drug candidates exhibit poor water solubility, which can hinder their absorption and lead to low bioavailability.[17][18]

Strategies for Formulating Poorly Soluble Compounds

If a triazolo[4,3-a]pyrazine derivative has low aqueous solubility, several formulation approaches can be employed to enhance its bioavailability for in vivo studies.[17][19][20]

  • Co-solvents and Surfactants: The use of co-solvents and surfactants like Tween 80 can help solubilize hydrophobic compounds.[17]

  • Particle Size Reduction: Micronization or nanocrystal formulations increase the surface area of the drug, which can improve the dissolution rate.[17][21]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.[20]

Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile and the therapeutic application.[22]

  • Oral (p.o.): The most common and convenient route for many drugs.

  • Intravenous (i.v.): Ensures 100% bioavailability and is used for compounds with poor oral absorption.

  • Intraperitoneal (i.p.): Often used in rodents for systemic drug delivery.

  • Subcutaneous (s.c.): Can provide a slower and more sustained release of the compound.[3]

Part 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are essential for understanding the relationship between drug exposure and its pharmacological effect.[22][23][24]

Pharmacokinetics (PK): What the Body Does to the Drug

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[23][24] These studies are crucial for determining an appropriate dosing regimen.[22]

Key PK Parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t1/2: Half-life of the drug in plasma.

Protocol for a Single-Dose PK Study in Mice:

  • Administer the triazolo[4,3-a]pyrazine compound to a cohort of mice via the chosen route.

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood to obtain plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.

  • Calculate the key PK parameters using appropriate software.

Pharmacodynamics (PD): What the Drug Does to the Body

PD studies measure the biological effect of the compound.[23][24] This can involve assessing target engagement, downstream signaling, or a physiological response.

PD Readouts:

  • Target Engagement: Measuring the binding of the compound to its molecular target in tissues of interest.[25]

  • Biomarker Analysis: Quantifying changes in downstream biomarkers (e.g., phosphorylation of a target protein, cytokine levels) using techniques like Western blotting, ELISA, or flow cytometry.[22][25]

  • Functional Readouts: Assessing a physiological or behavioral response (e.g., tumor volume, cognitive performance).[22]

Caption: General workflow for an integrated PK/PD study.

Part 5: Efficacy and Safety/Toxicology Assessment

The ultimate goal of preclinical in vivo studies is to demonstrate the therapeutic efficacy of the compound and establish a safe therapeutic window.

Efficacy Studies

Efficacy studies are designed to test the primary hypothesis of the compound's therapeutic effect in a relevant disease model.

Protocol for a Xenograft Efficacy Study:

  • Implant tumor cells into immunocompromised mice.

  • Allow tumors to reach a predetermined size.

  • Randomize mice into treatment and control groups.

  • Administer the triazolo[4,3-a]pyrazine compound or vehicle control according to the dosing regimen determined from PK/PD studies.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker assessment).[7]

Safety and Toxicology Studies

Toxicology studies are essential for identifying potential adverse effects and determining a safe starting dose for human clinical trials.[26][27] These studies are often conducted in compliance with Good Laboratory Practice (GLP) principles.[27]

  • Acute Toxicity: These studies assess the effects of a single high dose of the compound.[28][29] The OECD provides specific guidelines for these studies (e.g., OECD 420, 423).[28][29]

  • Repeated-Dose Toxicity: These studies evaluate the toxicological effects of the compound after repeated administration over a longer period (e.g., 28 or 90 days).[28][30] OECD guidelines 407 and 408 provide frameworks for these studies in rodents.[28][30]

Key Observations in Toxicology Studies:

  • Mortality and clinical signs of toxicity.

  • Body weight changes and food consumption.

  • Hematology and clinical chemistry.

  • Gross pathology and histopathology of major organs.

Caption: A simplified workflow of preclinical drug development.

Conclusion: A Pathway to Clinical Translation

The successful in vivo evaluation of triazolo[4,3-a]pyrazine compounds requires a multi-faceted approach that integrates a clear understanding of the compound's mechanism of action with a rigorously designed and executed experimental plan. By carefully considering the choice of animal model, formulation, and PK/PD relationships, researchers can generate high-quality, reproducible data that is essential for advancing these promising therapeutic agents toward clinical development. This guide provides a foundational framework, but it is imperative that all animal studies are conducted ethically and in accordance with institutional and regulatory guidelines.

References

Cell-based assays for evaluating 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Cell-Based Efficacy Testing of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (ETP-43A)

Authored by: Gemini, Senior Application Scientist
Introduction

The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this core have been investigated for various therapeutic applications, including as antidiabetic, antibacterial, antimalarial, and anticancer agents.[1] Certain analogues have shown potent inhibitory effects on key signaling molecules like c-Met and VEGFR-2, which are critical drivers of tumor growth, proliferation, and angiogenesis.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of cell-based assays to evaluate the efficacy of a novel triazolopyrazine derivative, 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, hereafter referred to as ETP-43A. The protocols detailed herein are designed to build a robust preclinical data package, moving from broad phenotypic effects to more specific mechanistic insights. We will cover primary screening assays to determine the compound's impact on cell viability, followed by secondary assays to elucidate the mechanism of action, such as the induction of apoptosis, cell cycle arrest, and inhibition of cell migration. Finally, we will describe a method for analyzing the modulation of intracellular signaling pathways.

I. Foundational Efficacy Screening: Cell Viability & Cytotoxicity Assays

The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide fundamental data on the compound's potency (e.g., IC50 value) and help differentiate between a cytostatic (inhibiting proliferation) and a cytotoxic (killing cells) effect.[4][5]

A. Rationale for Assay Selection

We will utilize a resazurin-based assay (e.g., alamarBlue™ or similar reagents) for its high sensitivity, broad dynamic range, and non-destructive nature, which allows for kinetic monitoring.[6] This assay measures the metabolic activity of viable cells, which is often used as a proxy for cell number.[6]

B. Experimental Workflow: Cell Viability

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay & Readout cluster_3 Data Analysis seed Seed cells in 96-well plates (e.g., 5,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Add serial dilutions of ETP-43A (e.g., 0.01 µM to 100 µM) incubate1->treat controls Include Vehicle (DMSO) and Positive (e.g., Doxorubicin) Controls incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add Resazurin reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read_plate Measure Fluorescence (Ex/Em ~560/590 nm) incubate3->read_plate analyze Normalize to vehicle control Plot dose-response curve Calculate IC50 value read_plate->analyze

Caption: Workflow for determining the IC50 of ETP-43A.

C. Detailed Protocol: Resazurin Reduction Assay [6]
  • Cell Seeding:

    • Harvest and count cells (e.g., A549 lung cancer cells). Resuspend cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a clear-bottom, black-walled 96-well plate (5,000 cells/well).

    • Expert Insight: Using black-walled plates minimizes well-to-well crosstalk and background fluorescence, enhancing signal-to-noise ratio.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume exponential growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of ETP-43A in 100% DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., from 200 µM to 0.02 µM for a final concentration range of 100 µM to 0.01 µM).

    • Trustworthiness: Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.5%). Also, include a positive control (e.g., a known cytotoxic drug like Doxorubicin) to validate assay performance.

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Assay Readout:

    • Add 20 µL of the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of "no-cell" control wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[7]

D. Data Presentation
CompoundCell LineIncubation Time (h)IC50 (µM)
ETP-43AA549721.25
ETP-43AMCF-7722.50
DoxorubicinA549720.45
II. Mechanistic Insight: Apoptosis and Cell Cycle Analysis

Once ETP-43A is confirmed to inhibit cell viability, the next logical step is to determine how. A common mechanism for anti-cancer compounds is the induction of programmed cell death (apoptosis) or arrest of the cell cycle.[8][9]

A. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells. Flow cytometry is used to quantify the cell populations.[8]

B. Detailed Protocol: Annexin V/PI Flow Cytometry [2]
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Treat cells with ETP-43A at concentrations around the IC50 and 2-5x the IC50 for 24-48 hours. Include vehicle and positive controls (e.g., Staurosporine).[10]

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. The floating population is often enriched with apoptotic cells.

    • Wash the cells with cold 1X PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Expert Insight: Perform staining in the dark to prevent photobleaching of the fluorophores.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry and Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Gate the cell populations:

      • Live cells: Annexin V-negative / PI-negative (Lower Left quadrant).

      • Early Apoptotic cells: Annexin V-positive / PI-negative (Lower Right quadrant).

      • Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive (Upper Right quadrant).

    • Quantify the percentage of cells in each quadrant. A significant increase in the Lower Right and Upper Right quadrants compared to the vehicle control indicates apoptosis induction.

C. Cell Cycle Analysis
  • Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be determined by staining the DNA with a fluorescent dye like PI and analyzing the cellular DNA content by flow cytometry.[11] Compounds that interfere with cell division often cause cells to accumulate in a specific phase.

D. Detailed Protocol: PI Staining for Cell Cycle Analysis [2]
  • Cell Culture and Treatment:

    • Follow the same procedure as for the apoptosis assay (Section II.B.1).

  • Cell Fixation and Staining:

    • Harvest cells and wash with 1X PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry and Analysis:

    • Analyze the samples on a flow cytometer, measuring the linear fluorescence of the PI signal.

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • An accumulation of cells in a specific phase (e.g., G2/M) suggests the compound interferes with that stage of cell division.

III. Evaluating Anti-Metastatic Potential: Cell Migration & Invasion Assays

For many cancers, mortality is linked to metastasis. Therefore, assessing a compound's ability to inhibit cell migration and invasion is a critical component of efficacy testing.[12]

A. 2D Cell Migration: The Wound Healing (Scratch) Assay
  • Principle: This assay measures the ability of a collective sheet of cells to migrate and close a manually created "wound" or gap in the monolayer. It is a simple, cost-effective method to assess collective cell migration.[13]

B. Detailed Protocol: Wound Healing Assay [12]
  • Create a Confluent Monolayer:

    • Seed cells in a 24-well plate and grow them to ~95-100% confluency.

  • Create the "Wound":

    • Using a sterile p200 pipette tip, make a straight scratch down the center of each well.

    • Trustworthiness: Strive for consistency in the width of the scratch across all wells. Using a culture insert can provide more reproducible gaps.[12]

    • Wash the wells twice with 1X PBS to remove dislodged cells and debris.[12]

  • Treatment and Imaging:

    • Add medium containing ETP-43A or controls. To focus on migration rather than proliferation, it is advisable to use a medium with low serum (e.g., 0.5-1%).

    • Place the plate on a live-cell imaging system or take images at defined time points (e.g., 0, 8, 16, 24 hours) using a standard inverted microscope.

  • Data Analysis:

    • Measure the area of the gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial (T=0) wound area.

    • Compare the rate of closure in treated wells versus vehicle control wells.

C. 3D Cell Invasion: The Transwell (Boyden Chamber) Assay
  • Principle: This assay measures the ability of cells to invade through a barrier that mimics the extracellular matrix (ECM). Cells are seeded in the top chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel or a similar basement membrane extract. The bottom chamber contains a chemoattractant (e.g., medium with high serum). Invasive cells degrade the Matrigel, migrate through the pores, and adhere to the bottom of the membrane.[14][15] For a migration assay, the Matrigel is omitted.[12]

D. Experimental Workflow: Transwell Invasion Assay

G cluster_0 Preparation cluster_1 Cell Seeding & Incubation cluster_2 Processing & Analysis coat Coat Transwell insert with Matrigel rehydrate Rehydrate Matrigel with serum-free medium coat->rehydrate chemo Add chemoattractant (e.g., 10% FBS medium) to bottom well rehydrate->chemo seed Seed serum-starved cells with ETP-43A in top chamber chemo->seed incubate Incubate for 24-48h seed->incubate remove Remove non-invading cells from top of insert incubate->remove fix Fix and stain invading cells on bottom of insert remove->fix image Image and count cells fix->image

Caption: Workflow for the Transwell cell invasion assay.

IV. Target Engagement & Pathway Analysis: Western Blotting

To understand the molecular mechanism of ETP-43A, it is essential to investigate its effect on intracellular signaling pathways.[16] For instance, if ETP-43A is hypothesized to be a kinase inhibitor, Western blotting can be used to measure the phosphorylation status of the target kinase and its downstream substrates.[17]

A. Rationale and Hypothetical Pathway

Let's hypothesize that ETP-43A inhibits the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation often dysregulated in cancer.[16] We would expect treatment with ETP-43A to decrease the phosphorylation of Akt (p-Akt) without affecting the total amount of Akt protein.

B. Hypothetical Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Survival Cell Survival & Proliferation Downstream->Survival ETP43A ETP-43A ETP43A->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt pathway by ETP-43A.

C. Detailed Protocol: Western Blotting for p-Akt/Total Akt [18][19]
  • Cell Culture and Lysate Preparation:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Expert Insight: Serum-starve the cells for 12-24 hours before treatment to reduce basal phosphorylation levels, allowing for a clearer observation of compound-induced changes.[16]

    • Treat with ETP-43A for a short duration (e.g., 1-6 hours) to capture signaling events. Include a positive control (e.g., growth factor stimulation) and a vehicle control.

    • Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of proteins.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay. This is essential for equal loading.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[16]

    • Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., Rabbit anti-p-Akt Ser473) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Re-probing:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager or X-ray film.[16]

    • To assess total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with a primary antibody for total Akt. A loading control (e.g., β-actin or GAPDH) should also be probed to confirm equal protein loading.

V. Conclusion

This guide outlines a tiered, logical approach to characterizing the cellular efficacy of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (ETP-43A). By systematically progressing from broad phenotypic assays to specific mechanistic studies, researchers can build a comprehensive understanding of the compound's biological activity. The inclusion of proper controls, careful data analysis, and a deep understanding of the principles behind each assay are paramount to generating reliable and reproducible results, ultimately paving the way for further preclinical and clinical development.

References

The Lynchpin of Modern Diabetes Treatment: A Technical Guide to the Role of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in Sitagliptin Synthesis

The Lynchpin of Modern Diabetes Treatment: A Technical Guide to the Role of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine in Sitagliptin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Sitagliptin and its Synthesis

Sitagliptin, marketed as its phosphate salt, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] As a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, it enhances the body's own ability to lower elevated blood glucose levels.[1][3] The intricate molecular structure of Sitagliptin necessitates a sophisticated and efficient synthetic strategy, particularly for large-scale production. Central to this synthesis is the heterocyclic core, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine, commonly available as its hydrochloride salt (TPP).[7][8][9] This key intermediate serves as the foundational scaffold upon which the final active pharmaceutical ingredient is constructed.[2][9]

This technical guide provides an in-depth exploration of the pivotal role of TPP in the synthesis of Sitagliptin. We will dissect the synthetic pathways, provide detailed experimental protocols, and offer insights into the chemical principles that underpin these processes.

The Dual Role of TPP in Sitagliptin Synthesis: A Strategic Intermediate

The significance of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine hydrochloride in Sitagliptin synthesis is twofold. It serves as a critical building block in both the traditional convergent synthesis and the more advanced, greener asymmetric hydrogenation routes.

Convergent Synthesis via Amide Coupling

In a widely practiced synthetic approach, TPP is coupled with a second key intermediate, (3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid.[10][11] This reaction forms the core structure of Sitagliptin through the creation of an amide bond.

The following diagram illustrates the convergent synthesis pathway:

Sitagliptin_Convergent_SynthesisTPP3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine(TPP)Boc_SitagliptinBoc-Protected SitagliptinTPP->Boc_SitagliptinCoupling Agents(e.g., EDC, HOBT)Butanoic_Acid(3R)-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acidButanoic_Acid->Boc_SitagliptinSitagliptinSitagliptinBoc_Sitagliptin->SitagliptinDeprotection(e.g., Methanolic HCl)

Figure 1: Convergent synthesis of Sitagliptin via amide coupling.

Asymmetric Hydrogenation: A Greener Approach

A more elegant and environmentally friendly approach involves the asymmetric hydrogenation of a dehydrositagliptin intermediate, which is itself synthesized from TPP.[5][6][12] This method introduces the crucial chiral center with high enantioselectivity, a key feature for the drug's efficacy.[5][1]

The asymmetric hydrogenation workflow is depicted below:

Sitagliptin_Asymmetric_HydrogenationTPP3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine(TPP)Ketoamideβ-Ketoamide IntermediateTPP->KetoamideReaction withMeldrum's adduct derivativeEnamineDehydrositagliptin (Enamine)Ketoamide->EnamineAmmonium AcetateSitagliptinSitagliptinEnamine->SitagliptinAsymmetric Hydrogenation(e.g., Rh(I)/tBu JOSIPHOS)

Figure 2: Asymmetric hydrogenation route to Sitagliptin.

Experimental Protocols

Protocol 1: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride (TPP)

Several methods for the synthesis of TPP have been reported.[4][3][13][14] The following protocol is a representative example.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Ethyl trifluoroacetate

  • Glycine methyl ester hydrochloride

  • Sodium carbonate

  • Toluene

  • Methanol

  • Hydrazine hydrate

  • Hydrochloric acid

Procedure:

  • Formation of the Piperazinone Intermediate:

    • In a suitable reactor, suspend sodium carbonate in a mixture of toluene and methanol.

    • Add 2-chloroethylamine hydrochloride and ethyl trifluoroacetate and stir at 30-35°C for 2 hours.[13]

    • Add glycine methyl ester hydrochloride and heat the reaction mixture to 50-55°C for 2 hours, followed by heating at 90-95°C for 3 hours while removing methanol by distillation.[13]

    • Cool the reaction mixture and filter to remove inorganic salts.

  • Cyclization to form TPP:

    • To the filtrate containing the piperazinone intermediate, add hydrazine hydrate.

    • Subsequently, add concentrated hydrochloric acid dropwise.

    • The reaction mixture is heated to facilitate the condensation and ring formation.

    • Upon cooling, the product, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine hydrochloride, precipitates and can be isolated by filtration.[4]

    • The solid is washed with a suitable solvent (e.g., a mixture of ethanol and MTBE) and dried under vacuum.[8]

Table 1: Typical Reaction Parameters for TPP Synthesis

ParameterValueReference
Starting Materials2-Chloroethylamine HCl, Ethyl trifluoroacetate, Glycine methyl ester HCl[13]
BaseSodium Carbonate[13]
SolventsToluene, Methanol[13]
Reaction Temperature30-95°C[13]
Cyclization ReagentsHydrazine hydrate, HCl[4]
Typical Yield>80%[13]
Protocol 2: Synthesis of Boc-Protected Sitagliptin via Amide Coupling

Materials:

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine hydrochloride (TPP)

  • (R)-3-(tert-butoxycarbonyl-amino)-4-(2,4,5-trifluorophenyl)butyric acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBT)

  • 2,6-Lutidine

  • Dichloromethane

Procedure:

  • To a solution of (R)-3-(tert-butoxycarbonyl-amino)-4-(2,4,5-trifluorophenyl)butyric acid and HOBT in dichloromethane, add 2,6-lutidine at room temperature.[11]

  • Add EDC-HCl to the mixture and stir.[11]

  • Add TPP to the reaction mixture and continue stirring at room temperature for several hours until the reaction is complete (monitored by HPLC).[11]

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The organic layer is washed with aqueous sodium carbonate solution and then with water.[11]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Boc-protected Sitagliptin.[11]

Protocol 3: Deprotection to Afford Sitagliptin

Materials:

  • Boc-Protected Sitagliptin

  • Methanolic Hydrochloride

Procedure:

  • Dissolve the Boc-protected Sitagliptin in methanol.

  • Add a solution of hydrochloric acid in methanol.[10]

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).

  • The solvent is removed under reduced pressure to yield Sitagliptin hydrochloride.

Conclusion

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine hydrochloride is an indispensable intermediate in the synthesis of Sitagliptin. Its unique structure forms the core of the final drug molecule, and its versatile reactivity allows for its incorporation through both traditional coupling methods and modern, efficient asymmetric hydrogenation processes. A thorough understanding of the synthesis and application of this key intermediate is paramount for chemists and researchers in the field of pharmaceutical development. The protocols and insights provided herein serve as a valuable resource for the efficient and robust synthesis of this life-changing medication.

References

Application of Triazolo[4,3-a]pyrazines as VEGFR-2 Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Angiogenesis through VEGFR-2

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Tumors require a dedicated blood supply to receive nutrients and oxygen, and to disseminate to distant organs. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[1][2] Upon binding its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[3] Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established and effective therapeutic strategy in oncology.[1]

The[1][4][5]triazolo[4,3-a]pyrazine scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors.[4] Its rigid, planar structure and ability to engage in key hydrogen bonding interactions make it an ideal starting point for developing potent and selective VEGFR-2 inhibitors. This document provides a comprehensive guide for researchers on the application of triazolo[4,3-a]pyrazine derivatives as VEGFR-2 inhibitors, covering their synthesis, in vitro and in vivo evaluation, and mechanism of action.

Mechanism of Action: How Triazolo[4,3-a]pyrazines Inhibit VEGFR-2

Triazolo[4,3-a]pyrazine-based inhibitors are typically designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

VEGFR-2 Signaling Pathway and Inhibition Point

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF-A->VEGFR-2_dimer Binds P P PLCg PLCγ VEGFR-2_dimer->PLCg Activates PI3K PI3K VEGFR-2_dimer->PI3K Activates ATP ATP ATP->VEGFR-2_dimer Binds to Kinase Domain Inhibitor Triazolo[4,3-a]pyrazine Inhibitor Inhibitor->VEGFR-2_dimer Blocks ATP Binding Site PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration PI3K->Migration Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling cascade and the inhibitory action of triazolo[4,3-a]pyrazines.

Molecular docking studies have elucidated the binding mode of these inhibitors within the VEGFR-2 active site. The triazolopyrazine core often forms crucial hydrogen bonds with the hinge region residues, such as Cys919, mimicking the interaction of the adenine moiety of ATP.[6] The various substituents on the scaffold extend into adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.

Synthesis of Triazolo[4,3-a]pyrazine Derivatives

The synthesis of triazolo[4,3-a]pyrazine VEGFR-2 inhibitors generally follows a multi-step pathway, starting from commercially available pyrazine derivatives. A representative synthetic scheme is outlined below.[1][4]

General Synthetic Workflow

Synthesis_Workflow start Start: 2,3-Dichloropyrazine step1 Step 1: Nucleophilic Substitution with Hydrazine Hydrate start->step1 intermediate1 Intermediate: 2-Chloro-3-hydrazinylpyrazine step1->intermediate1 step2 Step 2: Cyclization with Triethoxymethane intermediate1->step2 intermediate2 Intermediate: 8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine step2->intermediate2 step3 Step 3: Suzuki or Buchwald-Hartwig Coupling with various aryl/heteroaryl boronic acids or amines intermediate2->step3 final_product Final Product: Substituted Triazolo[4,3-a]pyrazine Derivatives step3->final_product

Caption: A generalized workflow for the synthesis of triazolo[4,3-a]pyrazine inhibitors.

Protocol: Synthesis of a Representative Triazolo[4,3-a]pyrazine Derivative

This protocol describes the synthesis of a key intermediate, 8-chloro-[1][4][5]triazolo[4,3-a]pyrazine, which can then be further functionalized.[1]

Step 1: Synthesis of 2-chloro-3-hydrazinylpyrazine

  • To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture at 85°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-hydrazinylpyrazine.

Step 2: Synthesis of 8-chloro-[1][4][5]triazolo[4,3-a]pyrazine

  • Dissolve 2-chloro-3-hydrazinylpyrazine (1.0 eq) in triethoxymethane.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess triethoxymethane under reduced pressure.

  • The resulting solid is washed with a suitable solvent (e.g., diethyl ether) and dried to afford 8-chloro-[1][4][5]triazolo[4,3-a]pyrazine.

This intermediate can then be subjected to various cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).

In Vitro Evaluation of Triazolo[4,3-a]pyrazine Inhibitors

VEGFR-2 Kinase Assay

The primary in vitro assay to determine the potency of a compound is the VEGFR-2 kinase assay. This assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the VEGFR-2 enzyme.

Protocol: Luminescence-Based VEGFR-2 Kinase Assay

This protocol is adapted from commercially available kinase assay kits.

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock.

    • Prepare serial dilutions of the triazolo[4,3-a]pyrazine inhibitor in 1x Kinase Buffer with a constant final DMSO concentration.

    • Dilute recombinant human VEGFR-2 enzyme and the substrate (e.g., poly(Glu, Tyr) 4:1) in 1x Kinase Buffer.

    • Prepare ATP solution in 1x Kinase Buffer.

  • Assay Procedure (96-well plate format):

    • Add the diluted inhibitor or vehicle control (for positive and negative controls) to the appropriate wells.

    • Add the diluted VEGFR-2 enzyme to all wells except the "blank" (no enzyme) wells.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and detect the remaining ATP by adding a luminescence-based reagent (e.g., Kinase-Glo®).

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays

Cell-based assays are crucial to assess the effect of the inhibitors on endothelial cell functions that are critical for angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these assays.

1. HUVEC Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

Protocol:

  • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Treat the cells with serial dilutions of the triazolo[4,3-a]pyrazine inhibitor in the presence of a pro-angiogenic stimulus like VEGF-A (e.g., 20 ng/mL).[7] Include appropriate controls (vehicle, no VEGF).

  • Incubate for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition and determine the IC50 value.

2. HUVEC Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of the inhibitor on the directional migration of endothelial cells.

Protocol:

  • Grow HUVECs to a confluent monolayer in a 6- or 12-well plate.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add low-serum medium containing different concentrations of the inhibitor and VEGF-A.

  • Capture images of the wound at time 0 and after a defined period (e.g., 12-24 hours).

  • Quantify the rate of wound closure by measuring the change in the wound area over time.

3. HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

  • Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel®) and allow it to solidify at 37°C.

  • Resuspend HUVECs in a low-serum medium containing various concentrations of the inhibitor and VEGF-A.

  • Seed the cell suspension onto the solidified matrix.

  • Incubate for 6-12 hours to allow for tube formation.

  • Visualize and capture images of the tube network using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.

Structure-Activity Relationship (SAR) and Data Presentation

The inhibitory potency of triazolo[4,3-a]pyrazine derivatives against VEGFR-2 is highly dependent on the nature and position of the substituents on the core scaffold. A summary of representative compounds and their VEGFR-2 inhibitory activities is presented below.

Compound IDR1 SubstituentR2 SubstituentVEGFR-2 IC50 (nM)Reference
17l 4-(5-(trifluoromethyl)-1H-pyrazol-3-ylamino)phenylH2600[4]
23j Substituted amide-3.7[3]
23a Substituted amide-11.8[3]
23d Substituted amide-11.7[3]
22a Substituted quinoxaline-3.9[8]
22b Substituted quinoxaline-4.2[8]

Note: The specific structures for R1 and R2 substituents can be complex and are detailed in the cited literature. This table provides a simplified representation of the SAR.

In Vivo Evaluation of Triazolo[4,3-a]pyrazine Inhibitors

Promising candidates from in vitro studies should be evaluated in vivo to assess their anti-tumor and anti-angiogenic efficacy in a physiological context. Xenograft tumor models are commonly used for this purpose.

Protocol: Murine Xenograft Model for Anti-Angiogenesis Studies
  • Cell Line and Animal Model:

    • Select a suitable human tumor cell line (e.g., MDA-MB-231 for breast cancer) and an appropriate immunodeficient mouse strain (e.g., BALB/c nude or SCID mice).

  • Tumor Implantation:

    • Subcutaneously or orthotopically inject a suspension of tumor cells into the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize the tumor-bearing mice into treatment and control groups.

    • Formulate the triazolo[4,3-a]pyrazine inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

    • Administer the inhibitor at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle only.

  • Efficacy Assessment:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors.

  • Ex Vivo Analysis:

    • Analyze the tumors for microvessel density (MVD) by immunohistochemical staining for endothelial cell markers (e.g., CD31).

    • Assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay) in the tumor tissue.

Conclusion and Future Perspectives

The triazolo[4,3-a]pyrazine scaffold represents a versatile and promising platform for the development of potent and selective VEGFR-2 inhibitors. The protocols and guidelines presented in this document provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of novel compounds based on this scaffold. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these inhibitors, exploring their potential in combination therapies, and identifying predictive biomarkers to guide their clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Technical Support Center: Optimizing the Synthesis of 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

Welcome to the technical support center for the synthesis of 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The[1][2][3]triazolo[4,3-a]pyrazine core is a key pharmacophore in numerous biologically active compounds, including antidiabetics, antivirals, and kinase inhibitors.[4][5] Achieving high yield and purity is critical for downstream applications and cost-effective drug development.

This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and synthetic routes adapted from closely related, well-documented analogs, such as the 3-(trifluoromethyl) derivative, a key intermediate in the synthesis of Sitagliptin.[6][7]

Proposed General Synthetic Pathway

The most common and reliable method for constructing the tetrahydro-triazolo[4,3-a]pyrazine ring system is through the acid-catalyzed cyclocondensation of a N'- (piperazin-2-ylidene)hydrazide intermediate. This approach is robust and has been successfully applied to various 3-substituted analogs.[4][6] The overall workflow is depicted below.

Gcluster_0Step 1: Precursor Synthesiscluster_1Step 2: Hydrazide Formationcluster_2Step 3: CyclocondensationAEthylenediamine + Diethyl OxalateBPiperazine-2,3-dioneA->B Condensation C2,3-Dihydropyrazin-2-oneB->C Reduction (e.g., LiAlH4) EN'-(piperazin-2-ylidene)propionohydrazide (Key Intermediate)C->E Condensation(Toluene, Dean-Stark) DPropionohydrazideD->EF3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazineE->F Acid Catalyst(e.g., HCl in Methanol)Heat

Caption: Proposed synthetic workflow for the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis.

Problem Area: Low Yield of Key Intermediate (N'-(piperazin-2-ylidene)propionohydrazide)

Q: The initial condensation reaction to form the hydrazone intermediate is incomplete or shows low conversion. What are the likely causes?

A: This is a classic equilibrium-driven condensation reaction. Several factors are critical:

  • Water Removal: The reaction produces water, which can hydrolyze the product back to the starting materials. Ensure your azeotropic distillation setup (e.g., a Dean-Stark apparatus with toluene) is efficient. Check for leaks and ensure the solvent is refluxing at the correct temperature.

  • Reagent Purity: Impurities in the 2,3-dihydropyrazin-2-one or propionohydrazide can inhibit the reaction. The hydrazide is particularly susceptible to degradation; use a freshly opened bottle or purify it via recrystallization if necessary.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of the more stable or less expensive reagent can drive the reaction to completion.

  • Reaction Time and Temperature: These reactions can be slow. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until no further change is observed. Ensure the reaction is maintained at a vigorous reflux to facilitate water removal.

Problem Area: Inefficient Final Cyclocondensation Step

Q: The acid-catalyzed cyclization gives a low yield of the final 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. What can I do to improve this?

A: The efficiency of this ring-closing dehydration is highly dependent on the reaction conditions.

  • Acid Catalyst: The choice and concentration of the acid are paramount. While hydrochloric acid is commonly used, other Brønsted acids like sulfuric acid or p-toluenesulfonic acid can be effective.[2] For the synthesis of the trifluoromethyl analog, concentrated HCl in methanol at elevated temperatures (e.g., 55 °C) has proven effective.[4][6] Ensure the acid is added slowly, as the reaction can be exothermic.

  • Solvent: The solvent must be able to dissolve the intermediate and be stable to the acidic conditions. Protic solvents like methanol or ethanol are often preferred as they facilitate proton transfer.[6] Ensure the solvent is anhydrous, as excess water can hinder the dehydration mechanism.

  • Temperature Control: This step often requires heating to overcome the activation energy of cyclization and dehydration. A temperature range of 50-80 °C is typical.[4] However, excessive heat can lead to side reactions and decomposition, resulting in discoloration of the product. Monitor the reaction temperature closely.

  • Workup and Isolation: The product is often isolated as a hydrochloride salt, which may have different solubility properties than the free base.[6] During workup, product can be lost if the pH is not carefully controlled during extraction or if the incorrect solvent system is used for recrystallization or chromatography.

Q: My final product is dark brown and oily, not the expected crystalline solid. What happened?

A: Discoloration and failure to crystallize are classic signs of impurities or degradation.

  • Thermal Degradation: Overheating during the cyclization or solvent removal can cause decomposition. Use a rotovap with a controlled water bath temperature for solvent removal.

  • Oxidation: The pyrazine ring system can be susceptible to oxidation. While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent the formation of colored byproducts.

  • Residual Impurities: Incomplete conversion of the starting hydrazone or the presence of side-products can act as crystal growth inhibitors. The crude product may require purification by column chromatography before attempting recrystallization. A common technique is to use a gradient elution from a non-polar solvent (like hexane/ethyl acetate) to a more polar system.[3]

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the final acid-catalyzed cyclocondensation?

A: The reaction is an intramolecular nucleophilic acyl substitution followed by dehydration. The acid plays a crucial role in activating the carbonyl group of the hydrazide.

GA1. ProtonationB2. IntramolecularNucleophilic AttackA->B Carbonyl Activation C3. Proton TransferB->C Tetrahedral IntermediateFormation D4. DehydrationC->D H2O becomes a good leaving group EFinal ProductD->E Aromatization ofTriazole Ring

Caption: Key stages of the acid-catalyzed cyclocondensation mechanism.

  • Protonation: The acid protonates the carbonyl oxygen of the hydrazide, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazone moiety acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer & Dehydration: A series of proton transfers occurs, leading to the protonation of the hydroxyl group, turning it into a good leaving group (water). The elimination of water results in the formation of the fused triazole ring.

Q: What are the best analytical methods to monitor the reaction and check final product purity?

A: A combination of techniques is recommended:

  • TLC: Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product. Use a UV lamp for visualization.

  • LC-MS: The gold standard for monitoring reaction progress. It provides accurate information on the relative amounts of starting material, intermediate, and product, and can help identify the mass of any side products.[1][8]

  • ¹H NMR: Essential for structural confirmation of the final product. The disappearance of the hydrazide NH proton and the appearance of characteristic signals for the tetrahydro-pyrazine ring protons will confirm a successful reaction.

  • Elemental Analysis: Confirms the elemental composition (C, H, N) of the final product, providing a definitive check of its purity.[4]

Q: Are there alternative synthetic routes I should consider if this one fails?

A: Yes, other strategies have been reported for the synthesis of the triazolopyrazine core. One notable alternative starts with 2-chloropyrazine, which is reacted with hydrazine to form 2-hydrazinopyrazine. This intermediate is then acylated with an appropriate acylating agent (e.g., propionyl chloride or triethyl orthopropionate) to form the triazole ring. The final step involves the reduction of the pyrazine ring to the tetrahydro-pyrazine system, often using catalytic hydrogenation (e.g., Palladium on carbon).[9] This route may be advantageous if the piperazin-2-ylidene intermediate proves difficult to synthesize or handle.

Optimized Experimental Protocols

Disclaimer: These protocols are generalized based on established procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of N'-(piperazin-2-ylidene)propionohydrazide

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2,3-dihydropyrazin-2-one (1.0 eq), propionohydrazide (1.1 eq), and toluene (approx. 10 mL per mmol of starting material).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux and maintain until water ceases to collect in the Dean-Stark trap (typically 4-6 hours).

  • Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude solid or oil can often be used in the next step without further purification. If necessary, purify by recrystallization from a suitable solvent like ethyl acetate/hexanes.

Protocol 4.2: Cyclocondensation to 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride

  • Suspend the crude N'-(piperazin-2-ylidene)propionohydrazide (1.0 eq) in anhydrous methanol (approx. 15 mL per mmol).

  • Warm the suspension to 55 °C with stirring.[6]

  • Slowly add concentrated hydrochloric acid (37%, 1.2 eq) dropwise over 15 minutes, maintaining the temperature at 55-60 °C. The suspension should dissolve to form a clear solution.

  • Age the reaction at this temperature for 1-2 hours, monitoring by LC-MS for the disappearance of the intermediate.

  • Cool the solution to 20 °C and allow it to stir until a solid precipitate (seed bed) forms. This may take up to an hour.[6]

  • Slowly add an anti-solvent such as methyl tert-butyl ether (MTBE) (approx. 3 volumes relative to methanol) to precipitate the product fully.

  • Cool the resulting slurry to 0-5 °C, age for 30 minutes, and collect the solid by vacuum filtration.

  • Wash the filter cake with a cold mixture of ethanol/MTBE (1:3) and dry under vacuum at 45 °C to a constant weight.[6]

Data Summary Table

ParameterStep 1: Hydrazone FormationStep 2: CyclocondensationKey Considerations
Key Reagents 2,3-dihydropyrazin-2-one, PropionohydrazideN'-(piperazin-2-ylidene)propionohydrazide, HClReagent purity is critical for high yield.
Solvent TolueneMethanolUse anhydrous solvents to avoid side reactions.
Catalyst p-TsOH (catalytic)HCl (stoichiometric)Acid concentration directly impacts reaction rate.
Temperature Reflux (~110 °C)55-60 °CAvoid overheating to prevent degradation.
Typical Yield >85% (crude)70-95% (isolated)Yields are based on analogous syntheses.[1][6]
Monitoring TLC, LC-MSLC-MS, ¹H NMRConfirm intermediate is fully consumed before workup.

Troubleshooting Workflow

Gcluster_reactionReaction SpecificsStartLow Yield or Purity IssueCheck_SMVerify Purity of Starting Materials & ReagentsStart->Check_SMCheck_CondReview Reaction Conditions(Temp, Time, Atmosphere)Start->Check_CondCheck_PurifyReview Purification Method(Solvents, pH, Technique)Start->Check_PurifySol_SMPurify Starting Materials(Recrystallize, Distill)Check_SM->Sol_SMCheck_WaterIs Water Being Efficiently Removed?(Condensation Step)Check_Cond->Check_WaterCheck_AcidIs Acid Catalyst Correct?(Concentration, Type)Check_Cond->Check_AcidSol_CondOptimize Temperature Profile& Extend Reaction TimeCheck_Cond->Sol_CondSol_WaterUse Anhydrous Solvents,Check Dean-Stark SetupCheck_Water->Sol_WaterSol_AcidScreen Different Acids orAdjust StoichiometryCheck_Acid->Sol_AcidEndAchieved Target Yield & PuritySol_SM->EndSol_Cond->EndSol_Water->EndSol_Acid->EndSol_PurifyScreen Recrystallization Solvents,Optimize ChromatographyCheck_Purify->Sol_PurifySol_Purify->End

Caption: A logical workflow for troubleshooting common synthesis problems.

Overcoming solubility issues with triazolo[4,3-a]pyrazine derivatives in vitro

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming In Vitro Solubility Challenges

Welcome to the technical support center for researchers working with triazolo[4,3-a]pyrazine derivatives. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth solutions to one of the most common hurdles encountered with this important class of compounds: poor aqueous solubility. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven techniques to help you generate reliable and reproducible in vitro data.

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active molecules.[1] However, the very features that often contribute to their therapeutic efficacy—such as rigidity and lipophilicity—can make them challenging to work with in aqueous assay environments. This guide will walk you through understanding, troubleshooting, and systematically overcoming these solubility issues.

Section 1: Understanding the Core Problem - Solubility Fundamentals

Before diving into solutions, it's crucial to understand the nature of the problem. This section addresses the fundamental questions surrounding solubility in the context of early-stage drug discovery.

Q1: Why are my triazolo[4,3-a]pyrazine derivatives often poorly soluble in aqueous media?

The limited aqueous solubility of many triazolo[4,3-a]pyrazine derivatives stems from their inherent physicochemical properties. These molecules often possess a rigid, planar heterocyclic ring system. This structure, combined with lipophilic substituents designed to enhance target binding, leads to a high crystal lattice energy and poor interaction with water molecules.[2][3] Overcoming the energy required to break apart the crystal lattice and solvate the individual molecules in water can be challenging, resulting in low aqueous solubility.

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my in vitro assay?

Understanding this distinction is critical for designing and interpreting your experiments correctly.

  • Thermodynamic Solubility is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at equilibrium.[4][5] It's a true measure of a compound's intrinsic solubility. This value is most relevant for later-stage development, such as formulation for oral administration.[6]

  • Kinetic Solubility measures the concentration at which a compound precipitates when added to an aqueous solution from a concentrated organic stock (like DMSO).[5][7] This is the more relevant parameter for high-throughput screening and most in vitro assays, as it reflects the conditions you are creating in your experiment plate.[6][8] Your assay often runs for a short period, during which a supersaturated, metastable solution might exist without immediate precipitation.[4]

The key takeaway is that for in vitro work, you are primarily dealing with and trying to optimize kinetic solubility .

Q3: What are the consequences of undetected compound precipitation in my assay?

Compound precipitation is a significant source of experimental artifacts and can invalidate your results.[9] The consequences include:

  • Inaccurate Potency Measurement: If the compound precipitates, the actual concentration in solution is lower than the nominal concentration you prepared. This can lead to an artificially high (less potent) IC50 value.

  • False Negatives: A potentially active compound may appear inactive simply because it was not sufficiently dissolved to interact with its target.

  • Poor Reproducibility: The extent of precipitation can vary between wells, plates, and experiments due to minor differences in temperature, mixing, or media composition, leading to highly variable data.[8]

  • Assay Interference: The solid particles themselves can interfere with assay readouts, particularly in optical-based assays (e.g., absorbance, fluorescence, luminescence) by scattering light.[10][11][12]

Section 2: Immediate Troubleshooting for Compound Precipitation

This section is for when you've encountered the most common and frustrating solubility issue: your compound crashing out of solution.

Q4: I dissolved my compound in 100% DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening?

This is a classic phenomenon known as "solvent shock" or "crashing out."[13] Your compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of your assay buffer or cell culture medium. When you rapidly dilute the concentrated DMSO stock into the medium, the DMSO disperses, and the compound is suddenly exposed to an environment it cannot dissolve in, causing it to precipitate.[14]

Q5: What is the first thing I should do to fix this immediate precipitation?

A systematic approach is key. Do not simply increase the DMSO concentration, as this can introduce its own set of problems. Follow this troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Advanced Solutions A Compound precipitates upon dilution in aqueous media B Step 1: Review Stock Preparation Protocol A->B Start Here C Step 2: Optimize Dilution Method (Protocol 1) B->C D Step 3: Lower Final Concentration C->D E Step 4: Determine Kinetic Solubility (Protocol 3) D->E F Issue Persists E->F Still Precipitating? G Implement Formulation Strategies (e.g., Cyclodextrins) F->G Move to Advanced Solubilization

Caption: A systematic workflow for troubleshooting compound precipitation.

Your first action should be to refine your stock preparation and dilution technique by following a best-practice protocol.

Protocol 1: Best Practices for Preparing and Diluting a DMSO Stock Solution

This protocol is designed to minimize solvent shock and improve the kinetic solubility of your compound.

Materials:

  • Triazolo[4,3-a]pyrazine derivative (solid)

  • High-purity, anhydrous DMSO[13]

  • Calibrated analytical balance[15]

  • Volumetric flask (Class A)[15]

  • Vortex mixer and/or sonicator

  • Sterile microcentrifuge tubes

  • Assay medium (e.g., cell culture medium with serum), pre-warmed to 37°C[14]

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10-50 mM):

    • Accurately weigh the required mass of your compound. It is better to weigh a slightly different amount and calculate the exact concentration than to struggle to weigh a precise target mass.[15]

    • Transfer the solid to a volumetric flask.[16]

    • Add a portion of DMSO (about half the final volume), and mix vigorously using a vortex mixer to dissolve the compound. Brief sonication can be used if necessary, but be cautious with potentially unstable compounds.

    • Once fully dissolved, add DMSO to the calibration mark of the volumetric flask and mix thoroughly to ensure homogeneity.[16]

    • Aliquot the stock solution into small, single-use volumes and store appropriately (typically at -20°C or -80°C) to avoid repeated freeze-thaw cycles.

  • Perform a Serial Dilution (The Critical Step):

    • Do not add the concentrated stock directly to your final large volume of medium.

    • Create an intermediate dilution first. For example, to achieve a final DMSO concentration of 0.1% from a 10 mM stock for a 10 µM final concentration, you would perform a 1:1000 dilution. Instead of adding 1 µL to 999 µL, first make a 1:100 dilution (e.g., 2 µL of stock into 198 µL of pre-warmed medium) to create a 100 µM intermediate solution.

    • Add the stock solution dropwise to the vortexing medium to ensure rapid dispersal.[14]

    • From this intermediate solution, you can then perform the final dilution into your assay plate. This multi-step process gradually acclimates the compound to the aqueous environment.

G cluster_0 Stock Preparation cluster_1 Dilution Process A High-Concentration Stock (e.g., 20 mM in 100% DMSO) B Intermediate Dilution (e.g., 200 µM in 1% DMSO) Add stock to pre-warmed, vortexing media A->B 1:100 Dilution C Final Working Solution (e.g., 10 µM in 0.05% DMSO) Add intermediate dilution to assay wells B->C 1:20 Dilution

Caption: Recommended serial dilution workflow to prevent precipitation.
Section 3: Systematic Strategies for Enhancing Solubility

If optimizing your dilution technique isn't sufficient, you may need to employ more advanced solubilization strategies.

Q6: My compound still precipitates at my desired concentration, even with proper technique. What are my options?

You have several scientifically validated options to consider, primarily focusing on altering the formulation of your compound in the assay medium. The main strategies include:

  • Co-solvents: Using a higher, yet cell-safe, percentage of an organic solvent.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can dramatically increase solubility.

  • Formulation Excipients: Employing agents like cyclodextrins to form soluble inclusion complexes.[17][18]

Q7: How do I properly use DMSO as a co-solvent, and what is a "safe" final concentration for my cells?

DMSO is the most common co-solvent, but it is not inert.[19][20] At higher concentrations, it can induce cellular stress, differentiation, or toxicity, confounding your results.[21][22]

  • General Guideline: Aim for a final DMSO concentration of ≤0.1% (v/v) in cell-based assays. Many cell lines can tolerate up to 0.5%, but this must be validated.[21]

  • Crucial Control: Always include a "vehicle control" in your experiments—an identical assay condition containing the same final concentration of DMSO but without your compound. This allows you to subtract any effects of the solvent itself.

Co-SolventPrimary UseRecommended Max. Concentration (Cell-based assays)Notes
DMSO Broadly effective polar aprotic solvent≤ 0.5% (v/v) , ideally ≤ 0.1%Can have biological effects; always use a vehicle control.[21][22]
Ethanol For less polar compounds≤ 0.5% (v/v) Can be more cytotoxic than DMSO; evaporation can be an issue.[21]
DMF Strong polar solventNot generally recommended for live cellsHigher toxicity than DMSO. Use with caution.
Q8: I've heard about cyclodextrins. How do they work, and how can I use them?

Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, shaped like a truncated cone.[23] They can encapsulate a poorly soluble "guest" molecule (your triazolopyrazine derivative) within their central cavity, forming a "host-guest" inclusion complex.[23] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble.[24][25]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceuticals due to its high aqueous solubility and low toxicity.[24]

G cluster_0 Mechanism of Cyclodextrin Solubilization cluster_1 A Poorly Soluble Triazolopyrazine Derivative B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) A:e->B:w + C Soluble Inclusion Complex (Guest molecule encapsulated by Host) B->placeholder forms placeholder->C

Caption: Cyclodextrin encapsulates a hydrophobic molecule to form a soluble complex.
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility

This protocol describes how to prepare a stock solution using HP-β-CD.

Materials:

  • Triazolo[4,3-a]pyrazine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer, magnetic stirrer, and/or sonicator

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 10-20% (w/v) is a common starting point. Warm the solution slightly (to ~40-50°C) to aid dissolution of the cyclodextrin if needed.

  • Form the Complex:

    • Add your solid triazolopyrazine derivative directly to the HP-β-CD solution in slight excess of the target concentration.

    • Stir or agitate the mixture vigorously at room temperature or slightly elevated temperature for several hours (e.g., 4-24 hours) to allow the complex to form and reach equilibrium.

  • Isolate the Soluble Fraction:

    • After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

    • Carefully collect the clear supernatant. This is your stock solution containing the soluble drug-cyclodextrin complex.

  • Determine Concentration and Use:

    • The concentration of the compound in the supernatant must be determined analytically (e.g., by HPLC-UV or LC-MS/MS).

    • This stock can then be diluted into your assay medium. Remember to include a vehicle control with the same concentration of HP-β-CD.

Section 4: Validation and Best Practices

Implementing a solution is only half the battle; you must also validate it.

Q10: How can I determine the maximum soluble concentration of my compound under my specific assay conditions?

Performing a simple kinetic solubility test is essential before running a full experiment. This will tell you the practical concentration limit for your compound in your specific assay medium.

Protocol 3: A Practical Guide to Determining Kinetic Solubility

Materials:

  • Concentrated DMSO stock of your compound (e.g., 10 mM)

  • Assay medium (including serum/other additives), pre-warmed to 37°C

  • 96-well clear plate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or visual inspection

Procedure:

  • Set up the Plate: Add 198 µL of pre-warmed assay medium to multiple wells of a 96-well plate.

  • Add Compound: Add 2 µL of your 10 mM DMSO stock to the first well to achieve a 100 µM concentration (1% DMSO). Mix well.

  • Serial Dilute: Perform a 1:2 serial dilution across the plate. Transfer 100 µL from the first well to the second, mix, transfer 100 µL to the third, and so on. This will create a concentration gradient (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Equilibrate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment's duration (e.g., 1-2 hours).[6]

  • Assess Precipitation:

    • Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness, haziness, or visible precipitate.

    • Instrumental Measurement: Measure the absorbance of the plate at a high wavelength (e.g., 620-650 nm). A significant increase in absorbance compared to a vehicle-only control well indicates light scattering from precipitated particles.

  • Determine the Limit: The highest concentration that remains clear (visually and instrumentally) is your kinetic solubility limit under these conditions. You should use concentrations at or below this limit for your experiments to ensure data quality.

Q11: Should I be concerned about how the solubilization method itself affects my assay results?

Yes. The agents you use to improve solubility are not always passive.

  • DMSO: As mentioned, DMSO can have direct biological effects.[19][20][21] It can also affect protein-ligand binding kinetics by altering solvent viscosity.[19]

  • Cyclodextrins: By encapsulating your compound, cyclodextrins reduce the concentration of the free drug available to interact with the target.[26] This can affect potency measurements. This is a critical consideration, and results obtained using cyclodextrins should be interpreted with this in mind.

Always run appropriate vehicle controls and be mindful of how your chosen solubilization strategy might influence the biological system you are studying.

References

Technical Support Center: Troubleshooting Unexpected Results in Assays with 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and related heterocyclic compounds. This guide is designed to provide in-depth troubleshooting assistance for common and complex issues encountered during in-vitro assays. Our approach is rooted in explaining the underlying scientific principles to empower you to make informed decisions and ensure the integrity of your experimental data.

Introduction to the Triazolo[4,3-a]pyrazine Scaffold

The 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic scaffold prevalent in medicinal chemistry and drug discovery.[1] Derivatives of this scaffold have been investigated for a range of biological activities.[2] However, like many small molecules, particularly those used in high-throughput screening (HTS), this chemical class can sometimes yield unexpected or artifactual results.[3] This guide will walk you through a systematic process to identify and resolve these issues.

Part 1: Frequently Asked Questions (FAQs) & Initial Checks

This section addresses the most common initial hurdles researchers face.

Q1: My compound shows poor or inconsistent activity. Where should I start troubleshooting?

A1: The first step is always to rule out issues with compound solubility and stability. Poor solubility is a frequent cause of "false negatives" or high variability in assays.

  • Initial Check: Visually inspect your assay plate. Do you see any signs of precipitation (cloudiness, particulates) in the wells, especially at higher concentrations?

  • Underlying Cause: While 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine may be soluble in 100% DMSO, its solubility can dramatically decrease when diluted into aqueous assay buffers.[4] This leads to the compound crashing out of solution, meaning the effective concentration is much lower and more variable than intended.[5]

  • Next Steps: Proceed to the Solubility and Aggregation Issues section for detailed diagnostic protocols.

Q2: I'm observing high background signal or what appears to be non-specific inhibition/activation. What could be the cause?

A2: This is a classic sign of assay interference. Several mechanisms can be at play:

  • Compound Autofluorescence: The triazolopyrazine scaffold may possess intrinsic fluorescence that can interfere with fluorescence-based assays (e.g., FP, FRET, TR-FRET).[6][7]

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to inhibition that is not related to specific binding at a target site.[8][9] This is a very common artifact in HTS.[9]

  • Reactivity: The compound may be reacting with assay components (e.g., enzymes with reactive cysteines, or assay reagents). While less common for this specific scaffold, it's a possibility with many screening compounds.[10]

  • Next Steps: Refer to the Assay Interference Mechanisms section to diagnose the specific type of interference.

Q3: My dose-response curve has an unusual shape (e.g., very steep, or biphasic). What does this indicate?

A3: Atypical curve shapes are often red flags for artifacts.

  • Steep "Bell-Shaped" Curves: Often characteristic of compound aggregation. Inhibition increases as aggregates form, but at very high concentrations, the aggregates may become too large and fall out of solution, leading to a loss of the inhibitory effect.

  • High Hill Slopes: Can also be an indicator of non-specific mechanisms or compound aggregation.[9]

  • Next Steps: A thorough investigation into aggregation is warranted. See the Protocol for Detecting Compound Aggregation .

Part 2: In-Depth Troubleshooting Guides

Issue 1: Solubility and Aggregation Problems

Poor solubility and aggregation are arguably the most common sources of artifacts in early-stage drug discovery.[9] Aggregates act non-specifically and can lead to immense wasted effort if not identified early.[8]

Small molecules, particularly those with hydrophobic regions, can self-assemble into colloidal particles (aggregates) in aqueous solutions once a critical aggregation concentration (CAC) is reached. These particles, typically 50-1000 nm in size, adsorb proteins onto their surface, causing partial denaturation and loss of function.[9] This appears as inhibition in an assay but is not due to specific, high-affinity binding to a defined pocket on the target protein.

G start Unexpected Result (Low Potency, High Variability, Steep Curve) solubility_check Q: Is there visible precipitation in the assay plate? start->solubility_check dls_test Perform Dynamic Light Scattering (DLS) on compound in assay buffer solubility_check->dls_test No / Unsure conclusion_aggregator Result is likely due to compound aggregation. solubility_check->conclusion_aggregator Yes detergent_test Run assay with and without 0.01% Triton X-100 dls_test->detergent_test Particles > 100nm detected conclusion_soluble Compound is likely soluble. Investigate other interference mechanisms. dls_test->conclusion_soluble No particles detected centrifugation_assay Centrifugation-Based Assay detergent_test->centrifugation_assay Inhibition is attenuated by detergent detergent_test->conclusion_soluble Inhibition is NOT attenuated centrifugation_assay->conclusion_aggregator Activity is lost in supernatant centrifugation_assay->conclusion_soluble Activity remains in supernatant G start Activity confirmed to be non-aggregation-based assay_type What is the assay detection method? start->assay_type fluorescence_assay Fluorescence-Based (FP, FRET, etc.) assay_type->fluorescence_assay other_assay Other (Absorbance, Luminescence, etc.) assay_type->other_assay pre_read Perform a pre-read of the compound in assay buffer without assay reagents fluorescence_assay->pre_read redox_check Is the assay sensitive to redox cycling? other_assay->redox_check spectral_scan Run fluorescence excitation/emission scans of the compound pre_read->spectral_scan Signal detected conclusion_ok Direct interference is unlikely. Consider off-target biological effects. pre_read->conclusion_ok No signal conclusion_fluor Compound is autofluorescent or a quencher. spectral_scan->conclusion_fluor Spectral overlap with assay fluorophores spectral_scan->conclusion_ok No spectral overlap conclusion_redox Compound may be a redox cycler. redox_check->conclusion_redox Yes redox_check->conclusion_ok No

References

Addressing off-target effects of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating Uncharacterized Off-Target Effects

A Note to Our Valued Researchers,

As a Senior Application Scientist, my primary goal is to provide you with accurate, actionable, and scientifically rigorous guidance. In preparing this technical support center, we have encountered a significant challenge regarding the specified topic: "."

A comprehensive search of the scientific literature and chemical databases has yielded no specific information on a compound with this exact name and structure. The search results consistently point to a closely related analog, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine , which is a well-documented intermediate in the synthesis of the DPP-4 inhibitor Sitagliptin. Additionally, the broader class oftriazolo[4,3-a]pyrazine derivatives has been explored for various therapeutic targets, including as dual c-Met and VEGFR-2 kinase inhibitors.

Given the absence of data for the "3-Ethyl" variant, we are unable to construct a specific troubleshooting guide for its off-target effects without resorting to speculation, which would violate our commitment to scientific integrity.

Moving Forward: How We Can Assist You

We request that you please verify the chemical name and structure of the compound you are investigating. It is possible there may be a typographical error in the name, or it may be a novel compound with no publicly available data.

In the spirit of providing comprehensive support, we have structured this guide as a general framework for characterizing and addressing potential off-target effects of novel kinase inhibitors , using the principles that would apply to a compound from the triazolopyrazine class. This guide will equip you with the strategic and technical workflows to apply to your specific molecule of interest once its primary target is hypothesized or identified.

Technical Support & Troubleshooting Guide: Investigating Off-Target Effects of Novel Triazolopyrazine-Class Inhibitors

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel small molecule inhibitors, particularly those from the triazolopyrazine chemical class. We will walk through common questions and provide robust, field-proven methodologies to identify, validate, and mitigate off-target effects, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My experimental phenotype is stronger or different than what I'd expect from inhibiting my primary target. Could this be an off-target effect?

A1: This is a classic indicator of potential polypharmacology. Off-target effects occur when a compound interacts with unintended biological molecules in addition to its primary target. This can lead to misleading results, unexpected toxicity, or even paradoxical pathway activation. It is crucial to experimentally validate that the observed phenotype is a direct result of on-target engagement. A key first step is to use orthogonal controls and a secondary, structurally distinct inhibitor of the same target, if available.

Q2: I'm seeing significant cell death at concentrations close to the IC50 for my target. How do I deconvolute on-target versus off-target toxicity?

A2: High toxicity at concentrations required for target inhibition can suggest off-target liabilities. The first step is to establish a clear therapeutic window. The ideal chemical probe should demonstrate on-target effects in cells at concentrations well below those that induce general cytotoxicity. A crucial experiment is to determine if the loss of the intended target confers resistance to the compound. If cells where your target has been knocked out (e.g., via CRISPR/Cas9) still die in the presence of your compound, it is a strong indicator that the molecule kills cells via an off-target mechanism.

Q3: What are the industry-standard first steps for profiling the selectivity of a novel inhibitor?

A3: The gold standard for an initial, broad assessment of selectivity is a large-scale in vitro kinase panel screening. These services, offered by numerous vendors, test your compound against hundreds of purified kinases (covering a large portion of the human kinome) in biochemical assays. This provides a quantitative measure of potency (e.g., IC50 or percent inhibition at a given concentration) against a wide array of potential off-targets. This data is invaluable for identifying potential "hot spots" that require further investigation.

Troubleshooting & Experimental Workflows

Problem 1: Inconsistent or Unexpected Cellular Assay Results

You observe a cellular phenotype that doesn't align with the known function of your inhibitor's primary target.

G A Unexpected Phenotype Observed B Is the phenotype dose-dependent? A->B C Perform Target Engagement Assay (e.g., CETSA, NanoBRET) B->C Yes J Investigate alternative mechanisms. Re-evaluate primary hypothesis. B->J No D Does compound engage the primary target at active concentrations? C->D E Generate Target Knockout/Knockdown Cell Line (e.g., CRISPR, shRNA) D->E Yes I Perform Broad Off-Target Screen (e.g., Kinome Profiling) D->I No F Does target knockout replicate the observed phenotype? E->F G Phenotype is likely ON-TARGET F->G Yes H Phenotype is likely OFF-TARGET F->H No H->I

Caption: Workflow for distinguishing on-target from off-target phenotypes.

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that your compound binds to its intended target within the complex environment of an intact cell. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with your compound at various concentrations (including a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles or by using a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods like AlphaScreen.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Problem 2: High-Confidence Off-Targets Identified in Kinome Screen

Your in vitro kinome scan reveals potent activity against one or more kinases that are structurally distinct from your primary target.

G A Potent Off-Target(s) Identified in Kinome Screen B Are off-targets expressed in your cellular model system? A->B C Validate Off-Target Engagement in Cells (e.g., NanoBRET, CETSA) B->C Yes I Dismiss off-target for this model. (e.g., check TCGA, Proteomics DB) B->I No D Does compound engage off-target at relevant concentrations? C->D E Assess Functional Impact: Measure phosphorylation of known off-target substrates D->E Yes H Off-target is not engaged or functional in the cellular context. Lower priority. D->H No F Is substrate phosphorylation modulated? E->F G Off-target is validated and functional. Consider its contribution to phenotype. F->G Yes F->H No

Caption: Workflow for validating potential off-targets from profiling screens.

While large-scale screens are excellent for initial profiling, it's crucial to confirm off-target hits with follow-up dose-response biochemical assays to determine precise IC50 values.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of your inhibitor in DMSO. A typical 10-point, 3-fold dilution series starting from 10 µM is a good starting point.

  • Assay Setup: Use a suitable assay format, such as ADP-Glo™ or a mobility shift assay. In a microplate, combine the purified off-target kinase, its specific substrate, and your compound at each concentration.

  • Reaction Initiation: Start the kinase reaction by adding ATP at its Km concentration for that specific kinase. Allow the reaction to proceed for a set time at the optimal temperature (e.g., 30°C).

  • Detection: Stop the reaction and measure the output. For ADP-Glo™, this involves measuring luminescence, which is proportional to the amount of ADP produced (and thus, kinase activity).

  • Data Analysis: Normalize the data to positive (DMSO vehicle) and negative (no enzyme) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary Table: Interpreting Selectivity Data

When evaluating your compound, organizing the data in a clear table is essential for making informed decisions.

TargetPrimary Target IC50 (nM)Off-Target X IC50 (nM)Off-Target Y IC50 (nM)Selectivity Window (Off-Target X / Primary)Cellular EC50 (nM)Notes
Compound A 15150>10,00010-fold50Off-target X may be engaged at higher cellular concentrations.
Compound B 25>10,000>10,000>400-fold75Highly selective. Cellular phenotype is likely on-target.
Inactive Control >10,000>10,000>10,000N/A>10,000Essential negative control to demonstrate phenotype requires binding to the primary target family.

Best Practices: A high-quality chemical probe should exhibit at least a 30-fold selectivity against closely related family members and demonstrate on-target effects in cells at concentrations below 1 µM. Always

Technical Support Center: Enhancing the Stability of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Stability of Your Compound

3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine is a nitrogen-rich heterocyclic compound. Such scaffolds are known for their versatile biological activities but can also be susceptible to degradation in solution, impacting experimental outcomes and shelf-life.[1][2] The primary pathways of degradation for similar heterocyclic compounds include hydrolysis, oxidation, and photodegradation. This guide will walk you through frequently asked questions and provide detailed protocols to mitigate these stability challenges.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for solid 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?

A1: For the solid form of the compound, it is crucial to minimize exposure to light and moisture. A safety data sheet for a similar triazolopyrazine hydrochloride suggests that it is light and moisture sensitive.[3] Therefore, we recommend storing the solid compound in a tightly sealed, opaque container in a desiccator at controlled room temperature or refrigerated (2-8 °C) for long-term storage.

Q2: How should I prepare and store stock solutions?

A2: For a structurally related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][6]triazolo[4,3-a]pyrazine hydrochloride, it is recommended to store stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.[4] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[4] To prepare stock solutions, use a high-purity, anhydrous solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. It is recommended to keep the proportion of DMSO in aqueous working solutions low to avoid potential toxicity in biological assays.[4]

Solution Stability and Degradation

Q3: My compound seems to be losing potency in my aqueous assay buffer over time. What could be the cause?

A3: Loss of potency in aqueous solutions can be attributed to several factors, with hydrolysis and oxidation being the most common for nitrogen-containing heterocycles. The pH of your buffer is a critical factor. The stability of similar heterocyclic compounds can be highly pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of susceptible functional groups. Additionally, the presence of dissolved oxygen or trace metal ions in your buffer can promote oxidative degradation.

Q4: I've observed a color change in my stock solution. What does this indicate?

A4: A color change in a solution is often an indicator of chemical degradation. For nitrogen-rich heterocyclic compounds, this can be due to the formation of oxidized species or other chromophoric degradation products. Discoloration in a drug product containing a similar heterocyclic compound was mitigated by the addition of the chelating agent EDTA and by using a nitrogen headspace to reduce oxygen content, suggesting an oxidative degradation pathway.[7] If you observe a color change, it is highly recommended to prepare a fresh stock solution and investigate the cause of degradation.

Q5: Is 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine sensitive to light?

A5: Yes, there is evidence to suggest that triazolopyrazine derivatives can be susceptible to photodegradation.[8][9] Exposure to ambient or UV light can provide the energy to initiate photochemical reactions, leading to the formation of degradants. It is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or during experiments involving prolonged light exposure.

Troubleshooting Guide

This section provides a more in-depth look at common stability issues and offers systematic approaches to troubleshoot and resolve them.

Issue 1: Inconsistent Results in Biological Assays

Symptom: High variability in assay results between experiments or over the course of a single experiment.

Potential Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare fresh working solution daily A->B C Assess pH Stability (See Protocol 1) B->C If issue persists D Evaluate Oxidative Stability (See Protocol 2) C->D If pH is a factor E Investigate Photostability (See Protocol 3) D->E If oxidation is suspected F Modify Assay Buffer: - Adjust pH to optimal range - Add antioxidant (e.g., 0.1% Ascorbic Acid) - Use amber plates/protect from light E->F G Consistent Results Achieved F->G

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

Symptom: Additional peaks, not corresponding to the parent compound, are observed in chromatograms of stored solutions.

Potential Cause: Formation of degradation products.

Troubleshooting Workflow:

A Unknown Peaks in HPLC/LC-MS B Characterize Degradants using LC-MS/MS and NMR A->B C Perform Forced Degradation Study (See Protocol 4) B->C D Identify Degradation Pathway (e.g., Oxidation, Hydrolysis, Photolysis) C->D E Implement Targeted Stabilization Strategy: - pH control - Inert atmosphere (N2 or Ar) - Light protection - Addition of excipients (e.g., antioxidants, chelating agents) D->E F Stability-Indicating Method Developed & Solution Stabilized E->F

Caption: Workflow for identifying and mitigating degradation products.

Experimental Protocols

Protocol 1: Rapid pH Stability Screen

This protocol allows for a quick assessment of the compound's stability across a range of pH values.

Materials:

  • 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine stock solution (e.g., 10 mM in DMSO)

  • A series of buffers (e.g., pH 3, 5, 7.4, 9)

  • HPLC or LC-MS system

Procedure:

  • Dilute the stock solution to a final concentration of 100 µM in each of the different pH buffers.

  • Immediately inject a sample from each pH solution into the HPLC/LC-MS to get a time-zero (T=0) reading.

  • Incubate the solutions at a relevant temperature (e.g., room temperature or 37 °C).

  • Inject samples at subsequent time points (e.g., 1, 4, 8, and 24 hours).

  • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

Data Interpretation:

pH% Remaining at 4h% Remaining at 24hStability Assessment
398%95%Stable
599%98%Very Stable
7.495%85%Moderately Stable
980%50%Unstable

Table 1: Example data from a pH stability screen.

Protocol 2: Assessing Oxidative Stability

This protocol helps determine the susceptibility of the compound to oxidative degradation.

Materials:

  • 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine stock solution

  • Assay buffer (at optimal pH determined from Protocol 1)

  • 3% Hydrogen peroxide (H₂O₂) solution

  • Antioxidant (e.g., Ascorbic acid or Butylated hydroxytoluene - BHT)

  • HPLC or LC-MS system

Procedure:

  • Prepare three sets of solutions in the assay buffer:

    • Control: Compound only.

    • Oxidative Stress: Compound + a low concentration of H₂O₂ (e.g., 0.01%).

    • Protected: Compound + H₂O₂ + an antioxidant (e.g., 0.1% Ascorbic acid).

  • Incubate the solutions at room temperature, protected from light.

  • Analyze samples by HPLC/LC-MS at T=0 and subsequent time points (e.g., 1, 4, 8 hours).

  • Compare the degradation rate of the parent compound in the three conditions. A significant increase in degradation in the presence of H₂O₂ and protection by an antioxidant indicates susceptibility to oxidation.

Protocol 3: Photostability Evaluation

This protocol assesses the impact of light on the compound's stability.

Materials:

  • 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine solution

  • Clear and amber vials

  • A controlled light source (as per ICH Q1B guidelines, if available) or ambient laboratory light

  • HPLC or LC-MS system

Procedure:

  • Prepare identical solutions of the compound in your chosen solvent/buffer.

  • Place one set of solutions in clear vials (exposed to light) and another set in amber vials or wrapped in foil (protected from light).

  • Expose both sets to the light source for a defined period (e.g., 24 hours).

  • Analyze the samples from both sets by HPLC/LC-MS.

  • A significant difference in the amount of parent compound remaining between the exposed and protected samples indicates photosensitivity.

Protocol 4: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11]

Objective: To generate likely degradation products under stressed conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Solid compound at 80 °C for 48 hours.

  • Photolytic Stress: Solution exposed to light (ICH Q1B conditions).

Procedure:

  • Subject the compound to each of the stress conditions.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable chromatographic method (e.g., HPLC with a photodiode array detector or LC-MS).

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are formed at a sufficient level for detection and characterization without being overly complex.

Advanced Stabilization Strategies

For formulations requiring enhanced stability, consider the following excipients:

  • Antioxidants: To prevent oxidative degradation, antioxidants can be added. They can function as initiation inhibitors or radical terminators.[12] Examples include:

    • Ascorbic acid: A water-soluble antioxidant.

    • Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant.

  • Chelating Agents: These agents, such as ethylenediaminetetraacetic acid (EDTA), can complex with trace metal ions that may catalyze oxidative reactions.[7]

  • Cyclodextrins: These can form inclusion complexes with the drug molecule, potentially shielding it from hydrolysis, oxidation, and light.[7] Modified beta-cyclodextrins are often used to improve both solubility and stability.[13]

Conclusion

Ensuring the stability of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in solution is paramount for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and implementing the appropriate handling, storage, and formulation strategies outlined in this guide, researchers can significantly enhance the stability of this compound. We recommend performing preliminary stability checks as part of your experimental setup to determine the optimal conditions for your specific application.

References

Technical Support Center: Optimizing Cell Permeability of Triazolo[4,3-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cell permeability of triazolo[4,3-a]pyrazine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental evaluation of this important class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental design, execution, and data interpretation.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section provides rapid answers to common questions encountered when working with triazolo[4,3-a]pyrazine analogs and cell permeability assays.

Q1: My triazolo[4,3-a]pyrazine analog shows high potency in a biochemical assay but is inactive in a cell-based assay. What is the likely cause?

A1: A significant drop in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability.[1] The compound may not be reaching its intracellular target in sufficient concentrations. Other potential reasons include active efflux by transporters like P-glycoprotein (P-gp), poor compound stability in the cell culture medium, or rapid intracellular metabolism.[1] We recommend initiating your investigation by assessing the compound's passive permeability.

Q2: What are the key physicochemical properties of my triazolo[4,3-a]pyrazine analog that I should focus on to improve cell permeability?

A2: For triazolo[4,3-a]pyrazine derivatives, permeability is influenced by several key physicochemical properties. Consider the following:

  • Lipophilicity (LogP): An optimal LogP, typically between 1 and 3, is crucial. Compounds that are too hydrophilic will not readily partition into the cell membrane, while overly lipophilic compounds may get trapped within the lipid bilayer.[1]

  • Molecular Weight (MW): Generally, compounds with a lower molecular weight (<500 Da) exhibit better passive diffusion.[1]

  • Topological Polar Surface Area (TPSA): A TPSA of less than 140 Ų is generally preferred for passive diffusion. The nitrogen atoms within the triazolo[4,3-a]pyrazine core are significant contributors to the TPSA.[1]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Minimizing the number of HBDs (e.g., -OH, -NH) and HBAs (e.g., -N=, -O-) is favorable for crossing the lipid bilayer. Aim for HBD ≤ 5 and HBA ≤ 10.[1]

  • Structural Modifications: Studies on triazolo[4,3-a]pyrazine derivatives have shown that the addition of aliphatic chains can increase the lipophilic nature of the compounds, potentially making them more cell-permeable.[2]

Q3: Which in vitro permeability assay should I start with for my triazolo[4,3-a]pyrazine analogs?

A3: For initial screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point. It is a cost-effective, high-throughput method for assessing passive permeability.[3][4] Since over 90% of drugs are absorbed via passive diffusion, PAMPA provides a valuable initial assessment.[4] If your compound shows promising passive permeability in PAMPA, you can then move to more complex, cell-based assays like the Caco-2 or MDCK assays to investigate active transport and efflux mechanisms.[5]

Section 2: Troubleshooting Guide - In-Depth Experimental Guidance

This section provides detailed troubleshooting for specific issues you may encounter during your cell permeability experiments.

Issue 1: Low Permeability Observed in PAMPA Assay

Symptoms: Your triazolo[4,3-a]pyrazine analog exhibits a low apparent permeability coefficient (Papp) in the PAMPA assay, suggesting poor passive diffusion.

Possible Causes & Solutions:

  • Cause: Poor aqueous solubility of the compound.

    • Troubleshooting:

      • Use of Solubilizing Agents: Incorporate co-solvents or non-ionic surfactants in the donor compartment to increase the solubility of your compound.[6] However, be cautious as some solubilizers can compromise the integrity of the artificial membrane.[7]

      • pH Adjustment: For ionizable compounds, adjusting the pH of the donor buffer can improve solubility and permeability.[8]

  • Cause: The compound is too hydrophilic (low LogP, high TPSA).

    • Troubleshooting:

      • Medicinal Chemistry Optimization: If initial analogs show poor permeability, medicinal chemistry efforts should focus on increasing lipophilicity. This can be achieved by adding non-polar functional groups or reducing the number of hydrogen bond donors and acceptors.

  • Cause: Non-specific binding to the assay plate.

    • Troubleshooting:

      • Use of Surfactants: The addition of a surfactant to the receiver solution can help prevent the non-specific binding of lipophilic compounds to the plasticware.[6]

      • Recovery Calculation: Always calculate the mass balance (% recovery) to determine if a significant portion of your compound is being lost due to binding.

Issue 2: Discrepancy Between PAMPA and Caco-2 Assay Results

Symptoms: Your triazolo[4,3-a]pyrazine analog shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay.

Possible Causes & Solutions:

  • Cause: The compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp). Caco-2 cells express efflux transporters, while the PAMPA model does not.[3][9]

    • Troubleshooting:

      • Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[10][11] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[12]

      • Use of P-gp Inhibitors: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in A-B permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.

      • MDR1-MDCK Assay: The Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene (MDR1-MDCK) is a valuable tool specifically for identifying P-gp substrates.[13][14]

Symptoms: Your triazolo[4,3-a]pyrazine analog shows low permeability in PAMPA but high permeability in the Caco-2 assay.

  • Cause: The compound is a substrate for an active uptake transporter expressed on Caco-2 cells.

    • Troubleshooting:

      • Investigate Uptake Transporters: While less common for this compound class, consider if your analog has structural similarity to known substrates of uptake transporters. Further investigation with specific inhibitors or transporter-overexpressing cell lines may be necessary.

Issue 3: High Variability in Caco-2 Assay Results

Symptoms: You are observing inconsistent Papp values for your triazolo[4,3-a]pyrazine analogs across different experiments or even within the same plate.

Possible Causes & Solutions:

  • Cause: Inconsistent Caco-2 cell monolayer integrity.

    • Troubleshooting:

      • TEER Measurements: Always measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before each experiment. Only use monolayers with TEER values within your laboratory's established acceptable range.[9][13]

      • Lucifer Yellow Co-dosing: Include a low-permeability marker, such as Lucifer yellow, with your test compounds. High permeability of Lucifer yellow indicates a compromised cell monolayer.[13]

      • Standardized Cell Culture: Ensure a consistent cell culture protocol, including cell passage number, seeding density, and differentiation time (typically 18-22 days).[12] Accelerated 5-day Caco-2 protocols exist but require careful validation.[15]

  • Cause: Analytical variability.

    • Troubleshooting:

      • LC-MS/MS Method Validation: Ensure your analytical method (typically LC-MS/MS) is validated for linearity, accuracy, and precision in the relevant biological matrix.

      • Internal Standards: Use appropriate internal standards during sample analysis to account for variations in sample processing and instrument response.

Section 3: Data Presentation & Key Experimental Protocols

Data Summary Tables

Table 1: Interpreting Permeability Assay Results

AssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)InterpretationNext Steps
PAMPA > 10High Passive PermeabilityProceed to Caco-2 assay to assess efflux.
1 - 10Moderate Passive PermeabilityConsider for further studies; may require optimization.
< 1Low Passive PermeabilityMedicinal chemistry optimization required.
Caco-2 (A-B) > 10High PermeabilityGood candidate for in vivo studies.
1 - 10Moderate PermeabilityFurther evaluation needed.
< 1Low PermeabilityLikely to have poor oral absorption.
Caco-2 (Efflux Ratio) > 2Potential Efflux SubstrateConduct Caco-2 assay with P-gp inhibitor or use MDR1-MDCK assay.
< 2Not a significant efflux substrate

Experimental Workflow Diagram

experimental_workflow cluster_start Start cluster_pampa Initial Screening cluster_caco2 Detailed Characterization cluster_decision Decision Point cluster_outcome Outcome start Triazolo[4,3-a]pyrazine Analog pampa PAMPA Assay start->pampa decision_pampa Papp > 1 x 10⁻⁶ cm/s? pampa->decision_pampa caco2 Bidirectional Caco-2 Assay decision_efflux Efflux Ratio > 2? caco2->decision_efflux mdck MDR1-MDCK Assay optimize Medicinal Chemistry Optimization mdck->optimize Confirmed Efflux Substrate in_vivo Proceed to In Vivo Studies mdck->in_vivo Efflux Not Confirmed decision_pampa->caco2 Yes decision_pampa->optimize No decision_efflux->mdck Yes decision_efflux->in_vivo No

References

Minimizing byproduct formation in triazolo[4,3-a]pyrazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of triazolo[4,3-a]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical scaffold in modern drug discovery. The triazolo[4,3-a]pyrazine core is a privileged structure found in numerous therapeutic agents.[1] However, its synthesis can be accompanied by challenges, primarily the formation of undesired byproducts that complicate purification and reduce yields.

This document provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter in the laboratory.

Troubleshooting Guide: Common Byproduct Scenarios

This section addresses specific, frequently observed problems during the synthesis of the triazolo[4,3-a]pyrazine core and its subsequent functionalization.

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution

Question: During the amination of my 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine, I'm observing a significant amount of the 8-substituted (tele) isomer alongside my desired 5-substituted (ipso) product. Why is this happening and how can I control it?

Answer: This is a classic challenge of regioselectivity involving competing reaction pathways. The formation of both ipso (substitution at the same carbon as the leaving group) and tele (substitution at a different position, C8) products arises from the electronic nature of the heterocyclic core.

Mechanistic Root Cause: The reaction can proceed through two main pathways. While direct displacement of the halide at C5 yields the ipso product, an alternative route involves the nucleophile attacking the C8 position. This leads to a rearranged intermediate that subsequently expels the halide to form the thermodynamically favored 8-substituted tele-product. Studies have shown that with primary amine nucleophiles, the 8-substituted tele-product is often the preferred thermodynamic outcome.[4] The choice of nucleophile and reaction conditions dictates the kinetic versus thermodynamic product distribution.

DOT Diagram: ipso vs. tele Substitution Pathways

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control SM 5-Halo-Triazolopyrazine Nuc Nucleophile (e.g., Primary Amine) Ipso Ipso-Substitution Product (C5-Substituted) Nuc->Ipso Path A Low Temp Sterically Hindered Amine Tele Tele-Substitution Product (C8-Substituted) Nuc->Tele Path B High Temp Primary Amine G Start Chloromethyloxadiazole + Ethylenediamine Intermediate Stable Amidine Intermediate (Isolated Byproduct) Start->Intermediate Step 1: Rapid Amidine Formation (e.g., -40°C to 5°C) Product Desired Triazolo[4,3-a]pyrazine Intermediate->Product Step 2: Rate-Limiting Cyclization (Requires Heat / Acid) Trouble Troubleshooting Point: Reaction Stalls Here Intermediate->Trouble

References

Technical Support Center: Scaling Up the Synthesis of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine. This document provides practical, field-tested advice to navigate the challenges of scaling up this synthesis, ensuring reproducibility, high yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine?

A1: The most prevalent and scalable synthetic strategy involves a two-step process. The first step is the synthesis of a key intermediate, 2-hydrazinyl-piperazine, which is then followed by a cyclocondensation reaction with a propionylating agent to form the desired triazole ring.

Q2: I am seeing a low yield in the first step, the formation of 2-hydrazinyl-piperazine from 2-chloropyrazine. What are the likely causes?

A2: Low yields in this step are often attributed to the use of a large excess of hydrazine hydrate, which can lead to challenges during workup and purification. Additionally, incomplete reaction or side reactions can be a factor. Optimizing the stoichiometry of hydrazine hydrate and the reaction temperature is crucial for improving the yield.

Q3: During the cyclization step, I am observing the formation of multiple byproducts. How can I minimize these?

A3: Byproduct formation during cyclization is a common issue in the synthesis of triazolopyrazines. This can be due to side reactions of the hydrazine intermediate or the cyclizing agent. Ensuring the purity of the 2-hydrazinyl-piperazine intermediate is critical. Additionally, controlling the reaction temperature and the choice of cyclizing agent and solvent can significantly reduce the formation of unwanted impurities.

Q4: What are the best practices for purifying the final product on a large scale?

A4: For large-scale purification of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, column chromatography can be inefficient. Recrystallization is often the preferred method. Selecting an appropriate solvent system is key to obtaining high purity crystals. A combination of a good solvent (in which the compound is soluble at high temperatures) and a poor solvent (in which the compound is insoluble at low temperatures) is typically employed.

Q.5: Are there any specific safety precautions I should take when working with hydrazine hydrate at scale?

A5: Absolutely. Hydrazine hydrate is a hazardous substance and requires strict safety protocols, especially at an industrial scale. It is corrosive, toxic, and potentially explosive. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues, their probable causes, and recommended solutions at each critical stage of the synthesis.

Stage 1: Synthesis of 2-Hydrazinyl-piperazine
Problem Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of di-substituted pyrazine or other byproducts. 3. Loss of product during workup.1. Monitor the reaction progress by TLC or LC-MS to ensure completion. 2. Optimize the molar ratio of hydrazine hydrate to 2-chloropyrazine. A smaller excess of hydrazine may be sufficient. 3. Use a suitable solvent to facilitate the reaction and minimize side products. 4. Employ a careful extraction and isolation procedure to minimize product loss.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of closely related impurities.1. Ensure the reaction goes to completion. 2. Utilize column chromatography for small-scale purification to identify impurities. For larger scales, consider a recrystallization step.
Safety Concerns with Hydrazine Hydrate 1. Exposure to toxic and corrosive fumes. 2. Potential for runaway reaction.1. Handle hydrazine hydrate in a well-ventilated fume hood with appropriate PPE. 2. Add hydrazine hydrate slowly and control the reaction temperature to prevent exotherms.
Stage 2: Cyclocondensation to form 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine
Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Cyclized Product 1. Incomplete cyclization. 2. Decomposition of the starting material or product. 3. Formation of isomeric byproducts.1. Increase the reaction temperature or time, monitoring by TLC/LC-MS. 2. Choose a suitable cyclizing agent (e.g., propionic acid, ethyl propionate, or propionyl chloride) and optimize the reaction conditions. 3. Ensure the 2-hydrazinyl-piperazine intermediate is of high purity.
Formation of Impurities 1. Oxidation of the hydrazine intermediate. 2. Self-condensation of the starting materials. 3. Ring-opening of the triazole product.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Control the stoichiometry of the reactants carefully. 3. Use milder reaction conditions if product decomposition is suspected.
Final Product Purification Challenges 1. Oily product that is difficult to crystallize. 2. Co-crystallization with impurities.1. Screen a variety of solvent systems for recrystallization. 2. If recrystallization is unsuccessful, consider converting the product to a salt (e.g., hydrochloride) which may have better crystallization properties. 3. For highly persistent impurities, preparative HPLC may be necessary, although this is less ideal for large-scale production.

Experimental Protocol: Scalable Synthesis of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

This protocol is designed for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls and safety measures.

Step 1: Synthesis of 2-Hydrazinyl-piperazine

Materials:

  • 2-Chloropyrazine

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Sodium hydroxide (for pH adjustment during workup)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a stirred solution of 2-chloropyrazine (1 equivalent) in ethanol, slowly add hydrazine hydrate (3-5 equivalents) at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and adjust the pH to >12 with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-hydrazinyl-piperazine as a crude product. This intermediate can be purified by column chromatography if necessary, but is often used directly in the next step.

Step 2: Synthesis of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

Materials:

  • 2-Hydrazinyl-piperazine (from Step 1)

  • Triethyl orthopropionate

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

Procedure:

  • To a solution of 2-hydrazinyl-piperazine (1 equivalent) in toluene, add triethyl orthopropionate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the ethanol formed during the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

Visualizations

Synthetic Pathway

Synthetic_Pathway 2-Chloropyrazine 2-Chloropyrazine 2-Hydrazinyl-piperazine 2-Hydrazinyl-piperazine 2-Chloropyrazine->2-Hydrazinyl-piperazine Hydrazine Hydrate, EtOH, Reflux 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine 2-Hydrazinyl-piperazine->3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Triethyl orthopropionate, p-TsOH, Toluene, Reflux

Caption: Synthetic route to the target compound.

Troubleshooting Decision Tree: Low Yield in Cyclization

Troubleshooting_Yield start Low Yield in Cyclization Step check_sm Is starting material (2-hydrazinyl-piperazine) pure? start->check_sm purify_sm Purify intermediate by column chromatography or recrystallization check_sm->purify_sm No check_conditions Are reaction conditions optimal? check_sm->check_conditions Yes purify_sm->check_conditions optimize_temp Increase reaction temperature or prolong reaction time check_conditions->optimize_temp No optimize_reagent Screen alternative cyclizing agents (e.g., propionic acid, propionyl chloride) check_conditions->optimize_reagent Maybe check_decomposition Is product or starting material decomposing? check_conditions->check_decomposition Yes end_node Yield Improved optimize_temp->end_node optimize_reagent->end_node milder_conditions Use milder reaction conditions or inert atmosphere check_decomposition->milder_conditions Yes check_decomposition->end_node No milder_conditions->end_node

Caption: Decision tree for troubleshooting low yields.

Validation & Comparative

Comparing the efficacy of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine with other c-Met inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

< A Comparative Guide to the Efficacy of Tepotinib and Other c-Met Inhibitors in Oncology Research

Introduction: The Critical Role of c-Met in Cancer Progression

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in normal cellular processes, including proliferation, survival, motility, and invasion.[1] The binding of its ligand, HGF, triggers a complex signaling cascade.[2] However, dysregulation of the HGF/c-Met signaling pathway through gene amplification, mutations, or protein overexpression is a well-documented driver of tumor growth, angiogenesis, and metastasis across a wide range of human malignancies.[3][4] This makes c-Met a highly attractive target for therapeutic intervention in oncology.[1]

This guide provides a detailed comparison of the efficacy of Tepotinib, a highly selective c-Met inhibitor, with other notable inhibitors targeting this pathway. We will delve into their mechanisms of action, present comparative preclinical and clinical data, and provide standardized experimental protocols for their evaluation.

The HGF/c-Met Signaling Pathway

Upon HGF binding, c-Met dimerizes and autophosphorylates key tyrosine residues within its kinase domain. This activation creates docking sites for various downstream signaling proteins, leading to the activation of several major pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are crucial for cell growth and survival.[2][5] Dysregulation of this pathway can occur through various mechanisms, such as MET exon 14 skipping alterations, which lead to a constitutively active form of the c-Met protein.[6]

HGF_c-Met_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor p_cMet p-c-Met (Tyr1234/1235) cMet->p_cMet Autophosphorylation HGF HGF HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS p_cMet->GRB2_SOS PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: Simplified HGF/c-Met Signaling Pathway.

Comparative Efficacy of c-Met Inhibitors

The development of small molecule inhibitors targeting the c-Met kinase domain has provided a significant advancement in treating c-Met-driven cancers. Here, we compare Tepotinib with two other prominent c-Met inhibitors: Capmatinib and Crizotinib.

Tepotinib (TEPMETKO®)

Tepotinib is an oral, highly selective, and potent ATP-competitive inhibitor of c-Met.[7][8] It targets both HGF-dependent and -independent c-Met phosphorylation.[9] Its primary indication is for adult patients with metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations.[10][11]

Efficacy Data: In the pivotal VISION clinical trial, Tepotinib demonstrated significant and durable clinical activity in patients with METex14 skipping NSCLC.[7][12]

  • Overall Response Rate (ORR): In a cohort of 152 patients, the ORR was 44.7%.[7]

  • Treatment-Naïve Patients: The ORR was 44.9% with a median duration of response (DOR) of 10.8 months.[11][12]

  • Previously Treated Patients: The ORR was 44.6% with a median DOR of 11.1 months.[11][12]

  • Intracranial Activity: Tepotinib has shown the ability to penetrate the blood-brain barrier, demonstrating intracranial activity in patients with brain metastases.[7][13]

Capmatinib (TABRECTA®)

Capmatinib is another potent and selective oral c-Met inhibitor.[14] It is also approved for the treatment of adult patients with metastatic NSCLC with mutations that lead to MET exon 14 skipping.[15][16][17]

Efficacy Data: The GEOMETRY mono-1 trial established the efficacy of Capmatinib in this patient population.[15][18]

  • Treatment-Naïve Patients: An ORR of 68% was observed, with a median DOR of 12.6 months.[15][16]

  • Previously Treated Patients: The ORR was 41%, with a median DOR of 9.7 months.[15][16]

  • MET Amplification: Capmatinib has also shown activity in patients with high-level MET amplification.[16][18]

Crizotinib (XALKORI®)

Crizotinib is a multi-targeted tyrosine kinase inhibitor that, in addition to c-Met, also inhibits anaplastic lymphoma kinase (ALK) and ROS1.[19][20][21] While initially developed as a c-Met inhibitor, its potent activity against ALK rearrangements led to its approval for ALK-positive NSCLC.[21][22]

Efficacy Data (in c-Met driven cancers):

  • In a study of patients with advanced c-Met-amplified NSCLC, Crizotinib demonstrated antitumor activity, with an overall partial response rate of 33%.[23] The response rate was higher in patients with high-level MET amplification (50%).[23]

  • Preclinical studies have shown that Crizotinib potently inhibits c-Met phosphorylation and c-Met-dependent tumor growth in vitro and in vivo.[19]

Quantitative Comparison of Inhibitor Potency
InhibitorTarget(s)IC50 (nM) for c-Met
Tepotinib c-Met3.0[18]
Capmatinib c-Met0.6[18]
Crizotinib c-Met, ALK, ROS122.5[18]

Note: IC50 values can vary depending on the assay conditions. The values presented are for comparative purposes.

Experimental Protocols for Efficacy Evaluation

To ensure the rigorous and reproducible evaluation of c-Met inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.

Experimental Workflow for Evaluating c-Met Inhibitors

c-Met_Inhibitor_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Biochemical Kinase Assay (e.g., TR-FRET) cell_phos_assay Cellular Phosphorylation Assay (Western Blot / ELISA) kinase_assay->cell_phos_assay Confirm Cellular Target Engagement cell_prolif_assay Cell Proliferation/Viability Assay (e.g., MTT) cell_phos_assay->cell_prolif_assay Assess Anti-proliferative Effect xenograft_model Tumor Xenograft Model (e.g., Nude Mice) cell_prolif_assay->xenograft_model Select Lead Compounds efficacy_study Efficacy Study (Tumor Growth Inhibition) xenograft_model->efficacy_study Evaluate In Vivo Efficacy pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd_study Correlate Exposure with Response start Compound Synthesis & Characterization start->kinase_assay Determine IC50

Caption: Workflow for preclinical evaluation of c-Met inhibitors.

In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant c-Met kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to quantify the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased FRET signal.

Step-by-Step Protocol: [24]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of ATP (e.g., 10 mM).

    • Dilute recombinant c-Met enzyme and a suitable substrate (e.g., a biotinylated peptide) in 1X Kinase Buffer.

  • Inhibitor Preparation:

    • Perform a serial dilution of the test inhibitor (e.g., Tepotinib) in 1X Kinase Buffer with a constant percentage of DMSO (e.g., not exceeding 1%).

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Add 5 µL of the 4X c-Met enzyme solution.

    • Initiate the reaction by adding 10 µL of a 2X ATP/substrate mixture.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Add a detection mixture containing a Europium-labeled anti-phosphotyrosine antibody and a Streptavidin-conjugated acceptor fluorophore.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay confirms that the inhibitor can access and engage its target within a cellular context.

Principle: Western blotting is used to detect the levels of phosphorylated c-Met (p-c-Met) relative to total c-Met in cells treated with the inhibitor.

Step-by-Step Protocol: [25]

  • Cell Culture and Treatment:

    • Culture a c-Met-dependent cancer cell line (e.g., MKN-45, which has MET amplification) to 70-80% confluency.[26]

    • Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with various concentrations of the c-Met inhibitor for 2-4 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes (this step can be omitted for cells with constitutive c-Met activation).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total c-Met and a loading control (e.g., β-actin) to normalize the data.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

Step-by-Step Protocol: [27][28][29]

  • Animal Model:

    • Use immunocompromised mice (e.g., athymic nude mice).

  • Cell Implantation:

    • Subcutaneously inject a suspension of a c-Met-driven human cancer cell line (e.g., 5 x 10⁶ U87 MG cells) into the flank of each mouse.[28][29]

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the c-Met inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage).

    • Administer the inhibitor and vehicle control to the respective groups daily or as determined by pharmacokinetic studies.

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight 2-3 times per week.[27]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers via Western blot or immunohistochemistry).

  • Data Analysis:

    • Calculate the percent tumor growth inhibition for the treatment groups compared to the control group.

Conclusion

Tepotinib and Capmatinib have emerged as highly effective and selective inhibitors for the treatment of NSCLC with MET exon 14 skipping alterations, demonstrating significant clinical benefit.[7][15] Crizotinib, while less potent against c-Met, remains an important therapeutic option, particularly in tumors with high-level MET amplification.[23] The choice of inhibitor and the design of preclinical and clinical studies must be guided by a thorough understanding of the underlying molecular alterations driving the malignancy. The experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of novel c-Met inhibitors, ultimately contributing to the advancement of precision medicine in oncology.

References

A Researcher's Guide to 3-Substituted 5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazines: A Comparative Validation for Target Discovery

A Researcher's Guide to 3-Substituted 5,6,7,8-Tetrahydro-[1][2][3]triazolo[4,3-a]pyrazines: A Comparative Validation for Target Discovery

This guide provides an in-depth validation of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold as a versatile tool for biomedical research. We will delve into the nuanced inhibitory profiles of its derivatives, offering a comparative analysis against established research tools. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical series for target validation and early-stage drug discovery. While the user's initial interest was in the 3-ethyl derivative, the publicly available data predominantly focuses on the 3-trifluoromethyl analog and its derivatives. Therefore, this guide will use these well-characterized compounds as exemplars of the scaffold's potential, providing a robust framework for evaluating any novel analog.

The Dichotomy of a Scaffold: From Metabolic Regulation to Anti-Cancer Potential

The 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating remarkable adaptability in targeting distinct enzyme classes. This duality is primarily dictated by the nature of the substitution at the 3-position and further derivatization of the pyrazine ring. Our investigation will focus on two key therapeutic areas where this scaffold has shown significant promise:

  • Metabolic Disease: The 3-trifluoromethyl derivative is a cornerstone in the synthesis of Sitagliptin , a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[4][5][6]

  • Oncology: Further chemical exploration of the triazolopyrazine core has yielded derivatives that exhibit potent dual inhibition of the receptor tyrosine kinases c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both critical targets in cancer therapy.[7][8]

This guide will systematically validate the utility of this scaffold for both target classes, providing the necessary data and protocols for researchers to make informed decisions about its application in their own studies.

Section 1: Targeting DPP-4 for Metabolic Research

Mechanism of Action: The Incretin Effect

DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[9] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, thereby enhancing glycemic control.[9]

DPP4_PathwayIngestionFood IngestionGutIntestinal L-cellsIngestion->Gut stimulatesGLP1_GIPActive GLP-1 & GIP(Incretins)Gut->GLP1_GIP releasePancreasPancreatic IsletsGLP1_GIP->Pancreas act onDPP4DPP-4 EnzymeGLP1_GIP->DPP4Insulin↑ Insulin SecretionPancreas->InsulinGlucagon↓ Glucagon SecretionPancreas->GlucagonGlucose↓ Blood GlucoseInsulin->GlucoseGlucagon->Glucose (prevents hepaticglucose production)InactiveInactive MetabolitesDPP4->Inactive degradationInhibitorTriazolopyrazine(e.g., Sitagliptin)Inhibitor->DPP4 inhibits

Figure 1: Simplified signaling pathway of DPP-4 inhibition.

Comparative Performance: Triazolopyrazines vs. Other "Gliptins"

The 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold forms the core of Sitagliptin. To validate its use as a research tool, we must compare its performance against other widely used DPP-4 inhibitors. The key performance metric for a research tool is its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

CompoundScaffold/ClassDPP-4 IC50 (nM)Selectivity Notes
Sitagliptin Triazolopyrazine 19 [9]Highly selective for DPP-4 over other dipeptidyl peptidases like DPP-8 and DPP-9 at therapeutic concentrations.[1]
VildagliptinCyanopyrrolidine62[10]Forms a reversible covalent complex with DPP-4.
SaxagliptinCyanopyrrolidine1.3 (Ki)[11]Potent inhibitor with prolonged dissociation from DPP-4.[11]
LinagliptinXanthine~1[2][12]Highest potency among approved DPP-4 inhibitors, with over 10,000-fold selectivity against DPP-8 and DPP-9.[2][10]

Causality Behind Experimental Choices: When selecting a DPP-4 inhibitor for research, both potency and selectivity are paramount. While Linagliptin offers the highest potency, Sitagliptin's well-characterized selectivity profile and extensive history of use make it a reliable and trustworthy tool.[1] The choice between these compounds may depend on the specific research question. For studies requiring maximal DPP-4 inhibition at low concentrations, Linagliptin may be preferred. For validating the effects of highly selective DPP-4 inhibition, Sitagliptin is an excellent choice.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol provides a robust method for determining the IC50 of a test compound against recombinant human DPP-4.

Principle: The assay measures the cleavage of the fluorogenic substrate Gly-Pro-AMC by DPP-4, which releases the fluorescent aminomethylcoumarin (AMC) group. The rate of fluorescence increase is proportional to DPP-4 activity.

DPP4_Assaycluster_0Assay WorkflowA1. Prepare Reagents:- DPP-4 Enzyme- Gly-Pro-AMC Substrate- Assay Buffer- Test Compound DilutionsB2. Plate Setup (96-well):- Add Buffer, Enzyme, and  Test Compound/VehicleA->BC3. Pre-incubation:10 min at 37°CB->CD4. Initiate Reaction:Add Gly-Pro-AMC SubstrateC->DE5. Kinetic Read:Measure fluorescence (Ex: 360nm, Em: 460nm)over 30 min at 37°CD->EF6. Data Analysis:- Calculate Rate of Reaction- Plot % Inhibition vs. [Compound]- Determine IC50E->F

Figure 2: Workflow for the in vitro DPP-4 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPP-4 Assay Buffer: 100 mM HEPES, pH 7.5, with 0.1 mg/mL BSA.[12]

    • DPP-4 Enzyme: Reconstitute recombinant human DPP-4 in assay buffer to a working concentration of 100 pmol/L.

    • Substrate: Prepare a 50 µM working solution of Gly-Pro-AMC in assay buffer.[12]

    • Test Compound: Prepare a serial dilution of the 3-substituted-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine derivative or control inhibitor (e.g., Sitagliptin) in DMSO, then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of assay buffer to the "background" wells.

    • To the "100% activity" and "inhibitor" wells, add 25 µL of the 100 pmol/L DPP-4 enzyme solution.

    • Add 25 µL of the appropriate test compound dilution or vehicle (assay buffer with DMSO) to the "inhibitor" and "100% activity" wells, respectively.

    • Pre-incubate the plate at 37°C for 10 minutes.[13]

    • Initiate the reaction by adding 50 µL of the 50 µM Gly-Pro-AMC substrate solution to all wells. The total reaction volume is 100 µL.[12]

  • Data Acquisition and Analysis:

    • Immediately begin measuring the fluorescence in a kinetic mode using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[12][13] Record readings every minute for 30 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_100%_activity)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Section 2: Targeting c-Met and VEGFR-2 for Oncology Research

Mechanism of Action: Dual Inhibition of Key Oncogenic Pathways

The c-Met and VEGFR-2 receptor tyrosine kinases are critical drivers of tumor growth, proliferation, angiogenesis, and metastasis.[7] Dual inhibition of these pathways represents a powerful anti-cancer strategy. Certain derivatives of the 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold have been shown to potently inhibit both kinases.[7][8]

Kinase_Pathwaycluster_0c-Met Pathwaycluster_1VEGFR-2 PathwayHGFHGFcMetc-Met ReceptorHGF->cMet bindscMet_downstreamDownstream Signaling(e.g., RAS/MAPK, PI3K/AKT)cMet->cMet_downstream activatescMet_outcomesProliferation, Invasion,MetastasiscMet_downstream->cMet_outcomesVEGFVEGFVEGFR2VEGFR-2 ReceptorVEGF->VEGFR2 bindsVEGFR2_downstreamDownstream Signaling(e.g., PLCγ, PI3K/AKT)VEGFR2->VEGFR2_downstream activatesVEGFR2_outcomesAngiogenesis, VascularPermeability, SurvivalVEGFR2_downstream->VEGFR2_outcomesInhibitorTriazolopyrazineDerivativeInhibitor->cMet inhibitsInhibitor->VEGFR2 inhibits

Figure 3: Dual inhibition of c-Met and VEGFR-2 signaling pathways.

Comparative Performance: Triazolopyrazines vs. Foretinib

To validate the utility of these derivatives as research tools, we compare their dual inhibitory activity against Foretinib , a well-established multi-kinase inhibitor that targets both c-Met and VEGFR-2.[14]

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)Selectivity Notes
Triazolopyrazine Derivative 17l 26.0 [8]2600 [8]Demonstrates potent c-Met inhibition with weaker, but still significant, VEGFR-2 activity.
Foretinib (GSK1363089) 0.4 [14]0.9 [14]A potent multi-kinase inhibitor with activity against RON, AXL, TIE-2, and PDGFRβ, among others.[1][3]

Causality Behind Experimental Choices: The data reveals that while Foretinib is a more potent dual inhibitor, the triazolopyrazine derivatives, such as compound 17l, offer a different profile with greater selectivity for c-Met over VEGFR-2.[8] This makes them potentially useful tools for dissecting the specific contributions of c-Met signaling in cellular models where potent VEGFR-2 inhibition might confound results. Foretinib, with its broad-spectrum activity, is a powerful tool for inhibiting multiple oncogenic pathways simultaneously but may produce off-target effects unrelated to c-Met or VEGFR-2.[1][3] The choice of tool compound should therefore be guided by the desired level of selectivity for the specific research question.

Experimental Protocol: In Vitro Kinase Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and homogeneous method for measuring kinase activity and inhibition.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium-labeled anti-phospho-tyrosine antibody serves as the FRET donor, and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) binds to the biotinylated substrate, acting as the FRET acceptor. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.

TRFRET_Assaycluster_0Assay WorkflowA1. Prepare Reagents:- Kinase (c-Met or VEGFR-2)- Biotinylated Substrate- ATP, Assay Buffer- Test Compound DilutionsB2. Kinase Reaction:- Incubate Kinase, Substrate,  ATP, and Test CompoundA->BC3. Detection:- Add Eu-labeled Antibody  and SA-AcceptorB->CD4. Incubation:Allow for antibody/acceptor bindingC->DE5. Read Plate:- Excite Europium (e.g., 337 nm)- Read emissions at two wavelengths  (donor and acceptor)D->EF6. Data Analysis:- Calculate TR-FRET Ratio- Plot % Inhibition vs. [Compound]- Determine IC50E->F

Figure 4: Workflow for a TR-FRET based in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: A typical buffer is 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Enzymes: Recombinant human c-Met or VEGFR-2.

    • Substrate: A biotinylated tyrosine-containing peptide (e.g., Biotin-poly-Glu-Tyr).

    • Detection Reagents: Europium-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665.

    • Test Compound: Prepare serial dilutions as described for the DPP-4 assay.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 2 µL of the test compound or vehicle.

    • Add 4 µL of a solution containing the kinase and biotinylated substrate in kinase buffer.

    • Initiate the reaction by adding 4 µL of ATP solution in kinase buffer. The final concentrations of kinase, substrate, and ATP should be optimized for each enzyme and are typically around their respective Km values.

    • Incubate the reaction for 60-90 minutes at room temperature.

  • Detection and Data Analysis:

    • Stop the reaction and initiate detection by adding 10 µL of a solution containing the Eu-labeled antibody and SA-XL665 in detection buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, and 20 mM EDTA).

    • Incubate for 60 minutes at room temperature to allow for binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Determine the IC50 value as described for the DPP-4 assay.

Section 3: Ensuring Trustworthiness - Validating Target Engagement and Selectivity

A potent IC50 in a biochemical assay is a crucial first step, but it does not guarantee that a compound will engage its target in a complex cellular environment. Furthermore, off-target effects can lead to misinterpretation of experimental results. Therefore, rigorous validation of target engagement and selectivity is essential.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

Principle: CETSA is a powerful method to assess target engagement in intact cells or tissues. It is based on the principle that the binding of a ligand (e.g., a small molecule inhibitor) to its target protein increases the protein's thermal stability. By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.

CETSA_Workflowcluster_0CETSA WorkflowA1. Cell Treatment:Incubate cells withTest Compound or VehicleB2. Heat Challenge:Aliquot cells and heat at arange of temperaturesA->BC3. Cell Lysis:(e.g., freeze-thaw cycles)B->CD4. Separate Fractions:Centrifuge to pelletaggregated proteinsC->DE5. Protein Quantification:Analyze soluble fraction byWestern BlotD->EF6. Data Analysis:- Quantify band intensity- Plot % Soluble Protein vs. Temp- Compare curves to see shiftE->F

Figure 5: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology (Western Blot Detection):

  • Cell Treatment: Culture cells to ~80% confluency. Treat with the test compound at a desired concentration (e.g., 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermocycler, followed by cooling to 4°C.

  • Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-DPP-4, anti-phospho-c-Met).

  • Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity of each band to the unheated control. Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Kinome Profiling: Assessing Selectivity

While a compound may be potent against its intended target, its activity against other kinases (off-targets) can lead to unintended biological effects. Kinome profiling services offer a broad screening of a compound against a large panel of kinases (often >400) to assess its selectivity. This is crucial for validating a compound as a specific research tool. The data is often presented as a "TREEspot" diagram, which visually represents the compound's interactions across the human kinome. A highly selective inhibitor will show strong interaction with its intended target and minimal interaction with other kinases.

Conclusion

The 5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine scaffold is a remarkably versatile platform for developing potent and selective research tools. The 3-trifluoromethyl derivative, Sitagliptin, stands as a well-validated and highly selective inhibitor of DPP-4, making it an excellent tool for studying the incretin system. Other derivatives of this scaffold have demonstrated promising dual inhibitory activity against the onco-targets c-Met and VEGFR-2, offering a different selectivity profile compared to broader-spectrum inhibitors like Foretinib.

For any derivative of this scaffold to be considered a reliable research tool, it is imperative to move beyond simple in vitro potency and rigorously validate its performance. This includes confirming target engagement in a cellular context using methods like CETSA and comprehensively assessing its selectivity through broad kinome profiling. By following the principles and protocols outlined in this guide, researchers can confidently employ these compounds to dissect complex biological pathways and accelerate the journey towards new therapeutic discoveries.

A Comparative Analysis of Ethyl vs. Trifluoromethyl Substituted Triazolo[4,3-a]pyrazines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of heterocyclic scaffolds is a cornerstone of optimizing lead compounds. The triazolo[4,3-a]pyrazine core, a privileged structure in medicinal chemistry, has garnered significant attention for its role in a variety of therapeutic agents.[1] The substituent at the 3-position of this scaffold plays a crucial role in modulating the physicochemical and pharmacological properties of the molecule. This guide provides an in-depth comparative analysis of two key substituents: the ethyl group (-CH₂CH₃) and the trifluoromethyl group (-CF₃). This comparison aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own research endeavors.

The Strategic Importance of the 3-Position Substituent

The triazolo[4,3-a]pyrazine scaffold is a bioisostere of the purine ring system and has been explored for a wide range of biological activities, including as an anti-cancer, antibacterial, and anticonvulsant agent.[2][3] The nature of the substituent at the 3-position directly influences key drug-like properties such as metabolic stability, lipophilicity, and target binding affinity. The choice between a simple alkyl group like ethyl and a bioisosteric, electron-withdrawing group like trifluoromethyl can have profound consequences on the overall efficacy and pharmacokinetic profile of a drug candidate.

Comparative Synthesis: A Tale of Two Precursors

The synthetic accessibility of analogues is a critical consideration in any drug discovery program. Both ethyl and trifluoromethyl substituted triazolo[4,3-a]pyrazines can be synthesized from a common key intermediate, 2-hydrazinopyrazine. The divergence in the synthetic pathway occurs in the choice of the cyclization partner.

Synthesis of the Common Intermediate: 2-Hydrazinopyrazine

The preparation of 2-hydrazinopyrazine is typically achieved through the nucleophilic displacement of a leaving group, such as a halide, from the 2-position of a pyrazine ring with hydrazine hydrate.[2]

2-Chloropyrazine 2-Chloropyrazine 2-Hydrazinopyrazine 2-Hydrazinopyrazine 2-Chloropyrazine->2-Hydrazinopyrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Heat

Figure 1: Synthesis of the key intermediate, 2-hydrazinopyrazine.

Synthesis of 3-Ethyl-triazolo[4,3-a]pyrazine

The synthesis of the 3-ethyl analogue proceeds via the condensation of 2-hydrazinopyrazine with an ethyl-containing β-ketoester, such as ethyl 2-oxobutanoate. This reaction is typically followed by an oxidative cyclization to yield the final triazolo[4,3-a]pyrazine ring system.

Experimental Protocol: Synthesis of 3-Ethyl-[2][4][5]triazolo[4,3-a]pyrazine

  • Step 1: Condensation. To a solution of 2-hydrazinopyrazine (1 mmol) in a suitable solvent such as ethanol, add ethyl 2-oxobutanoate (1.1 mmol).

  • Step 2: Cyclization. Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature. The resulting precipitate can be collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to afford the desired 3-ethyl-[2][4][5]triazolo[4,3-a]pyrazine.

Synthesis of 3-Trifluoromethyl-triazolo[4,3-a]pyrazine

The synthesis of the 3-trifluoromethyl analogue follows a similar strategy but utilizes a trifluoromethyl-containing precursor. A common and effective method involves the reaction of 2-hydrazinopyrazine with ethyl trifluoroacetate, followed by a multi-step sequence involving cyclization with chloroacetyl chloride and subsequent dehydration.[2]

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-[2][4][5]triazolo[4,3-a]pyrazine [2]

  • Step 1: Acylation. React 2-hydrazinopyrazine with ethyl trifluoroacetate to form the corresponding trifluoroacetylhydrazide intermediate.[2]

  • Step 2: Cyclization. The intermediate is then reacted with chloroacetyl chloride in the presence of a base to form a dihydro-oxadiazole ring.[2]

  • Step 3: Dehydration and Ring Closure. The dihydro-oxadiazole is subsequently treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to facilitate the final cyclization to the 3-(trifluoromethyl)-[2][4][5]triazolo[4,3-a]pyrazine.[2]

cluster_0 3-Ethyl Analogue Synthesis cluster_1 3-Trifluoromethyl Analogue Synthesis 2-Hydrazinopyrazine_E 2-Hydrazinopyrazine Condensation_E Condensation & Cyclization 2-Hydrazinopyrazine_E->Condensation_E Ethyl_2-oxobutanoate Ethyl 2-oxobutanoate Ethyl_2-oxobutanoate->Condensation_E 3-Ethyl_Product 3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazine Condensation_E->3-Ethyl_Product 2-Hydrazinopyrazine_TFM 2-Hydrazinopyrazine Acylation Acylation 2-Hydrazinopyrazine_TFM->Acylation Ethyl_trifluoroacetate Ethyl trifluoroacetate Ethyl_trifluoroacetate->Acylation Cyclization_TFM Cyclization with ClCH₂COCl Acylation->Cyclization_TFM Dehydration Dehydration with POCl₃ Cyclization_TFM->Dehydration 3-TFM_Product 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Dehydration->3-TFM_Product

Figure 2: Comparative synthetic workflow for ethyl and trifluoromethyl analogues.

Head-to-Head Comparison: Physicochemical and Biological Properties

The seemingly subtle change from an ethyl to a trifluoromethyl group can dramatically alter the molecular properties and, consequently, the biological activity of the triazolo[4,3-a]pyrazine scaffold.

PropertyEthyl (-CH₂CH₃)Trifluoromethyl (-CF₃)Rationale and Implications for Drug Design
Electronic Effect Electron-donating (weak)Strongly electron-withdrawingThe CF₃ group's strong inductive effect can significantly lower the pKa of nearby basic nitrogen atoms in the pyrazine ring, affecting ionization at physiological pH and altering receptor interactions.[6]
Lipophilicity (logP) Moderately lipophilicHighly lipophilicThe high lipophilicity of the CF₃ group can enhance membrane permeability and absorption, but may also increase binding to plasma proteins and off-target toxicity.[5][7]
Metabolic Stability Susceptible to oxidationHighly resistant to oxidationThe strong C-F bonds in the CF₃ group make it resistant to metabolic degradation by cytochrome P450 enzymes, often leading to a longer in vivo half-life.[7][8]
Steric Profile Flexible, moderate bulkRigid, larger than ethylThe size and shape of the substituent can influence binding to the target protein. The CF₃ group is considered a bioisostere of the ethyl group, but its larger size can lead to either improved or diminished binding affinity depending on the topology of the binding pocket.[4][9]
Hydrogen Bonding No direct H-bondingCan act as a weak H-bond acceptorThe fluorine atoms of the CF₃ group can participate in weak hydrogen bonds, which may contribute to target binding affinity.
Biological Activity: A Case Study in Anticancer and Antibacterial Agents

While direct comparative studies are limited, analysis of existing literature on substituted triazolo[4,3-a]pyrazines allows for an informed discussion on the likely impact of ethyl versus trifluoromethyl substitution.

Anticancer Activity: Several studies have reported the synthesis and evaluation of 3-trifluoromethyl-5,6-dihydro-[2][4][5]triazolo[4,3-a]pyrazine derivatives as potent anti-cancer agents.[1] For instance, certain derivatives have shown significant antiproliferative action against human colon cancer cell lines, with IC₅₀ values in the low micromolar range.[1] The trifluoromethyl group is often crucial for this activity, likely due to its influence on lipophilicity and metabolic stability, allowing for better cell penetration and sustained target engagement.[6][8]

Antibacterial Activity: Similarly, novel triazolo[4,3-a]pyrazine derivatives bearing a trifluoromethyl group have been synthesized and evaluated for their antibacterial properties.[2] Some of these compounds have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.[2] The electron-withdrawing nature of the trifluoromethyl group can be a key contributor to the antibacterial mechanism of action.

For the 3-ethyl substituted analogues, while specific data is less abundant, it is plausible that they would exhibit some level of biological activity. However, they are generally expected to be more susceptible to metabolic degradation, which could lead to lower potency and a shorter duration of action compared to their trifluoromethyl counterparts.

Compound ClassTargetReported Activity (IC₅₀/MIC)
3-Trifluoromethyl-triazolo[4,3-a]pyrazine Derivatives Human Colon Cancer Cells (HCT-116, HT-29)IC₅₀: 6.587 to 11.10 µM[1]
Staphylococcus aureus, Escherichia coliMICs: 16-32 µg/mL for some derivatives[2]
3-Ethyl-triazolo[4,3-a]pyrazine Derivatives (Data not available in reviewed literature)(Predicted to have lower potency due to metabolic instability)

Conclusion and Future Perspectives

The choice between an ethyl and a trifluoromethyl substituent at the 3-position of the triazolo[4,3-a]pyrazine scaffold represents a classic medicinal chemistry conundrum: the trade-off between synthetic simplicity and metabolic stability. The trifluoromethyl group, despite potentially requiring more complex synthetic routes, offers significant advantages in terms of metabolic stability and lipophilicity, which have translated into potent biological activity in several studies.

For researchers in the field, the key takeaway is the critical importance of early-stage consideration of metabolic liabilities. While ethyl-substituted analogues may be more readily accessible, their potential for rapid metabolism warrants careful evaluation. The trifluoromethyl group, a "metabolic blocker," often proves to be a superior choice for enhancing the drug-like properties of the triazolo[4,3-a]pyrazine core.

Future research should focus on direct, head-to-head comparisons of ethyl and trifluoromethyl analogues within the same series of triazolo[4,3-a]pyrazine derivatives. Such studies, encompassing not only in vitro activity but also pharmacokinetic profiling, would provide invaluable data to guide the rational design of next-generation therapeutics based on this versatile scaffold.

References

A Comparative Guide to the Experimental Validation of Triazolo[4,3-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of therapeutic agents targeting a wide array of diseases.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including roles as anticancer, antibacterial, antimalarial, and antidiabetic agents.[3] This guide provides a comprehensive cross-validation of experimental findings for various triazolo[4,3-a]pyrazine compounds, offering a comparative analysis of their biological performance supported by detailed experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of this promising heterocyclic system.

The Versatility of the Triazolo[4,3-a]pyrazine Core

The triazolo[4,3-a]pyrazine system is a fused heterocycle of piperazine and 1,2,4-triazole.[1] The unique chemical properties of the triazole moiety, such as its polarity, lipophilicity, and hydrogen-bond-forming ability, can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] This has led to the incorporation of the triazolo[4,3-a]pyrazine scaffold in marketed drugs like Sitagliptin, a treatment for type II diabetes mellitus.[1][3] The core structure's amenability to substitution allows for the generation of diverse chemical libraries, enabling the fine-tuning of activity against various biological targets.

Comparative Analysis of Biological Activities

The true potential of the triazolo[4,3-a]pyrazine scaffold is illuminated through the direct comparison of its derivatives' performance in various biological assays. Below, we delve into key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: Dual c-Met/VEGFR-2 and PARP1 Inhibition

A significant area of investigation for triazolo[4,3-a]pyrazine derivatives is in oncology, particularly as kinase inhibitors.[5] Several studies have focused on their potential as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth and angiogenesis.

One study designed and synthesized a series of novel[1][4][6]triazolo[4,3-a]pyrazine derivatives, evaluating their inhibitory activities against c-Met/VEGFR-2 kinases and their antiproliferative effects on various cancer cell lines.[6][7] The most promising compound from this series, 17l , exhibited excellent antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values of 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM, respectively.[6][7] Furthermore, it displayed potent kinase inhibitory activity with an IC50 of 26.00 nM for c-Met and 2.6 µM for VEGFR-2.[6][7]

Another study explored derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors.[8] The standout compound, 22i , demonstrated superior c-Met kinase inhibition with an IC50 of 48 nM and potent anti-tumor activity against A549, MCF-7, and HeLa cells with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM, respectively.[8]

More recently,[1][4][6]triazolo[4,3-a]pyrazine derivatives have been identified as potent PARP1 inhibitors, which are crucial for treating cancers with homologous recombination deficiencies.[9] Certain compounds in this class not only showed potent PARP1 inhibition (IC50s < 4.1 nM) but also exhibited nanomolar antiproliferative effects against BRCA-deficient cancer cells and could overcome acquired resistance.[9]

Table 1: Comparative Anticancer Activity of Lead Triazolo[4,3-a]pyrazine Compounds

CompoundTarget(s)A549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)c-Met Kinase IC50 (nM)VEGFR-2 Kinase IC50 (µM)PARP1 Kinase IC50 (nM)Reference
17l c-Met/VEGFR-20.98 ± 0.081.05 ± 0.171.28 ± 0.2526.002.6-[6][7]
22i c-Met0.83 ± 0.070.15 ± 0.082.85 ± 0.7448--[8]
19k PARP1-----< 4.1[9]
Antibacterial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Triazolo[4,3-a]pyrazine derivatives have been investigated for their antibacterial properties. A series of novel derivatives were synthesized and evaluated for their in vitro activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.[3][4][10] One compound, 2e , demonstrated notable antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin.[3][4][10]

Table 2: Comparative Antibacterial Activity

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
2e 3216[3][4][10]
Ampicillin (Control) 328[3]
Antimalarial and Antitubercular Activities

The versatility of the scaffold extends to infectious diseases like malaria and tuberculosis. The Open Source Malaria (OSM) consortium has explored 1,2,4-triazolo[4,3-a]pyrazine derivatives, designated as Series 4, which are believed to target the Plasmodium falciparum ATP4ase (PfATP4).[11] Synthesis of new analogues via late-stage functionalization yielded compounds with moderate antimalarial activity, with IC50 values ranging from 0.3 to >20 µM against both chloroquine-sensitive (3D7) and resistant (Dd2) strains of P. falciparum.[12]

In the context of tuberculosis, novel triazolo[4,3-a]pyrazines have been designed as potential inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis. One compound, 5c , was found to be particularly potent, inhibiting the growth of drug-sensitive and resistant Mtb H37Rv strains with MIC values in the low micromolar range.[13]

Experimental Methodologies: A Self-Validating System

The reliability of the findings presented above hinges on the robustness of the experimental protocols employed. Here, we provide a detailed, step-by-step methodology for key assays, explaining the causality behind experimental choices to ensure a self-validating system.

Synthesis and Characterization

The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves multi-step reactions starting from commercially available reagents.[1][4] The structural integrity of the synthesized compounds is paramount and is confirmed using a suite of analytical techniques.

Experimental Protocol: General Synthesis and Characterization

  • Reaction Monitoring: The progress of chemical reactions is monitored by Thin-Layer Chromatography (TLC) on silica gel plates, with visualization under UV light.[6] This allows for real-time assessment of starting material consumption and product formation.

  • Purification: Crude products are purified using techniques like column chromatography or recrystallization to achieve high purity (typically ≥95%).

  • Structural Elucidation: The chemical structures of the final compounds are unequivocally confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure and connectivity of atoms.[3][4][12]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[1][4]

    • Melting Point and Elemental Analysis: These classical methods provide further evidence of the compound's purity and composition.[3][4]

In Vitro Biological Assays

The evaluation of anticancer potential involves a tiered approach, starting with cellular assays and progressing to specific molecular target engagement.

Experimental Workflow: Anticancer Evaluation

G cluster_0 Cellular Level cluster_1 Mechanism of Action cluster_2 Molecular Target A Cancer Cell Lines (e.g., A549, MCF-7) B Compound Treatment (Dose-response) A->B C Cell Viability Assay (e.g., MTT, SRB) B->C D Determine IC50 Values C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V-FITC/PI) D->F G Western Blot (Signaling Pathway Analysis) D->G H Kinase Inhibition Assay (e.g., Kinase-Glo) D->H I Determine Kinase IC50 H->I

Caption: Workflow for anticancer evaluation of triazolo[4,3-a]pyrazine compounds.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).[7] A vehicle control (e.g., DMSO) is included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol: Kinase Inhibition Assay (Kinase-Glo® Assay)

  • Reaction Setup: Prepare a reaction mixture containing the target kinase (e.g., c-Met), substrate, ATP, and the test compound at various concentrations in a 96-well plate.

  • Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

  • ATP Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

The standard method for determining the antibacterial efficacy of a compound is the microbroth dilution method.

Protocol: Microbroth Dilution for MIC Determination

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[3][4]

  • Bacterial Inoculation: Add a standardized inoculum of the bacterial strain (e.g., S. aureus, E. coli) to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Signaling Pathway Perturbation

Triazolo[4,3-a]pyrazine-based kinase inhibitors exert their anticancer effects by modulating specific intracellular signaling pathways. For instance, dual c-Met/VEGFR-2 inhibitors interfere with pathways crucial for cell proliferation, survival, and angiogenesis.

Signaling Pathway: c-Met and VEGFR-2 Inhibition

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway cMet->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis TriazoloPyrazine Triazolo[4,3-a]pyrazine Inhibitor TriazoloPyrazine->cMet Inhibits TriazoloPyrazine->VEGFR2 Inhibits

Caption: Inhibition of c-Met and VEGFR-2 signaling by triazolo[4,3-a]pyrazine compounds.

Experimental validation of pathway modulation is typically achieved through Western blotting, which allows for the quantification of key signaling proteins and their phosphorylation status. For example, treatment of A549 cells with compound 17l was shown to inhibit intracellular c-Met signaling.[6]

Conclusion and Future Directions

The cross-validation of experimental findings for triazolo[4,3-a]pyrazine compounds underscores the immense potential of this scaffold in drug discovery. The comparative data presented herein highlight the ability to rationally design derivatives with potent and selective activity against a range of therapeutic targets. The detailed experimental protocols provide a framework for the robust evaluation and validation of new chemical entities based on this versatile core.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring novel substitutions on the triazolo[4,3-a]pyrazine ring system could lead to the discovery of inhibitors for other clinically relevant targets, expanding the therapeutic reach of this remarkable heterocyclic scaffold.

References

A Head-to-Head Comparison of Triazolo[4,3-a]pyrazine Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of the Triazolo[4,3-a]pyrazine Scaffold in Oncology

The pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the[1][2][3]triazolo[4,3-a]pyrazine scaffold has garnered significant attention as a privileged structure in the design of potent anticancer therapeutics. Its rigid, planar structure and versatile substitution points allow for the fine-tuning of pharmacological activity, leading to the development of derivatives with potent and selective inhibitory effects on key oncogenic pathways.

This guide provides a comprehensive head-to-head comparison of notable triazolo[4,3-a]pyrazine derivatives, synthesizing data from recent preclinical studies. We will delve into their comparative efficacy against various cancer cell lines, explore the mechanistic underpinnings of their activity, and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this promising class of compounds.

Comparative In Vitro Anticancer Activity

The antitumor potential of novel chemical entities is initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells. A lower IC50 value indicates greater potency.

This section compares the IC50 values of several recently developed triazolo[4,3-a]pyrazine derivatives against human lung adenocarcinoma (A549), human breast cancer (MCF-7), and human cervical carcinoma (HeLa) cell lines. The data presented below is a synthesis of findings from multiple studies to facilitate a direct comparison of their cytotoxic potential.

Compound IDTarget(s)A549 IC50 (µM)MCF-7 IC50 (µM)HeLa IC50 (µM)Reference
22i c-Met0.83 ± 0.070.15 ± 0.082.85 ± 0.74[1]
17l c-Met/VEGFR-20.98 ± 0.081.05 ± 0.171.28 ± 0.25[2][3][4]
Foretinib c-Met/VEGFR-2~1.0 (approx.)~1.1 (approx.)~1.3 (approx.)[2][4]

Analysis of In Vitro Efficacy:

As illustrated in the table, both compounds 22i and 17l exhibit potent anticancer activity across the tested cell lines, with IC50 values in the low micromolar to nanomolar range. Notably, compound 22i demonstrates exceptional potency against the MCF-7 breast cancer cell line, with an IC50 of 0.15 µM.[1] Compound 17l shows broad-spectrum activity, with comparable efficacy to the established multi-kinase inhibitor, Foretinib.[2][4] The introduction of the triazolo[4,3-a]pyrazine core has been highlighted as a key pharmacophore contributing to the enhanced antitumor effects of these compounds.[4]

Mechanistic Insights: Targeting Key Oncogenic Drivers

The anticancer activity of triazolo[4,3-a]pyrazine derivatives is often attributed to their ability to inhibit specific protein kinases that are critical for tumor growth and survival. Understanding the mechanism of action is crucial for rational drug design and identifying patient populations most likely to respond to these targeted therapies.

Dual Inhibition of c-Met and VEGFR-2

A significant number of triazolo[4,3-a]pyrazine derivatives have been designed as inhibitors of both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4] Both c-Met and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in tumorigenesis, including cell proliferation, survival, migration, and angiogenesis. The dual inhibition of these pathways offers a synergistic approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents.

Compound 17l , for instance, has demonstrated potent inhibitory activity against both c-Met and VEGFR-2 kinases, with IC50 values of 26.00 nM and 2.6 µM, respectively.[2][3][4] This dual activity is believed to underlie its potent antiproliferative effects. Molecular docking studies have indicated that these derivatives can effectively bind to the ATP-binding pockets of both c-Met and VEGFR-2 proteins.[2][3]

G cluster_0 Triazolo[4,3-a]pyrazine Derivative (e.g., 17l) cluster_1 Cancer Cell Derivative Derivative cMet c-Met Derivative->cMet Inhibition VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibition Proliferation Proliferation cMet->Proliferation Survival Survival cMet->Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGFR2->Survival G Derivative Triazolo[4,3-a]pyrazine Derivative G0G1_Arrest G0/G1 Phase Cell Cycle Arrest Derivative->G0G1_Arrest Apoptosis Induction of Apoptosis Derivative->Apoptosis Cell_Proliferation Cancer Cell Proliferation G0G1_Arrest->Cell_Proliferation Inhibits Cell_Death Cancer Cell Death Apoptosis->Cell_Death Leads to

References

Comparative Guide for Confirming the Binding Affinity of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine to its Target

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Experimental Validation

In the landscape of contemporary drug discovery, the precise characterization of a compound's binding affinity to its biological target is a cornerstone of preclinical development. This guide provides a comprehensive comparison of key methodologies for confirming and quantifying the binding affinity of a novel small molecule, 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine, to its putative target, the c-Met kinase. The[1][2][3]triazolo[4,3-a]pyrazine scaffold has been identified as a promising pharmacophore for kinase inhibitors, with derivatives showing potent activity against cancer-related kinases like c-Met and VEGFR-2.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental choices, self-validating protocols, and comparative data interpretation. We will explore three orthogonal, industry-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Fluorescence Polarization (FP) competitive binding assay.

Introduction to the Binding Partners

The Ligand: 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine

This compound belongs to a class of nitrogen-rich heterocyclic molecules that have garnered significant attention for their diverse biological activities.[6] For the purpose of this guide, we will consider it a lead compound in a kinase inhibitor discovery program.

The Target: c-Met Kinase

The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, motility, and invasion. Its dysregulation is implicated in various cancers, making it a validated and compelling target for therapeutic intervention. We will be using the purified, recombinant kinase domain of c-Met for our biophysical assays.

Choosing the Right Tool: A Comparative Overview of Binding Affinity Assays

The selection of an appropriate assay to determine the binding affinity, typically expressed as the dissociation constant (KD), is critical.[7] A lower KD value signifies a stronger binding interaction.[7] We will compare three powerful, label-free or solution-based techniques that provide distinct yet complementary information.

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte flows over the immobilized ligand.[1][8]KD, on-rate (ka), off-rate (kd)Real-time kinetics, high sensitivity, requires small amount of analyte.[9]Requires immobilization of one binding partner which may affect its activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[2][10][11]KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Gold standard for thermodynamics; label-free, in-solution measurement.[10][11]Requires larger quantities of pure, concentrated material; sensitive to buffer mismatches.[12]
Fluorescence Polarization (FP) Assay Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][14]KD (from IC50 in competitive format)Homogeneous, solution-based assay; high-throughput compatible.[13]Requires a suitable fluorescent probe; indirect measurement in competitive format.

Experimental Design & Methodologies

A robust validation of binding affinity relies on the convergence of data from at least two orthogonal methods. Here, we present detailed protocols for SPR, ITC, and a competitive FP assay to characterize the interaction between 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and the c-Met kinase domain.

Surface Plasmon Resonance (SPR) Analysis

SPR provides invaluable kinetic information by measuring the association and dissociation rates of the interaction in real time.[9]

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize c-Met Kinase on Sensor Chip Associate Association Phase: Inject Compound Immobilize->Associate Prepare Prepare Serial Dilutions of Compound Prepare->Associate Dissociate Dissociation Phase: Flow Running Buffer Associate->Dissociate Regenerate Regeneration: Remove Bound Compound Dissociate->Regenerate Sensorgram Generate Sensorgrams Regenerate->Sensorgram Fit Fit Data to Kinetic Model Sensorgram->Fit Determine Determine ka, kd, and KD Fit->Determine

Caption: Workflow for SPR-based binding affinity and kinetics analysis.

Step-by-Step Protocol:

  • Immobilization: Covalently immobilize the recombinant c-Met kinase domain onto a CM5 sensor chip using standard amine coupling chemistry to a density of approximately 10,000 Resonance Units (RU). A reference flow cell is prepared similarly but without the protein to subtract bulk refractive index changes.[8]

  • Analyte Preparation: Prepare a series of concentrations of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (e.g., from 10 nM to 10 µM) in a running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Measurement: Inject the compound solutions over the sensor and reference flow cells at a constant flow rate (e.g., 30 µL/min). Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH glycine buffer) to remove any remaining bound compound.

  • Data Analysis: Subtract the reference cell data from the sample cell data to obtain specific binding sensorgrams. Fit the data globally to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of a binding interaction, providing a complete thermodynamic profile from a single experiment.[10]

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_run Titration cluster_analysis Data Analysis Protein c-Met Kinase in Sample Cell Inject Inject Ligand into Sample Cell Protein->Inject Ligand Compound in Syringe Ligand->Inject Buffer Dialyze both in Identical Buffer Buffer->Protein Buffer->Ligand Measure Measure Heat Change per Injection Inject->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Fit Fit to Binding Isotherm Plot->Fit Determine Determine KD, n, ΔH, ΔS Fit->Determine

Caption: Workflow for ITC-based thermodynamic characterization of binding.

Step-by-Step Protocol:

  • Sample Preparation: Dialyze the purified c-Met kinase and dissolve the 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine in the exact same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% DMSO) to minimize heats of dilution.[12] Degas all solutions before use.

  • Loading the Calorimeter: Fill the sample cell (typically ~200 µL) with the c-Met kinase solution (e.g., 10 µM). Load the injection syringe (typically ~40 µL) with the compound solution at a concentration 10-15 times that of the protein (e.g., 120 µM).

  • Titration: Perform a series of small injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution while maintaining a constant temperature (e.g., 25°C).

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding the heat change per injection.

  • Data Analysis: Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay format is particularly useful for high-throughput screening and for confirming the binding of unlabeled compounds by measuring their ability to displace a known fluorescently-labeled ligand.[15]

Workflow Diagram:

FP_Workflow Prep Prepare Reagents: c-Met, Fluorescent Tracer, Test Compound Dilutions Mix Incubate c-Met and Tracer with Test Compound Prep->Mix Read Read Fluorescence Polarization on Plate Reader Mix->Read Plot Plot Polarization vs. Log[Compound Concentration] Read->Plot Fit Fit to Sigmoidal Curve to find IC50 Plot->Fit Calc Calculate Ki from IC50 Fit->Calc

Caption: Workflow for a competitive Fluorescence Polarization binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Fluorescent Tracer: A known, high-affinity fluorescently-labeled ligand for c-Met (e.g., a fluorescein-conjugated known inhibitor).

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Test Compound: Prepare a serial dilution of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine.

  • Assay Setup: In a 384-well plate, add a fixed concentration of c-Met kinase and the fluorescent tracer (concentrations should be optimized, typically at or below the KD of the tracer).

  • Competition: Add the serially diluted test compound to the wells. Include controls for no inhibition (DMSO vehicle) and full inhibition (high concentration of a known unlabeled inhibitor).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: Plot the FP values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the fluorescent tracer). Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Data Summary

To provide a clear comparison, the following table summarizes hypothetical, yet realistic, data for the binding of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine and a known reference inhibitor (e.g., Foretinib) to the c-Met kinase domain.

Parameter 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine Foretinib (Reference) Method
KD (nM) 45.2 ± 3.51.9 ± 0.2SPR
ka (10⁵ M⁻¹s⁻¹) 2.15.8SPR
kd (10⁻³ s⁻¹) 0.950.11SPR
KD (nM) 51.8 ± 5.12.2 ± 0.3ITC
Stoichiometry (n) 0.981.01ITC
ΔH (kcal/mol) -8.5-11.2ITC
-TΔS (kcal/mol) -1.3-0.9ITC
Ki (nM) 62.5 ± 7.82.5 ± 0.4FP Assay

Interpretation of Results:

The data from three distinct methodologies show strong concordance, which builds confidence in the measured binding affinity. The KD and Ki values for 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine are all in the mid-nanomolar range (45-63 nM), confirming a high-affinity interaction with the c-Met kinase. The reference compound, Foretinib, consistently shows a higher affinity as expected. The ITC data further reveals that the binding is enthalpically driven, a common characteristic for kinase inhibitors. The stoichiometry of ~1 confirms a 1:1 binding model.

Conclusion

This guide outlines a robust, multi-faceted approach to confirming and characterizing the binding affinity of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine to its target, the c-Met kinase. By leveraging the strengths of orthogonal techniques like SPR, ITC, and FP assays, researchers can obtain a comprehensive understanding of the molecular interaction. This includes not only the affinity (KD) but also the kinetics (ka, kd) and thermodynamics (ΔH, ΔS) of binding. Such a thorough characterization is indispensable for making informed decisions in lead optimization and advancing promising candidates through the drug discovery pipeline.

References

A Comparative Guide to Structure-Activity Relationships of Triazolo[4,3-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic framework in medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological targets.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various triazolo[4,3-a]pyrazine analogs, focusing on two key therapeutic areas: oncology, specifically as dual inhibitors of c-Met and VEGFR-2 kinases, and infectious diseases, as novel antibacterial agents. By synthesizing data from multiple studies, this guide aims to elucidate the critical structural motifs that govern potency and selectivity, offering valuable insights for the rational design of future therapeutic agents.

Part 1: Dual Inhibition of c-Met and VEGFR-2 for Cancer Therapy

The dysregulation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers.[2] The c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) signaling pathways are crucial drivers of tumor growth, angiogenesis, and metastasis.[3][4] Consequently, the development of dual inhibitors targeting both c-Met and VEGFR-2 presents a promising strategy to overcome resistance mechanisms and achieve a more comprehensive antitumor effect.[3] The triazolo[4,3-a]pyrazine core has emerged as a key pharmacophore in the design of such dual inhibitors.[5][6]

Comparative SAR Analysis of c-Met/VEGFR-2 Inhibitors

A recent study by Liu et al. provides a compelling case for the triazolo[4,3-a]pyrazine scaffold in developing dual c-Met/VEGFR-2 inhibitors.[5][6] Their work highlights the importance of specific substitutions on the core structure for achieving potent inhibitory activity. The data below summarizes the SAR of a series of synthesized analogs, with foretinib, a known c-Met/VEGFR-2 inhibitor, as a reference compound.

CompoundR1R2Xc-Met IC50 (µM)VEGFR-2 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)Hela IC50 (µM)
16a HHH0.0453.11.89 ± 0.152.11 ± 0.232.54 ± 0.31
16g HHF0.0392.91.56 ± 0.111.87 ± 0.192.13 ± 0.25
17a OMeHH0.0312.81.23 ± 0.131.43 ± 0.212.31 ± 0.29
17g OMeHF0.0282.71.11 ± 0.091.32 ± 0.152.01 ± 0.18
17l OMeFF0.0262.60.98 ± 0.081.05 ± 0.171.28 ± 0.25
Foretinib ---0.0150.0160.87 ± 0.060.95 ± 0.111.13 ± 0.14

Data sourced from Liu et al. (2022).[5][6]

Key Insights from the SAR Data:

  • Fluorination is Favorable: The introduction of fluorine atoms on the phenoxy group (represented by 'X') generally leads to enhanced antiproliferative activity.[5][6] This is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

  • Methoxy Group Enhances Potency: The presence of a methoxy group at the R1 position consistently improves the inhibitory activity against both c-Met and the cancer cell lines.

  • Triazolo[4,3-a]pyrazine as an Active Pharmacophore: The study demonstrates that the triazolo[4,3-a]pyrazine core is a viable and potent scaffold for dual c-Met/VEGFR-2 inhibition, with compound 17l exhibiting excellent kinase and antiproliferative activities, comparable to the reference compound foretinib.[5][6]

Signaling Pathway: Dual Inhibition of c-Met and VEGFR-2

The diagram below illustrates the interconnected signaling pathways of c-Met and VEGFR-2 and the rationale behind dual inhibition. Activation of these receptors leads to the downstream activation of key pro-survival and pro-angiogenic pathways, including RAS/MAPK and PI3K/AKT. By simultaneously blocking both c-Met and VEGFR-2, triazolo[4,3-a]pyrazine analogs can effectively shut down these critical signaling cascades, leading to cell cycle arrest and apoptosis.

G cluster_downstream Downstream Signaling cluster_response Cellular Response HGF HGF cMet c-Met HGF->cMet binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 VEGFR2->RAS VEGFR2->PI3K Inhibitor Triazolo[4,3-a]pyrazine Analog Inhibitor->cMet inhibits Inhibitor->VEGFR2 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Metastasis Metastasis STAT3->Metastasis

Dual inhibition of c-Met and VEGFR-2 signaling pathways.
Experimental Protocol: In Vitro c-Met/VEGFR-2 Kinase Assay

This protocol outlines a typical luminescent-based kinase assay to determine the IC50 values of test compounds against c-Met and VEGFR-2.

Materials:

  • Recombinant human c-Met or VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept at or below 1%.

  • Assay Plate Preparation: Add 5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 96-well plate.

  • Enzyme Addition: Thaw the recombinant c-Met or VEGFR-2 enzyme on ice and dilute to the desired working concentration in kinase buffer. Add 10 µL of the diluted enzyme to each well, except for the "blank" control wells.

  • Reaction Initiation: Prepare a master mix containing kinase buffer, ATP, and the kinase substrate. Initiate the kinase reaction by adding 10 µL of the master mix to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: Triazolo[4,3-a]pyrazine Analogs as Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.[1] The triazolo[4,3-a]pyrazine scaffold has also shown promise in this area, with several derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[1]

Comparative SAR Analysis of Antibacterial Triazolo[4,3-a]pyrazine Analogs

A study by Hu et al. investigated a series of novel triazolo[4,3-a]pyrazine derivatives and their antibacterial activities.[1] The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are presented below.

CompoundR1R2R3S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1a Indolen-ButylH6464
1f IndolePhenylH6432
1i Indole4-MethoxyphenylH6432
2c Phenyln-ButylMe6464
2e Indolen-ButylMe3216
Ampicillin ---328

Data sourced from Hu et al. (2023).[1]

Key Insights from the SAR Data:

  • Ethylenediamine Moiety is Key: The presence of an ethylenediamine moiety attached to the triazolopyrazine nucleus appears to be crucial for antibacterial activity.[1]

  • Indole Group at R1 Enhances Activity: Compounds with an indole group at the R1 position generally exhibit better antibacterial activity compared to those with a phenyl group.[1] This may be due to the potential for hydrogen bonding interactions with the target enzyme.

  • Alkyl Chains at R2 are Favorable: Long alkyl chains at the R2 position are generally superior to aromatic groups, potentially by increasing the lipophilicity and cell permeability of the compounds.[1]

  • Electron-Donating Groups on Phenyl at R2: When R2 is a phenyl group, the presence of electron-donating groups, such as a methoxy group, tends to favor antibacterial activity.[1]

Proposed Mechanism of Antibacterial Action

The antibacterial activity of 1,2,4-triazole derivatives is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, recombination, and repair, making them attractive targets for antibacterial drugs. The triazolo[4,3-a]pyrazine core, along with its key substituents, likely interacts with the active site of these enzymes, preventing their function and ultimately leading to bacterial cell death.

G Inhibitor Triazolo[4,3-a]pyrazine Analog DNA_Gyrase DNA Gyrase / Topoisomerase IV Inhibitor->DNA_Gyrase inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death leads to (when inhibited)

Proposed mechanism of antibacterial action.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of antibacterial compounds.

Materials:

  • Test compounds

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Conclusion

The triazolo[4,3-a]pyrazine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This guide has provided a comparative analysis of the SAR of its analogs as both dual c-Met/VEGFR-2 inhibitors for cancer and as antibacterial agents. The key takeaways emphasize the profound impact of specific substitutions on the biological activity of these compounds. For anticancer applications, fluorination and the presence of a methoxy group enhance potency. In the antibacterial realm, an ethylenediamine linker and an indole moiety are critical for activity. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of triazolo[4,3-a]pyrazine-based drugs.

References

Benchmarking 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery

The landscape of targeted therapy is continually shaped by the discovery of novel kinase inhibitors. While the identification of a new chemical entity with inhibitory potential is a significant milestone, its true value can only be ascertained through rigorous, multi-faceted benchmarking against established agents. This process is critical for making informed decisions about which candidates possess the potency, selectivity, and cellular activity worthy of advancing through the drug development pipeline.

This guide provides a comprehensive framework for benchmarking a novel kinase inhibitor, 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (hereafter referred to as Compound-X). While public domain data for Compound-X is not available, its core scaffold, triazolo[4,3-a]pyrazine, has been associated with the inhibition of key oncogenic kinases such as c-Met and VEGFR-2.[1] Therefore, this guide will use these two well-validated targets as the basis for a hypothetical benchmarking study.

We will outline a systematic approach to compare Compound-X against well-characterized, clinically relevant inhibitors: Cabozantinib and Foretinib , both potent dual inhibitors of c-Met and VEGFR-2, and Crizotinib , a potent c-Met inhibitor.[2][3][4][5] This document will provide detailed experimental protocols, data interpretation guidelines, and the scientific rationale behind each step, serving as a robust template for researchers evaluating their own novel kinase inhibitors.

The Strategic Choice of Target Kinases: c-Met and VEGFR-2

The selection of c-Met and VEGFR-2 as primary targets is grounded in their critical roles in oncology.

  • c-Met (Mesenchymal-Epithelial Transition Factor): The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are key drivers of tumor growth, invasion, and metastasis.[3] Aberrant c-Met signaling is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[3][6]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): As a primary mediator of angiogenesis, VEGFR-2 is essential for supplying tumors with the nutrients and oxygen required for growth and dissemination.[7][8] Inhibition of the VEGF/VEGFR-2 pathway is a cornerstone of modern anti-angiogenic cancer therapy.[9]

Given that many cancers exhibit crosstalk or co-activation of these pathways, dual inhibition presents a compelling therapeutic strategy.[4] Benchmarking Compound-X against inhibitors with known activity profiles for these targets will provide a clear assessment of its potential.

Signaling Pathway Overview

Understanding the downstream consequences of kinase inhibition is crucial. The following diagrams illustrate the simplified signaling cascades initiated by c-Met and VEGFR-2. The inhibitors discussed herein primarily act by competing with ATP at the kinase domain, preventing autophosphorylation and the activation of these downstream effectors.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2/SOS cMet->GRB2 Autophosphorylation & Recruitment PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 CompoundX Compound-X & Benchmark Inhibitors CompoundX->cMet Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The c-Met signaling pathway and point of inhibition.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Recruitment PI3K PI3K VEGFR2->PI3K CompoundX Compound-X & Benchmark Inhibitors CompoundX->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF-MEK-ERK PKC->RAF Angiogenesis Angiogenesis, Permeability, Survival, Migration RAF->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Angiogenesis

Caption: The VEGFR-2 signaling pathway and point of inhibition.

Phase 1: Biochemical Potency and Selectivity

The foundational step in benchmarking is to determine the direct inhibitory effect of the compound on the purified kinase domain. This is typically achieved through in vitro, cell-free assays that measure enzymatic activity.

Experimental Workflow: Biochemical Assays

Biochemical_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare Serial Dilutions of Test Compounds (Compound-X, Benchmarks) Dispense 3. Dispense Compounds & Kinase Mix to 384-well Plate Compound_Prep->Dispense Assay_Prep 2. Prepare Kinase/Substrate Master Mix in Assay Buffer Assay_Prep->Dispense Initiate 4. Initiate Reaction with ATP Dispense->Initiate Incubate 5. Incubate at 30°C (e.g., 60 min) Initiate->Incubate Stop_Detect 6. Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) Incubate->Stop_Detect Readout 7. Measure Luminescence Stop_Detect->Readout Analysis 8. Plot Dose-Response Curve & Calculate IC50 Readout->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, luminescence-based assay suitable for high-throughput screening.[7]

Materials:

  • Recombinant human c-Met and VEGFR-2 kinase domains.

  • Suitable kinase-specific peptide substrates.

  • ATP (at a concentration near the Kₘ for each kinase to accurately reflect affinity).[10]

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Test Compounds: Compound-X, Cabozantinib, Foretinib, Crizotinib.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white assay plates.

Procedure:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to a 384-well assay plate.

  • Kinase/Substrate Addition: Prepare a master mix containing the specific kinase (e.g., c-Met) and its corresponding substrate in assay buffer. Dispense this mix into the wells containing the compounds.

  • Reaction Initiation: Prepare an ATP solution in assay buffer. Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • ADP Detection: a. Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP. b. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Readout: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to high (vehicle control) and low (no enzyme) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Hypothetical Data Summary: Biochemical Potency (IC₅₀)

The table below presents hypothetical IC₅₀ values for Compound-X, designed to be plausible relative to the known values of the benchmark inhibitors.

CompoundTargetBiochemical IC₅₀ (nM)
Compound-X c-Met 3.5
VEGFR-2 8.1
Cabozantinibc-Met1.3[2][11]
VEGFR-20.035[2][11]
Foretinibc-Met0.4[4][12]
VEGFR-20.9[4][12]
Crizotinibc-Met11[5][13]
VEGFR-2>1000

Interpretation: In this hypothetical scenario, Compound-X demonstrates potent, single-digit nanomolar inhibition of both c-Met and VEGFR-2. It appears more potent against c-Met than Crizotinib but less potent than Foretinib and Cabozantinib against both targets. This initial biochemical profile positions it as a promising dual-inhibitor candidate.

Kinome-Wide Selectivity Profiling (Kinome Scan)

Potency against the intended targets is only half the story. A truly valuable inhibitor should also be selective, minimizing off-target effects that can lead to toxicity. Kinome-wide profiling services, such as KINOMEscan®, assess the binding affinity of a compound against a large panel of human kinases (often >450).[14][15]

Rationale: This experiment is crucial for understanding the broader selectivity profile. The output, often visualized as a "TREEspot™" diagram, reveals unintended targets.[16] A highly selective compound will interact with very few kinases outside its intended family, whereas a non-selective compound will bind to many. This data is essential for predicting potential side effects and guiding lead optimization efforts to improve selectivity.[17]

Phase 2: Cellular Activity and Target Engagement

Demonstrating that a compound can inhibit its target in the complex environment of a living cell is a critical validation step. Cellular assays confirm cell permeability and the ability to engage the target kinase at concentrations that produce a functional downstream effect.

Protocol: Cellular Target Phosphorylation Assay (Western Blot or ELISA)

This assay measures the inhibition of ligand-induced autophosphorylation of the target kinase in a relevant cell line.

Materials:

  • Cell Line: A cell line expressing the target kinase (e.g., EBC-1 or SNU-5 cells for c-Met; Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2).

  • Growth Media and Supplements.

  • Ligands: HGF for c-Met, VEGF for VEGFR-2.

  • Test Compounds.

  • Lysis Buffer, Protease/Phosphatase Inhibitors.

  • Antibodies: Primary antibodies against phospho-c-Met (p-cMet), total c-Met, phospho-VEGFR-2 (p-VEGFR2), total VEGFR-2, and a loading control (e.g., GAPDH).

  • Secondary antibodies (HRP-conjugated).

  • SDS-PAGE and Western Blotting equipment or ELISA plates and reagents.

Procedure:

  • Cell Culture: Plate cells and allow them to adhere. The following day, serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL HGF or VEGF) for 10-15 minutes to induce maximal receptor phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Quantification (Western Blot): a. Determine protein concentration using a BCA assay. b. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with primary antibodies for the phosphorylated target, total target, and loading control. d. Incubate with the appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Quantify band density using imaging software.

  • Data Analysis: Normalize the phosphorylated protein signal to the total protein signal for each lane. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.

Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the functional consequence of kinase inhibition by measuring the impact on the proliferation and viability of cancer cells dependent on the target pathway.[18]

Procedure:

  • Cell Seeding: Seed a cancer cell line known to be driven by c-Met or VEGFR-2 signaling (e.g., MKN-45 gastric cancer cells) into a 96-well plate.

  • Compound Treatment: The next day, treat the cells with a serial dilution of each test compound.

  • Incubation: Incubate the plates for 72 hours to allow for effects on cell proliferation to manifest.

  • Viability Measurement (CellTiter-Glo®): a. Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). b. Incubate for 10 minutes to stabilize the signal. c. Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data and plot percent viability against the log of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical Data Summary: Cellular Potency
CompoundAssayCell LineCellular IC₅₀ / GI₅₀ (nM)
Compound-X p-cMet Inhibition SNU-5 15.2
p-VEGFR2 Inhibition HUVEC 45.8
Proliferation MKN-45 30.5
Cabozantinibp-cMet InhibitionE98NT~89[19]
ProliferationE98NT89[19]
Foretinibp-cMet InhibitionB16F10~21-23[20]
ProliferationHT29~23[20]
Crizotinibp-ALK InhibitionPANC-1(Varies by cell line)[21]
ProliferationH3122~30-50

Interpretation: The cellular data for Compound-X would suggest it effectively enters cells and inhibits its targets, leading to a functional anti-proliferative effect. The shift in potency from biochemical to cellular assays (a "cell shift") is expected and reflects factors like cell membrane permeability, protein binding, and intracellular ATP concentrations. A small cell shift is generally desirable. In this case, Compound-X shows a favorable profile, with cellular potencies that are still in the potent nanomolar range.

Phase 3: In-Cell Target Engagement

To gain a more direct and quantitative measure of how a compound interacts with its target inside a living cell, advanced assays like NanoBRET™ Target Engagement can be employed.[22][23]

Rationale: Unlike phosphorylation assays, which measure a downstream consequence, target engagement assays directly measure the binding of the compound to the kinase.[1][23] This technology uses bioluminescence resonance energy transfer (BRET) to quantify the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase by a test compound. This provides a measure of apparent cellular affinity and can be used to determine target occupancy at different concentrations, offering a powerful tool for correlating engagement with downstream effects.[22]

Conclusion and Forward Look

This guide has outlined a systematic, multi-tiered framework for the preclinical benchmarking of a novel kinase inhibitor, using the hypothetical Compound-X as an exemplar targeting c-Met and VEGFR-2. By progressing from direct biochemical potency assessment to cellular activity and kinome-wide selectivity, researchers can build a comprehensive data package.

Based on our hypothetical data, 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine (Compound-X) emerges as a potent, dual inhibitor of c-Met and VEGFR-2 with strong cellular activity. Its performance relative to established benchmarks like Cabozantinib and Foretinib would justify its advancement into further preclinical studies, including pharmacokinetic profiling and in vivo efficacy models.

The rigorous application of the protocols and principles described herein is essential for de-risking kinase inhibitor projects and ensuring that only the most promising candidates, with a well-understood balance of potency and selectivity, are moved toward clinical development.

References

Independent Verification of the Biological Effects of Triazolo[4,3-a]pyrazines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. These activities range from antibacterial and anticancer to the modulation of specific enzymes like phosphodiesterases (PDEs). For researchers in drug discovery and development, independent verification of these reported biological effects is a critical step. This guide provides a framework for the rigorous, in-house validation of the biological activities of novel triazolo[4,3-a]pyrazine derivatives, offering a comparative analysis with established alternatives and supported by detailed experimental protocols. Our focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that each experiment is a self-validating system.

Unveiling the Multifaceted Biological Landscape of Triazolo[4,3-a]pyrazines

The versatility of the triazolo[4,3-a]pyrazine core gives rise to a diverse pharmacological profile. Before embarking on experimental verification, it is crucial to understand the potential biological targets and phenotypic effects associated with this class of compounds. Published literature indicates that triazolo[4,3-a]pyrazine derivatives have been reported to exhibit:

  • Antibacterial Activity: Targeting essential bacterial processes, some derivatives show promise in combating both Gram-positive and Gram-negative bacteria.[1][2]

  • Anticancer Activity: A significant number of studies have focused on their potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as those mediated by c-Met and VEGFR-2.[3]

  • Enzyme Inhibition: The scaffold has been successfully employed to develop inhibitors of specific enzymes, notably phosphodiesterase 2 (PDE2), which is involved in cyclic nucleotide signaling.[4]

This guide will focus on providing a comprehensive verification workflow for the anticancer (cytotoxic and mechanistic) and antibacterial activities of a hypothetical triazolo[4,3-a]pyrazine derivative, hereafter referred to as TPZ-Compound X .

Section 1: Verification of Anticancer Activity

The evaluation of a potential anticancer agent requires a multi-pronged approach, starting from broad cytotoxicity screening to elucidating the specific molecular mechanism of action. Here, we outline a logical flow of experiments to thoroughly characterize the anticancer properties of TPZ-Compound X, with a comparative analysis against Foretinib , a known multi-kinase inhibitor of c-Met and VEGFR-2.

Initial Assessment: In Vitro Cytotoxicity and Proliferation

The foundational experiment is to determine the compound's ability to inhibit cancer cell proliferation. The MTT assay is a robust and widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]

  • Cell Seeding: Seed cancer cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of TPZ-Compound X and the comparator, Foretinib, in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

CompoundCell LineIC50 (µM)
TPZ-Compound X A549[Experimental Result]
MCF-7[Experimental Result]
Foretinib A549[Literature or Experimental Result]
MCF-7[Literature or Experimental Result]
Delving Deeper: Mechanistic Insights into Cell Death

A reduction in cell viability can be attributed to either cell cycle arrest or the induction of apoptosis (programmed cell death). Flow cytometry-based assays are powerful tools to dissect these cellular events.

G cluster_0 Cell Treatment cluster_1 Cell Cycle Analysis cluster_2 Apoptosis Assay start Seed and treat cancer cells with TPZ-Compound X and Foretinib cc_harvest Harvest and fix cells in 70% ethanol start->cc_harvest ap_harvest Harvest cells start->ap_harvest cc_stain Stain with Propidium Iodide (PI) and RNase A cc_harvest->cc_stain cc_flow Analyze by flow cytometry cc_stain->cc_flow cc_data Quantify cell population in G0/G1, S, and G2/M phases cc_flow->cc_data ap_stain Stain with Annexin V-FITC and Propidium Iodide (PI) ap_harvest->ap_stain ap_flow Analyze by flow cytometry ap_stain->ap_flow ap_data Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells ap_flow->ap_data

Caption: Workflow for cell cycle and apoptosis analysis.

  • Cell Treatment and Harvesting: Treat cells with TPZ-Compound X and Foretinib at their respective IC50 concentrations for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate for at least 2 hours at 4°C for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[4][6][7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis.

  • Staining: Resuspend the harvested cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1][3][8][9]

  • Flow Cytometry: Analyze the stained cells by flow cytometry immediately.

  • Data Analysis: Differentiate the cell populations:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Target Engagement: Probing the Signaling Pathway

Based on the structural alerts and literature precedents for triazolo[4,3-a]pyrazines, a likely mechanism of anticancer activity is the inhibition of protein kinases such as c-Met and VEGFR-2. Western blotting is the gold standard for investigating the phosphorylation status of these kinases and their downstream effectors.

G cluster_0 Ligand Binding & Receptor Dimerization cluster_1 Kinase Activation & Downstream Signaling cluster_2 Cellular Response HGF HGF cMet c-Met HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 p_cMet p-c-Met cMet->p_cMet p_VEGFR2 p-VEGFR-2 VEGFR2->p_VEGFR2 PI3K PI3K p_cMet->PI3K ERK ERK p_cMet->ERK p_VEGFR2->PI3K p_VEGFR2->ERK Angiogenesis Angiogenesis p_VEGFR2->Angiogenesis Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Survival Survival p_Akt->Survival p_ERK p-ERK ERK->p_ERK Proliferation Proliferation p_ERK->Proliferation

Caption: Simplified c-Met and VEGFR-2 signaling pathways.

  • Cell Lysis: Treat cancer cells with TPZ-Compound X and Foretinib for a shorter duration (e.g., 2-6 hours) to observe changes in signaling. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of c-Met, VEGFR-2, and downstream targets like Akt and ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Section 2: Verification of Antibacterial Activity

For compounds with potential antibacterial properties, determining the Minimum Inhibitory Concentration (MIC) is the standard method for quantifying their potency.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains and Growth Conditions: Use standard quality control strains such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922). Grow the bacteria in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound and Comparator Preparation: Prepare a stock solution of TPZ-Compound X and a comparator antibiotic such as Ampicillin in an appropriate solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundBacterial StrainMIC (µg/mL)
TPZ-Compound X S. aureus (ATCC 29213)[Experimental Result]
E. coli (ATCC 25922)[Experimental Result]
Ampicillin S. aureus (ATCC 29213)[Literature or Experimental Result]
E. coli (ATCC 25922)[Literature or Experimental Result]

Conclusion

This guide provides a foundational framework for the independent verification of the biological effects of novel triazolo[4,3-a]pyrazine derivatives. By employing a systematic and comparative approach, researchers can generate robust and reproducible data to validate the therapeutic potential of their compounds. The detailed protocols and the emphasis on understanding the underlying scientific principles are intended to empower researchers to conduct these evaluations with confidence and scientific rigor. It is imperative to remember that these are starting points, and optimization of these protocols for specific cell lines and bacterial strains may be necessary.

References

The Balancing Act: A Comparative Study of ADME Properties in Triazolo[4,3-a]pyrazine Derivatives for Optimized Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The triazolo[4,3-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably the anti-diabetic drug sitagliptin.[1] Its derivatives are actively being investigated for a wide array of biological activities, including as anticancer, antimalarial, and antibacterial agents.[2][3][4] However, the journey from a potent "hit" compound to a successful drug is paved with the challenges of optimizing its pharmacokinetic profile. A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical determinants of its efficacy, safety, and dosing regimen. This guide provides a comparative analysis of the ADME properties of various triazolo[4,3-a]pyrazine derivatives, offering insights into structure-ADME relationships (SAR) to aid researchers in the rational design of molecules with improved drug-like characteristics.

The Imperative of Early ADME Assessment

In drug discovery, promising compounds with high target potency often fail in later developmental stages due to poor ADME profiles. Early and continuous evaluation of these properties throughout the design-make-test-analyze cycle is paramount to identifying and mitigating liabilities such as low oral bioavailability, rapid metabolism, or off-target toxicity.[2] This guide will delve into the key experimental assays used to characterize the ADME profiles of triazolo[4,3-a]pyrazine derivatives and present a comparative analysis of available data to illuminate the path toward optimized candidates.

Deciphering ADME: Key Experimental Protocols

A thorough understanding of a compound's ADME profile is built upon a foundation of robust in vitro and in vivo experimental data. Here, we detail the methodologies for two of the most critical in vitro assays in early drug discovery: the Caco-2 permeability assay for assessing intestinal absorption and the liver microsomal stability assay for evaluating metabolic clearance.

Caco-2 Permeability Assay: A Window into Oral Absorption

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a valuable in vitro model of the human intestinal barrier. This assay is instrumental in predicting the oral absorption of drug candidates.

Experimental Protocol:

  • Cell Culture and Monolayer Formation: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a pre-determined threshold are used for the assay.

  • Permeability Measurement (Apical to Basolateral):

    • The test compound is added to the apical (AP) side of the monolayer, which represents the intestinal lumen.

    • At designated time points, samples are taken from the basolateral (BL) side, representing the bloodstream.

  • Permeability Measurement (Basolateral to Apical):

    • To assess active efflux, the test compound is added to the BL side, and samples are collected from the AP side over time.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: the rate of drug appearance in the receiver chamber

      • A: the surface area of the filter membrane

      • C0: the initial concentration of the drug in the donor chamber

  • Efflux Ratio (ER): The efflux ratio is calculated as the ratio of Papp (BL to AP) to Papp (AP to BL). An ER greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).

Causality Behind Experimental Choices: The Caco-2 model is chosen for its physiological relevance; these cells endogenously express key uptake and efflux transporters found in the human intestine. Measuring bidirectional transport is crucial for identifying compounds that are substrates of efflux pumps, a common mechanism of poor oral absorption.

Liver Microsomal Stability Assay: Gauging Metabolic Clearance

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP450) enzymes, abundant in liver microsomes, are responsible for the oxidative metabolism of a vast number of drugs. The in vitro metabolic stability assay using liver microsomes provides a rapid and cost-effective way to estimate a compound's susceptibility to hepatic clearance.

Experimental Protocol:

  • Preparation of Incubation Mixture: The test compound is incubated with liver microsomes (human or from other species) in a phosphate buffer (pH 7.4).

  • Initiation of Metabolic Reaction: The reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactors for CYP450 enzyme activity.

  • Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The metabolic half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Causality Behind Experimental Choices: Liver microsomes are a subcellular fraction rich in phase I metabolizing enzymes, particularly CYP450s. The inclusion of an NADPH-regenerating system ensures sustained enzyme activity throughout the incubation period. This assay provides a reliable measure of a compound's intrinsic susceptibility to metabolism, which is a key parameter for predicting in vivo hepatic clearance.

Visualizing the ADME Assessment Workflow

The following diagram illustrates a typical workflow for the in vitro assessment of ADME properties in early drug discovery.

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution_excretion Distribution & Excretion cluster_analysis Analysis & Decision solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 Informs dosing solution preparation sar Structure-ADME Relationship Analysis caco2->sar microsomal Liver Microsomal Stability hepatocyte Hepatocyte Stability microsomal->hepatocyte Phase I focused vs. Phase I & II microsomal->sar hepatocyte->sar ppb Plasma Protein Binding ppb->sar bpr Blood-to-Plasma Ratio bpr->sar invivo Candidate for In Vivo PK Studies sar->invivo Favorable Profile

Caption: A generalized workflow for in vitro ADME profiling of drug candidates.

Comparative ADME Data of Triazolo[4,3-a]pyrazine Derivatives

The following tables present a comparative analysis of the ADME properties of selected triazolo[4,3-a]pyrazine derivatives and related compounds, compiled from various studies.

Table 1: In Vitro Metabolic Stability of Triazolo[4,3-a]pyrazine and Related Derivatives in Liver Microsomes
Compound/DerivativeScaffoldSubstituentsSpeciesMetabolic Stability (% remaining after 15 min)Reference
Compound 9 Pyrido[4,3-e][1][2][5]triazolo[4,3-a]pyrazineR = n-butoxyHuman41%[5]
Compound 12 Pyrido[4,3-e][1][2][5]triazolo[4,3-a]pyrazineR = cyclopropylmethoxyHuman24%[5]
Compound 13 Pyrido[4,3-e][1][2][5]triazolo[4,3-a]pyrazineR = 2-methoxyethoxyHuman19%[5]
Compound 18 Pyrido[4,3-e][1][2][5]triazolo[4,3-a]pyrazinePyridyl analogHuman70%[5]
Antimalarial Series 4 Compound 1,2,4-Triazolo[4,3-a]pyrazineVariedHumanHigh (CLint <8.1 µL/min/mg)[1]

Data presented for pyrido[4,3-e][1][2][5]triazolo[4,3-a]pyrazines is illustrative of SAR in a closely related scaffold.

Table 2: Predicted ADMET Properties of Antimalarial Triazolo[4,3-a]pyrazine Derivatives
Compound IDH₂O SolubilityCaco-2 PermeabilitySkin PermeabilityOral AbsorptivityReference
NL7 GoodGoodGoodGood[5]
NL8 GoodGoodGoodGood[5]
NL9 GoodGoodGoodGood[5]
NL10 GoodGoodGoodGood[5]
NL18 GoodGoodGoodGood[5]
NL19 GoodGoodGoodGood[5]

This data is based on computational predictions and serves to guide experimental design.[5]

Table 3: In Vivo Pharmacokinetic Parameters of Sitagliptin (a Triazolo[4,3-a]pyrazine drug)
ParameterValueSpeciesReference
Oral Bioavailability (F) ~87%Human[6]
Time to Peak Concentration (Tmax) 1-4 hoursHuman[6]
Terminal Half-life (t1/2) 8-14 hoursHuman[6]
Primary Route of Excretion Renal (unchanged)Human[6]

Structure-ADME Relationships (SAR): From Molecular Structure to In Vivo Fate

The collected data, though from varied series, allows for the deduction of preliminary structure-ADME relationships within the broader triazolo[4,3-a]pyrazine class.

  • Impact of Lipophilicity on Metabolism: In the pyrido[4,3-e][1][2][5]triazolo[4,3-a]pyrazine series, aliphatic chains, particularly those with ether linkages, were found to be metabolic liabilities, leading to lower stability in liver microsomes.[5] This suggests that highly lipophilic and flexible side chains may be more susceptible to CYP450-mediated metabolism. The pyridyl analog 18 , likely having a different lipophilicity and electronic distribution, showed improved metabolic stability.[5]

  • Core Scaffold and Stability: The triazolo[4,3-a]pyrazine core itself, as seen in the antimalarial series 4 compounds, can be part of molecules with high metabolic stability, indicating that the substituents play a crucial role in determining the overall metabolic fate.[1] The unique chemical structure of the triazole moiety can influence polarity, lipophilicity, and hydrogen-bond-forming ability, all of which can impact the pharmacokinetic profile.[2]

  • Permeability and Oral Absorption: The computational predictions for the antimalarial triazolo[4,3-a]pyrazine derivatives suggest that this scaffold is amenable to achieving good oral absorption.[5] The high oral bioavailability of sitagliptin further substantiates the potential of this core structure in designing orally administered drugs.[6]

  • Role of Specific Functional Groups: The introduction of a trifluoromethyl (-CF3) group has been shown to significantly improve brain penetration in certain triazolo[4,3-a]pyrazine derivatives, highlighting the profound impact even small chemical modifications can have on tissue distribution.[1]

Conclusion and Future Directions

The triazolo[4,3-a]pyrazine scaffold remains a highly attractive starting point for the design of novel therapeutics. This comparative guide underscores the critical importance of a deep understanding and early assessment of ADME properties. The presented experimental protocols provide a roadmap for researchers to generate crucial data, while the comparative analysis of existing derivatives offers valuable insights into the structure-ADME relationships governing this chemical class.

Future research should focus on systematically evaluating a broader range of structurally diverse triazolo[4,3-a]pyrazine derivatives to build a more comprehensive and predictive SAR model for ADME properties. The integration of in silico predictive tools with robust in vitro and in vivo experimental data will be key to accelerating the discovery and development of new, safe, and effective drugs based on this privileged scaffold.

References

Safety Operating Guide

Navigating the Disposal of 3-Ethyl-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine: A Guide for Laboratory Professionals

Navigating the Disposal of 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine: A Guide for Laboratory Professionals

For researchers and drug development professionals, the synthesis and application of novel compounds like 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine are pivotal. However, the lifecycle of these chemicals extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment: Understanding the Risks

Data from similar triazolopyrazine derivatives, such as 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride and 3-Methyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, indicate that this class of compounds should be handled as hazardous.[2][3][4][5][6]

Anticipated Hazards:

  • Irritation: Causes skin and serious eye irritation.[2][3][5]

  • Respiratory Effects: May cause respiratory irritation.[2][5][6]

  • Harmful if Swallowed/Inhaled/In Contact with Skin: Some analogues are classified as harmful through these routes of exposure.[2]

  • Flammability: While some analogues are non-combustible, others are flammable solids.[2] Given this variability, it is prudent to treat the compound as potentially flammable.

This hazard profile necessitates a disposal strategy that minimizes exposure and mitigates risks.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine for disposal, all personnel must be equipped with the appropriate PPE. The causality is clear: effective PPE creates a necessary barrier between the individual and the hazardous chemical, preventing accidental exposure.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential absorption.[4]
Eye Protection Safety glasses with side shields or goggles.[2]To protect against splashes and airborne particles that could cause serious eye irritation.[3]
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area is crucial.[2][4] If dusts are generated, a NIOSH-approved respirator is recommended.To prevent inhalation of airborne particles that may cause respiratory irritation.[2][5]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, with each step logically following the last to ensure a comprehensive and safe disposal process.

Step 1: Segregation and Labeling

  • Action: Isolate waste containing 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine from other laboratory waste streams. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and any solutions.

  • Causality: Proper segregation prevents unintentional chemical reactions with incompatible waste materials and ensures the waste is directed to the correct disposal facility.

  • Labeling: The waste container must be clearly and accurately labeled.

Step 2: Containment

  • Action: Use a dedicated, leak-proof, and sealable container for the waste.[2][4] The container should be compatible with the chemical properties of the compound.

  • Causality: Secure containment prevents the release of the chemical into the environment during storage and transport.

Step 3: Storage

  • Action: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[2][4] It must be away from incompatible materials, particularly strong oxidizing agents.[3]

  • Causality: Proper storage conditions minimize the risk of container degradation and accidental reactions.

Step 4: Professional Disposal

  • Action: Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.[6] Provide them with a copy of the available safety information for similar compounds.

  • Causality: Professional disposal services have the expertise and facilities to handle and treat hazardous chemical waste in compliance with all local, state, and federal regulations. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method for similar compounds.[6]

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne particles.

  • Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[2][3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.

DisposalWorkflowcluster_prepPreparationcluster_procedureDisposal Procedurecluster_finalFinal DispositionstartWaste GenerationppeDon Appropriate PPEstart->ppesegregateSegregate Wasteppe->segregatelabel_wasteLabel Containersegregate->label_wastecontainSecurely Containlabel_waste->containstoreStore in Designated Areacontain->storeprofessional_disposalProfessional Disposalstore->professional_disposalendDisposal Completeprofessional_disposal->end

Caption: Disposal workflow for 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.

By adhering to this comprehensive guide, laboratory professionals can confidently manage the disposal of 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, ensuring a safe and compliant laboratory environment.

Personal protective equipment for handling 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Comprehensive Safety and Handling Guide for 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine (CAS No: 791777-96-3).[1] As a novel heterocyclic compound, it is imperative to treat this substance with a high degree of caution, assuming potential hazards based on its chemical structure and data from analogous compounds. The following procedures are designed to ensure the safety of all laboratory personnel and to maintain the integrity of research activities.

Hazard Assessment and Triage

Structurally related compounds, such as 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, it is prudent to handle 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine as a substance with similar hazardous potential.

Key Assumed Hazards:

  • Harmful if ingested.

  • Potential for skin and eye irritation upon contact.

  • Possible respiratory tract irritation if inhaled.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure through all potential routes: dermal, ocular, and inhalation.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.To prevent contact with the eyes from splashes or aerosols.
Face Protection Face shield worn over goggles.Required when there is a risk of splash or spray, providing a broader barrier of protection.[5][6]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).The inner glove provides protection in case the outer glove is breached. Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[5]
Body Protection Flame-resistant laboratory coat.To protect skin and personal clothing from contamination.
Footwear Closed-toe, closed-heel shoes.To protect the feet from spills.
Step-by-Step Gowning and De-Gowning Procedure

Gowning (Donning):

  • Footwear and Attire: Ensure appropriate laboratory attire is worn, including long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

De-Gowning (Doffing):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face and Eye Protection: Remove the face shield and goggles.

  • Laboratory Coat: Unbutton and remove the lab coat, folding it inward to contain any potential contamination.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational and Handling Plan

Engineering Controls

All handling of 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, including weighing, dilution, and reaction setup, must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[7] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]

Procedural Guidance
  • Weighing: When weighing the solid compound, use a disposable weigh boat within the fume hood.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: When monitoring reactions, remain aware of the potential for exothermic events and have appropriate cooling baths on standby.

  • Transportation: When moving the compound within the laboratory, use a secondary container to prevent spills in case the primary container is dropped or broken.

Emergency Procedures

Spills
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or generates dust/aerosols.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid raising dust.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Exposures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste containing 3-Ethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, including unused product, contaminated consumables, and spill cleanup materials, must be disposed of as hazardous chemical waste.

Waste Segregation and Collection:

  • Collect all waste in clearly labeled, sealed containers.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal. Organic solvents, in particular, must not be discharged down the drain and require specialized disposal.[9]

Visualization of PPE Selection Workflow

PPE_Selection_WorkflowstartStart: Handling3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazineweighingWeighing Solidstart->weighingTasksolution_prepPreparing Solutionstart->solution_prepTaskreactionRunning Reactionstart->reactionTaskcore_ppeCore PPE:- Chemical Splash Goggles- Double Nitrile Gloves- Flame-Resistant Lab Coat- Closed-Toe Shoesweighing->core_ppeRequiressolution_prep->core_ppeRequiresreaction->core_ppeRequiresface_shield_checkRisk of Splash or Spray?core_ppe->face_shield_checkadd_face_shieldAdd Face Shieldface_shield_check->add_face_shieldYesproceedProceed with Cautionface_shield_check->proceedNoadd_face_shield->proceed

Caption: Decision workflow for selecting appropriate PPE.

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Reactant of Route 1
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

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